1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARNCDPKZBAFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651674 | |
| Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018663-45-0 | |
| Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth analysis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its chemical identity, synthesis, physico-chemical properties, and its emerging role as a key building block in the development of novel therapeutics, particularly for chronic pain management. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Identification and Properties
This compound is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a cyclopentane ring, with a carbaldehyde functional group at the 3-position of the pyrazole moiety.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 1018663-45-0 | [1] |
| Molecular Formula | C₇H₈N₂O | Derived |
| Molecular Weight | 136.15 g/mol | Derived |
| IUPAC Name | This compound | N/A |
While specific experimental data for this exact molecule is not broadly published, properties can be inferred from related structures and general chemical principles. The parent scaffold, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole, is a solid at room temperature.[2] The introduction of the polar carbaldehyde group is expected to increase the melting point and influence its solubility profile.
Synthesis and Chemical Reactivity
The synthesis of pyrazole-carbaldehydes is a well-established area of heterocyclic chemistry. The Vilsmeier-Haack reaction is a cornerstone method for the formylation of activated aromatic and heteroaromatic rings, and it is particularly effective for producing pyrazole-4-carbaldehydes from hydrazone precursors.[3][4][5][6]
Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction
A plausible and industrially scalable synthesis route for this compound involves the Vilsmeier-Haack cyclization and formylation of a suitable hydrazone precursor.
Step-by-Step Protocol:
-
Hydrazone Formation: The synthesis begins with the condensation of cyclopentanone with a hydrazine derivative, such as hydrazine hydrate, in an appropriate solvent like ethanol. This reaction forms the corresponding cyclopentanone hydrazone.
-
Vilsmeier-Haack Reagent Preparation: The Vilsmeier reagent (chloroiminium salt) is prepared in situ by reacting a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃), under cold and anhydrous conditions.[7]
-
Cyclization and Formylation: The cyclopentanone hydrazone is then added dropwise to the pre-formed Vilsmeier reagent. The reaction mixture is heated, which drives a cascade of reactions involving cyclization to form the tetrahydrocyclopenta[c]pyrazole ring system and concurrent formylation at the electron-rich carbon, yielding the target carbaldehyde.[6]
-
Work-up and Purification: The reaction is quenched by pouring it onto ice, followed by neutralization. The crude product is then extracted and purified, typically by column chromatography, to yield this compound.
Causality of Experimental Choices: The Vilsmeier-Haack reaction is chosen for its efficiency in simultaneously constructing the heterocyclic ring and introducing the aldehyde functionality in a one-pot procedure. The use of DMF and POCl₃ is a standard, cost-effective method for generating the reactive electrophile required for the transformation.[4]
Caption: Derivatization via Schiff base formation.
Application in Drug Discovery: Targeting N-Type Calcium Channels
The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [8][9][10]Derivatives of the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core have been identified as potent inhibitors of N-type calcium channels (Caᵥ2.2). [11]
The Role of N-Type Calcium Channels in Chronic Pain
N-type calcium channels are voltage-gated ion channels predominantly located on presynaptic nerve terminals. They play a critical role in neurotransmitter release, particularly in the pain signaling pathways of the spinal cord. Inhibition of these channels can effectively block the transmission of pain signals, making them a validated and highly sought-after target for the development of novel analgesics for chronic and neuropathic pain. [11]
Structure-Activity Relationship (SAR) Insights
Research has demonstrated that the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold serves as an excellent bioisostere for other core structures in Caᵥ2.2 inhibitors. The aldehyde at the 3-position, as in our topic compound, is a key precursor for introducing the diverse side chains necessary for potent channel blockade. [11] A study on this class of compounds revealed that derivatization of the pyrazole core led to the identification of potent N-type calcium channel blockers. One such compound demonstrated significant efficacy in an in vivo preclinical model of inflammatory pain (the rat Complete Freund's Adjuvant model). [11]This underscores the therapeutic potential of this chemical series.
Caption: Mechanism of action for Caᵥ2.2 channel blockers.
Conclusion and Future Outlook
This compound is more than just a chemical entity; it is a strategic starting point for the synthesis of next-generation therapeutics. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an invaluable tool for medicinal chemists. The demonstrated success of its derivatives as N-type calcium channel blockers for chronic pain highlights the profound potential of this scaffold. [11]Future research will likely focus on creating diverse libraries from this carbaldehyde to further optimize potency, selectivity, and pharmacokinetic properties, paving the way for new clinical candidates to address the significant unmet medical need in chronic pain management.
References
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1,4,5,6-Tetrahydrocyclopenta[c]pyrazole | C6H8N2 | CID 304265 - PubChem. Available from: [Link]
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1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776416 - PubChem. Available from: [Link]
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Pandhurnekar, C., et al. (2021). A Comprehensive Review on Synthesis and Applications of Pyrazole and its Analogues. Journal of Advanced Scientific Research. Available from: [Link]
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1,4,5,6-Tetrahydrocyclopentapyrazole-3-carboxylic acid, (1-adamantan-1-ylethylidene)hydrazide - PubChem. Available from: [Link]
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Synthesis and Characterization of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]
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Abdel-Wahab, B. F., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available from: [Link]
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5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. Available from: [Link]
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1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem. Available from: [Link]
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(PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available from: [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available from: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available from: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available from: [Link]
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1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available from: [Link]
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Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed. Available from: [Link]
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A Technical Guide to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides an in-depth analysis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core physicochemical properties, delve into a robust synthetic pathway, analyze its chemical reactivity and potential for further functionalization, and discuss its promising applications in drug discovery, particularly as a scaffold for N-type calcium channel inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this valuable chemical entity.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1] The versatility of the pyrazole ring, including its capacity for substitution and its ability to participate in hydrogen bonding, makes it a privileged structure in the design of bioactive molecules.[2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and analgesic properties.[1][3]
The specific compound of interest, this compound, incorporates a fused cyclopentane ring, which imparts a degree of conformational rigidity to the molecule. This structural feature can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a biological target. The presence of the aldehyde functional group provides a reactive handle for further synthetic modifications, allowing for the exploration of a diverse chemical space and the optimization of pharmacological properties. A novel series of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles has been investigated as N-type calcium channel blockers (Cav2.2 channels), a target for chronic pain, with one compound showing in vivo activity in a rat model.[4]
Physicochemical Properties
While extensive experimental data for this compound is not widely available in public literature, we can infer its key physicochemical properties based on its structure and data from related compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₇H₈N₂O | Calculated from structure |
| Molecular Weight | 136.15 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature. | The parent compound, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole, is a solid. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility of similar heterocyclic compounds. |
| Purity | Commercially available with purities typically around 96%. | Supplier information for the parent compound. |
| Storage | Should be stored in a dry, room-temperature environment. | Supplier recommendations for the parent compound. |
Synthesis of this compound
A highly effective and widely used method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. The proposed synthesis of this compound would start from the corresponding hydrazone of a cyclopentanone derivative.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis can be envisioned in two main steps:
-
Formation of the Hydrazone Precursor: Reaction of a suitable cyclopentanone derivative with hydrazine to form the corresponding hydrazone.
-
Vilsmeier-Haack Formylation: Treatment of the hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization and formylation, yielding the target carbaldehyde. The Vilsmeier cyclization of hydrazones provides an efficient route for the preparation of 1H-pyrazole-4-carbaldehydes.[9]
Experimental Protocol
Step 1: Synthesis of the Hydrazone Precursor
-
To a solution of 2-oxocyclopentane-1-carbaldehyde (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude hydrazone can often be used in the next step without further purification.
Step 2: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (3 equivalents) dropwise to ice-cold, anhydrous dimethylformamide (DMF) (10 equivalents) with stirring.
-
Add a solution of the hydrazone from Step 1 (1 equivalent) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.[9]
-
After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the aldehyde functional group and the pyrazole ring.
-
Reactions of the Aldehyde Group: The aldehyde is susceptible to a wide range of nucleophilic additions and condensation reactions. This allows for its conversion into various other functional groups, including:
-
Alcohols: via reduction with agents like sodium borohydride.
-
Carboxylic Acids: through oxidation.
-
Imines and Schiff Bases: by condensation with primary amines.
-
Chalcones: via Claisen-Schmidt condensation with ketones. These chalcones can serve as precursors for other heterocyclic systems.[2]
-
Olefins: through Wittig-type reactions.
-
-
Reactions of the Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the presence of the electron-withdrawing aldehyde group will direct substitution to specific positions. The nitrogen atoms can also be alkylated or acylated.
Logical Relationship of Reactivity
Caption: Reactivity profile of the title compound.
Applications in Drug Discovery
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold is a promising starting point for the development of novel therapeutics.
N-Type Calcium Channel (Cav2.2) Inhibition
A significant application of this scaffold is in the development of N-type calcium channel inhibitors.[4] These channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in neurotransmitter release and nociceptive signaling. Blockade of these channels can lead to analgesia, making them an attractive target for the treatment of chronic pain. The development of small molecule inhibitors, such as those based on the tetrahydrocyclopenta[c]pyrazole core, offers a potential alternative to peptide-based therapies with improved pharmacokinetic properties.
Signaling Pathway in Pain Transmission
Caption: Role of N-type calcium channels in pain signaling.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it a valuable building block for the creation of diverse molecular libraries. The established link between the tetrahydrocyclopenta[c]pyrazole scaffold and the inhibition of N-type calcium channels highlights its importance as a lead structure in the development of novel analgesics. Further investigation into the structure-activity relationships of derivatives of this compound is warranted and holds promise for the discovery of new and effective therapeutic agents.
References
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PubChem. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Available from: [Link]
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MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
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The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]
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MDPI. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available from: [Link]
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ResearchGate. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available from: [Link]
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PubChem. 1,4,5,6-Tetrahydrocyclopentapyrazole-3-carboxylic acid, (1-adamantan-1-ylethylidene)hydrazide. Available from: [Link]
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ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
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ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
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Journal of Advanced Scientific Research. Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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National Institutes of Health. 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available from: [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
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KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
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National Institutes of Health. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]
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PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
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National Institutes of Health. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is presented in two key stages: the construction of the core 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold via a classical Knorr pyrazole synthesis, followed by the regioselective introduction of a formyl group at the C3 position utilizing the Vilsmeier-Haack reaction. This guide offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and practical insights into experimental choices and potential challenges. All claims are substantiated with citations to authoritative scientific literature.
Introduction: The Significance of the Fused Pyrazole Scaffold
Fused pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their unique steric and electronic properties, arising from the fusion of a pyrazole ring with other carbocyclic or heterocyclic systems, make them privileged scaffolds in the design of novel therapeutic agents. The target molecule, this compound, incorporates a cyclopentane ring fused to a pyrazole, presenting a compact and rigid framework. The presence of the aldehyde functionality at the 3-position offers a versatile handle for further chemical modifications, enabling the exploration of a diverse chemical space for structure-activity relationship (SAR) studies in drug discovery programs.[3]
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C3-aldehyde bond, pointing to a formylation reaction on the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core. The Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of electron-rich heterocyclic rings like pyrazoles and is therefore the reaction of choice for this transformation.[4]
The second disconnection breaks the pyrazole ring, leading back to a 1,3-dicarbonyl precursor and a hydrazine source. This retrosynthetic step aligns with the principles of the Knorr pyrazole synthesis, a robust and widely used method for the construction of pyrazole rings.[4][5] For the synthesis of the fused cyclopentapyrazole core, a suitable cyclic 1,3-dicarbonyl compound is required. 2-Formylcyclopentanone, which exists in equilibrium with its enol tautomer, 2-(hydroxymethylene)cyclopentanone, is an ideal and readily available starting material for this purpose.
The overall synthetic strategy is therefore a two-stage process:
-
Stage 1: Synthesis of the 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Core via the cyclocondensation of 2-formylcyclopentanone with hydrazine hydrate.
-
Stage 2: Formylation of the Core Structure using the Vilsmeier-Haack reaction to yield the final product, this compound.
Stage 1: Synthesis of the 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Core
The formation of the fused pyrazole ring is achieved through the cyclocondensation reaction between 2-formylcyclopentanone and hydrazine hydrate. This reaction is a classic example of the Knorr pyrazole synthesis, which is a cornerstone of heterocyclic chemistry.[4][5]
Reaction Mechanism
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen atom of hydrazine attacks the more electrophilic aldehyde carbonyl of 2-formylcyclopentanone. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the ketone carbonyl, followed by another dehydration step, leads to the formation of the aromatic pyrazole ring. The acidic or basic conditions often employed in this reaction facilitate the dehydration steps.
Detailed Experimental Protocol
Materials:
-
2-Formylcyclopentanone (or its sodium salt, sodium 2-formylcyclopentanonide)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-formylcyclopentanone (1.0 equivalent) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Reflux (approx. 78 °C in ethanol) |
| Typical Yield | 75-85% |
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][6] In this stage, the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core is regioselectively formylated at the C3 position.
The Vilsmeier Reagent and Reaction Mechanism
The Vilsmeier reagent is an electrophilic iminium salt, typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7] The pyrazole ring of the substrate acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of a proton and hydrolysis of the resulting iminium intermediate during the aqueous workup yields the desired aldehyde. The formylation is expected to occur regioselectively at the C3 position, which is electronically activated and sterically accessible. For 2H-indazoles, which are structurally analogous, C3-formylation is a known and efficient process.[8]
Detailed Experimental Protocol
Materials:
-
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a viscous oil. Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 equivalent) in anhydrous DCM or DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reaction Time | 2-6 hours |
| Reaction Temperature | 60-70 °C |
| Typical Yield | 60-75% |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key stages of the synthesis.
Workflow for the Synthesis of the Core Structure
Caption: Synthesis of the fused pyrazole core.
Workflow for the Formylation Step
Caption: Vilsmeier-Haack formylation of the core.
Conclusion
This technical guide has detailed a reliable and efficient two-stage synthesis of this compound. The pathway leverages the classical Knorr pyrazole synthesis for the construction of the fused heterocyclic core and the robust Vilsmeier-Haack reaction for the regioselective introduction of the aldehyde functionality. The provided experimental protocols are based on well-established chemical transformations and offer a solid foundation for the synthesis of this and related compounds for applications in medicinal chemistry and materials science. The insights into the reaction mechanisms and experimental considerations are intended to aid researchers in the successful implementation and potential optimization of this synthetic route.
References
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Badiadka, N., et al. (2013). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23, 2134–2142. [Link]
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El-Baih, F. E., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 178-228. [Link]
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Caron, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12533-12541. [Link]
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O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. ARKIVOC, 2004(3), 103-111. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Nayak, K. H., et al. (2023). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ChemistrySelect, 8(32), e202302143. [Link]
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El-Baih, F. E., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
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Wang, F., et al. (2022). Synthesis of 3‐(2‐Hydroxyaryl)indazole Derivatives through Radical O‐Arylation and[5][5]‐Rearrangement from N‐Hydroxyindazoles and Diaryliodonium Salts. Advanced Synthesis & Catalysis, 364(20), 3569-3574. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Jeanmart, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1634. [Link]
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Jeanmart, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
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An In-depth Technical Guide to the Spectral Analysis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
This guide provides a comprehensive technical overview of the spectral data expected for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde . It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and draws upon data from closely related analogues to provide a robust predictive framework. This approach is designed to empower researchers to anticipate, interpret, and validate their own experimental findings.
Introduction
This compound belongs to the family of fused pyrazole heterocycles, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The presence of a reactive carbaldehyde group at the 3-position offers a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in drug discovery programs. Accurate structural elucidation through spectral analysis is a critical first step in the development of any new chemical entity. This guide will delve into the anticipated features of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.
Molecular Structure and Spectroscopic Rationale
A fundamental understanding of the molecular structure is paramount to interpreting its spectral output. The structure of this compound, with its fused cyclopentane and pyrazole rings, presents distinct regions that will give rise to characteristic spectral signatures.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of the atoms in this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the pyrazole N-H proton, and the aliphatic protons of the cyclopentane ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazole ring and the carbaldehyde group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale and Comparative Data |
| CHO | 9.8 - 10.1 | singlet | - | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. This is consistent with data for other pyrazole-3-carbaldehydes.[2] |
| N-H | 12.0 - 14.0 | broad singlet | - | The N-H proton of the pyrazole ring is acidic and often appears as a broad signal due to quadrupole broadening and potential exchange with residual water in the solvent. Its chemical shift can be highly dependent on solvent and concentration. |
| H-4, H-6 | 2.8 - 3.2 | multiplet | - | These methylene protons are adjacent to the pyrazole ring and are expected to be deshielded compared to a simple cyclopentane. |
| H-5 | 2.0 - 2.4 | multiplet | - | The central methylene protons of the cyclopentane ring are expected to be the most shielded of the aliphatic protons. |
Experimental Protocol for ¹H NMR Acquisition:
Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be characteristic of the different carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |
| C=O (aldehyde) | 180 - 185 | The aldehydic carbonyl carbon is highly deshielded.[2] |
| C-3 | 145 - 150 | The pyrazole carbon bearing the aldehyde group is deshielded due to the attachment of two electronegative nitrogen atoms and the aldehyde group. |
| C-3a, C-6a | 135 - 140 | The bridgehead carbons of the fused ring system. |
| C-4, C-6 | 25 - 30 | The methylene carbons adjacent to the pyrazole ring. |
| C-5 | 20 - 25 | The central methylene carbon of the cyclopentane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=N bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Rationale and Comparative Data |
| N-H stretch | 3100 - 3300 (broad) | The N-H stretching vibration of the pyrazole ring typically appears as a broad band due to hydrogen bonding.[1] |
| C-H stretch (aliphatic) | 2850 - 3000 | The C-H stretching vibrations of the methylene groups in the cyclopentane ring. |
| C=O stretch (aldehyde) | 1670 - 1690 | The strong C=O stretching absorption of the conjugated aldehyde is a key diagnostic peak.[2] |
| C=N stretch (pyrazole) | 1550 - 1620 | The C=N stretching vibration of the pyrazole ring. |
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
Figure 3: Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure.
For this compound (Molecular Formula: C₇H₈N₂O), the expected exact mass is approximately 136.0637 g/mol .
Expected Fragmentation Pattern:
The fragmentation of pyrazole derivatives in the mass spectrometer often involves characteristic losses. For the target molecule, the following fragmentation pathways can be anticipated:
-
Loss of CO: A common fragmentation for aldehydes, leading to a fragment at [M-28]⁺.
-
Loss of N₂: Cleavage of the pyrazole ring can lead to the loss of a nitrogen molecule, resulting in a fragment at [M-28]⁺.
-
Loss of HCN: Another characteristic fragmentation of pyrazoles, giving a fragment at [M-27]⁺.
-
Retro-Diels-Alder (RDA) type fragmentation: The fused ring system may undergo RDA-type cleavage.
The mass spectrum of the parent heterocycle, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole, shows a prominent molecular ion peak at m/z 108, which corresponds to the fused ring system.[3] This provides a valuable reference for identifying fragments related to the core structure of the target molecule.
Conclusion
This technical guide provides a comprehensive framework for the spectral analysis of this compound. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently approach the characterization of this and related novel heterocyclic compounds. The provided protocols for data acquisition serve as a starting point for establishing robust and reproducible analytical methods in the laboratory. The successful elucidation of the structure of this molecule is a critical step towards unlocking its potential in medicinal chemistry and drug discovery.
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An In-depth Technical Guide to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, a robust synthetic pathway, detailed structural elucidation, and explore its promising applications in modern drug discovery, particularly in the context of pain management. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1][2][3] Its versatile chemical nature allows for extensive functionalization, leading to a broad spectrum of biological activities. Pyrazole derivatives have been successfully developed into drugs for a wide range of conditions, including inflammation, cancer, and neurological disorders.[1][2][3][4] The rigid, planar structure of the pyrazole ring provides a well-defined scaffold for interacting with biological targets, making it a privileged structure in drug design.
This compound represents a class of pyrazoles with a fused cyclopentane ring, which imparts a unique three-dimensional conformation. The presence of a reactive carbaldehyde group at the 3-position further enhances its utility as a synthetic intermediate for the generation of diverse chemical libraries.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a fused bicyclic system. The fusion of the cyclopentane and pyrazole rings results in a constrained yet conformationally significant structure that can be pivotal for selective binding to protein targets.
| Property | Value | Source |
| CAS Number | 1018663-45-0 | BLDpharm[5] |
| Molecular Formula | C7H8N2O | Chem-Impex |
| Molecular Weight | 136.15 g/mol | Chem-Impex |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
Synthesis of this compound
The synthesis of pyrazole-3-carbaldehydes is often efficiently achieved through the Vilsmeier-Haack reaction.[6][7][8][9] This reaction introduces a formyl group onto an electron-rich heterocyclic ring. The proposed synthetic route for this compound involves the formylation of the parent compound, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of pyrazoles.[6][7][8][9]
Step 1: Preparation of the Vilsmeier Reagent In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride (POCl3, 3.0 equivalents) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 10.0 equivalents). The reaction is highly exothermic and should be performed with caution, maintaining the temperature below 5°C. The mixture is stirred for 30 minutes to allow for the complete formation of the Vilsmeier reagent, a chloromethyleniminium salt.
Causality: The Vilsmeier reagent is a potent electrophile. Its in-situ generation is crucial for the subsequent formylation step. The excess DMF serves as both a reactant and a solvent.
Step 2: Formylation of the Pyrazole Substrate A solution of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 70-80°C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Causality: The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Heating is necessary to drive the reaction to completion.
Step 3: Hydrolysis and Product Isolation Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until a pH of 7-8 is reached. This process hydrolyzes the iminium salt to the desired carbaldehyde. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
Causality: The hydrolysis step is essential to convert the iminium intermediate to the final aldehyde product. Neutralization is required to precipitate the product from the aqueous solution.
Step 4: Purification The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Causality: Purification is necessary to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound required for biological testing and further synthetic transformations.
Caption: Synthetic workflow for this compound.
Structural Elucidation and Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet between δ 9.5-10.5 ppm), the aromatic proton on the pyrazole ring (a singlet between δ 7.5-8.5 ppm), and the aliphatic protons of the fused cyclopentane ring (multiplets in the upfield region, typically between δ 1.5-3.5 ppm).
¹³C NMR: The carbon NMR spectrum will exhibit a downfield signal for the carbonyl carbon of the aldehyde (δ 180-190 ppm). The aromatic carbons of the pyrazole ring will appear in the δ 110-150 ppm region, while the aliphatic carbons of the cyclopentane ring will be observed at higher field strengths (δ 20-40 ppm).
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ 9.5-10.5 (s, 1H, CHO) | δ 180-190 (C=O) |
| δ 7.5-8.5 (s, 1H, pyrazole-H) | δ 110-150 (Pyrazole ring carbons) |
| δ 1.5-3.5 (m, 6H, cyclopentane-H) | δ 20-40 (Cyclopentane ring carbons) |
Note: The exact chemical shifts will depend on the solvent used for analysis.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 136.15, with fragmentation patterns characteristic of the fused pyrazole-cyclopentane structure.
Applications in Drug Discovery: A Focus on N-type Calcium Channel Inhibition
Recent research has highlighted the potential of pyrazole derivatives as potent and selective inhibitors of N-type (Caᵥ2.2) calcium channels.[5][10][11] These channels are predominantly located in the presynaptic terminals of nociceptive neurons and play a crucial role in the transmission of pain signals.[5][10] By blocking these channels, it is possible to reduce the release of neurotransmitters involved in pain perception, making them a validated target for the development of novel analgesics.[5][11]
The rigid core of this compound, combined with the ability to introduce diverse substituents via the aldehyde functionality, makes it an attractive scaffold for the design of N-type calcium channel inhibitors. The fused cyclopentane ring can provide a specific conformational constraint that may enhance binding affinity and selectivity for the Caᵥ2.2 channel over other calcium channel subtypes, potentially reducing side effects.
The aldehyde group serves as a versatile chemical handle for the synthesis of a library of derivatives through reactions such as:
-
Reductive amination to introduce various amine-containing side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions to generate alkene-linked functionalities.
-
Condensation reactions to form Schiff bases and other imine derivatives.
Caption: Proposed mechanism of action for pyrazole-based N-type calcium channel inhibitors.
Conclusion and Future Directions
This compound is a molecule with significant untapped potential in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the presence of a versatile aldehyde functional group make it an ideal starting point for the development of novel therapeutic agents. The growing body of evidence supporting the role of pyrazole derivatives as N-type calcium channel inhibitors provides a clear and compelling rationale for the exploration of this compound and its derivatives in the search for new and more effective treatments for chronic pain. Future research should focus on the synthesis of a diverse library of derivatives and their subsequent evaluation in in-vitro and in-vivo models of nociception.
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The Ascendant Therapeutic Potential of Tetrahydrocyclopenta[c]pyrazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Pyrazole Scaffold and the Promise of Fused Ring Systems
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[4][5][6][7] The chemical versatility of the pyrazole ring allows for facile substitution, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes. This inherent adaptability has made it a focal point for the development of targeted therapies, particularly in the realm of kinase inhibition.[8][9][10]
This guide delves into a specific, yet highly promising, subclass of pyrazole-based compounds: tetrahydrocyclopenta[c]pyrazole derivatives . The fusion of a cyclopentane ring to the pyrazole core introduces a three-dimensional architecture that can impart unique conformational constraints and novel vectoral orientations for substituent groups. This structural rigidity can be a significant asset in drug design, leading to enhanced binding affinity and selectivity for specific biological targets. While the broader pyrazole family has been extensively studied, the therapeutic landscape of tetrahydrocyclopenta[c]pyrazoles is an emerging field with significant untapped potential. This document aims to provide a comprehensive technical overview of the known biological activities of these derivatives, detail relevant experimental methodologies, and offer insights into future research directions for researchers, scientists, and drug development professionals.
Part 1: Navigating the Biological Activity Landscape of Tetrahydrocyclopenta[c]pyrazole Derivatives
The exploration of tetrahydrocyclopenta[c]pyrazole derivatives has thus far been concentrated, yet fruitful, with initial studies pointing towards their potent and selective modulation of ion channels. This primary focus, however, opens the door to a broader consideration of other potential therapeutic applications, drawing logical parallels from the well-established activities of the parent pyrazole scaffold.
N-Type Calcium Channel (Cav2.2) Inhibition: A New Frontier in Analgesia
A seminal area of investigation for tetrahydrocyclopenta[c]pyrazole derivatives has been their activity as inhibitors of N-type calcium channels (Cav2.2).[11] These voltage-gated ion channels are predominantly located in the presynaptic terminals of nociceptive neurons and play a pivotal role in the transmission of pain signals. The influx of calcium through these channels triggers the release of neurotransmitters such as glutamate and substance P, which propagate the pain signal to the central nervous system.
Mechanism of Action: Tetrahydrocyclopenta[c]pyrazole-based inhibitors are designed to bind to the α1B subunit of the Cav2.2 channel, physically occluding the pore or inducing a conformational change that prevents ion conduction. By blocking this initial calcium influx, these compounds effectively attenuate the release of nociceptive neurotransmitters, thereby dampening the perception of pain. This targeted approach offers a significant advantage over traditional analgesics, such as opioids, by avoiding central nervous system side effects like sedation and addiction.
A notable study in this area led to the discovery of a series of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles that demonstrated potent N-type calcium channel blocking activity.[11] One compound from this series exhibited in vivo efficacy in a rat model of chronic inflammatory pain (Complete Freund's Adjuvant model), underscoring the therapeutic potential of this chemical class for the treatment of chronic pain states.[11]
Experimental Protocol: In Vitro Evaluation of N-Type Calcium Channel Inhibition
A crucial step in the discovery of novel Cav2.2 inhibitors is the robust in vitro assessment of their potency and selectivity. A common and reliable method is the whole-cell patch-clamp electrophysiology assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human Cav2.2 channels expressed in a stable cell line (e.g., HEK293 cells).
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ-1) under standard cell culture conditions.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and plate them onto glass coverslips.
-
Electrophysiology Setup: Place a coverslip into the recording chamber of a patch-clamp rig and perfuse with an external solution containing a charge carrier (e.g., Ba2+) to enhance the recorded current.
-
Patching and Recording: Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with a single cell. Subsequently, rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ba2+ currents through the Cav2.2 channels.
-
Compound Application: After establishing a stable baseline recording, perfuse the cell with increasing concentrations of the tetrahydrocyclopenta[c]pyrazole test compound.
-
Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the baseline current. Plot the concentration-response curve and fit it with a sigmoidal dose-response equation to determine the IC50 value.
Visualizing the Impact: Signaling Pathway of N-Type Calcium Channel Blockade in Nociception
Caption: Inhibition of CaV2.2 channels by tetrahydrocyclopenta[c]pyrazole derivatives.
Anti-inflammatory Activity: An Untapped Potential
While direct studies on the anti-inflammatory properties of tetrahydrocyclopenta[c]pyrazole derivatives are yet to be extensively published, the broader pyrazole class is renowned for its anti-inflammatory effects, exemplified by the COX-2 inhibitor Celecoxib.[12] Pyrazole derivatives have been shown to exert anti-inflammatory effects by inhibiting both the proliferative and exudative phases of inflammation.[13] The mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokines, and suppression of the NF-κB signaling pathway.[12]
Given the structural relationship, it is highly plausible that tetrahydrocyclopenta[c]pyrazole derivatives could be designed to possess significant anti-inflammatory activity. The rigid, fused-ring system could be exploited to achieve high selectivity for specific inflammatory targets, such as isoforms of COX or various kinases involved in the inflammatory cascade (e.g., JNKs).[14]
Experimental Workflow: Screening for Anti-inflammatory Activity
A common in vivo model to assess the acute anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema assay in rodents.
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The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyrazole-3-carbaldehydes
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the discovery and rich synthetic history of pyrazole-3-carbaldehydes, a class of heterocyclic compounds that have evolved from chemical curiosities to indispensable building blocks in modern medicinal chemistry and materials science. We will explore the foundational discoveries that paved the way for their synthesis, dissect the key chemical reactions that enable their creation, and provide practical, field-proven insights into their preparation.
From Humble Beginnings: The Dawn of Pyrazole Chemistry
The story of pyrazole-3-carbaldehydes is intrinsically linked to the discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr first synthesized a derivative of this five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] His pioneering work, which involved the condensation of ethyl acetoacetate with phenylhydrazine, laid the groundwork for what would become a vast and versatile area of organic chemistry.[1] Shortly after, in 1898, Hans von Pechmann developed an alternative synthesis from acetylene and diazomethane.[1] These early methods, while not directly yielding pyrazole-3-carbaldehydes, were crucial in establishing the fundamental chemistry of the pyrazole core.
The introduction of a formyl (-CHO) group onto the pyrazole ring, particularly at the C3 position, marked a significant leap forward, transforming the relatively simple heterocycle into a highly versatile synthetic intermediate. This functionalization unlocked the potential for a vast array of subsequent chemical modifications, allowing for the construction of complex molecular architectures with diverse biological activities. While the precise first synthesis of a pyrazole-3-carbaldehyde is not prominently documented in easily accessible historical records, the development of formylation reactions in the early 20th century undoubtedly played a pivotal role.
The Synthetic Arsenal: Crafting Pyrazole-3-carbaldehydes
The synthesis of pyrazole-3-carbaldehydes can be broadly categorized into two strategic approaches: the construction of the pyrazole ring with the aldehyde or a precursor group already in place, and the direct formylation of a pre-existing pyrazole scaffold.
Building from the Ground Up: Ring Formation Strategies
A prevalent strategy involves the cyclization of acyclic precursors that already contain the necessary carbon atom for the aldehyde functionality. One of the most powerful and widely used methods for this is the Vilsmeier-Haack reaction . While often used for direct formylation, it can also be employed in a cyclization-formylation sequence. Typically, a hydrazone derived from a methyl ketone is reacted with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a 1,3-disubstituted pyrazole-4-carbaldehyde.[2] However, careful selection of starting materials and reaction conditions can influence the regioselectivity to favor the 3-carbaldehyde isomer.
Functionalizing the Core: Direct Formylation and Oxidation
The direct introduction of a formyl group onto the pyrazole ring presents a significant challenge due to the electronic nature of the heterocycle. The C4 position is generally more susceptible to electrophilic substitution.[3] However, regioselective formylation at the C3 position can be achieved through several methods:
-
Directed Ortho-Metalation (DoM): This powerful technique involves the use of a directing group on the pyrazole ring (often at the N1 position) to guide a metalating agent (like n-butyllithium) to the adjacent C5 or C3 position. Subsequent quenching with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group with high regioselectivity.
-
Oxidation of 3-Methylpyrazoles: A straightforward approach involves the oxidation of a readily available 3-methylpyrazole. A variety of oxidizing agents can be employed, with selenium dioxide (SeO₂) being a classic choice for this type of transformation. This method offers a direct route to the desired 3-carbaldehyde, provided the corresponding 3-methylpyrazole is accessible.
-
Oxidation of 3-Hydroxymethylpyrazoles: If a 3-hydroxymethylpyrazole is available, it can be easily oxidized to the corresponding aldehyde using a range of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[4] This two-step approach (reduction of a 3-carboxylic acid or ester followed by oxidation) provides a reliable pathway to pyrazole-3-carbaldehydes.[4]
Key Synthetic Methodologies: A Practical Guide
This section provides detailed insights into the most pivotal reactions for the synthesis of pyrazole-3-carbaldehydes, including mechanistic considerations and step-by-step protocols.
The Vilsmeier-Haack Reaction: A Versatile Tool
The Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[5]
Causality Behind Experimental Choices: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The electron-rich pyrazole ring attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde. The choice of a substituted hydrazine and a ketone as precursors allows for the simultaneous construction and formylation of the pyrazole ring. Anhydrous conditions are critical as the Vilsmeier reagent is moisture-sensitive.
Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde [2]
This protocol illustrates the cyclization of a hydrazone using the Vilsmeier-Haack reaction. While this specific example yields a 4-carbaldehyde, the principle is fundamental to understanding pyrazole synthesis via this method.
-
Preparation of the Vilsmeier Reagent: In a fume hood, cool 10 mL of N,N-dimethylformamide (DMF) in an ice bath. Slowly add 1.1 mL (0.012 mol) of phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Hydrazone: To the prepared Vilsmeier reagent, add N'-(1-phenylethylidene)benzohydrazide (0.004 mol) in small portions.
-
Reaction Progression: Stir the reaction mixture at 60-65°C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with solid sodium bicarbonate (NaHCO₃).
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from methanol to obtain the pure 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Self-Validating System: The purity of the final product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The appearance of a characteristic aldehyde proton signal in the ¹H NMR spectrum (around δ 9-10 ppm) and a carbonyl stretch in the IR spectrum (around 1670-1700 cm⁻¹) validates the success of the formylation.
Diagram of the Vilsmeier-Haack Reaction Mechanism:
Caption: General mechanism of the Vilsmeier-Haack formylation of pyrazole.
Oxidation of 3-Hydroxymethylpyrazoles: A Mild and Selective Route
This method provides a clean and high-yielding route to pyrazole-3-carbaldehydes, avoiding the often harsh conditions of other formylation methods.
Causality Behind Experimental Choices: The choice of a mild oxidizing agent like manganese dioxide (MnO₂) is crucial to prevent over-oxidation of the aldehyde to a carboxylic acid. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature, making it a highly practical method.
Experimental Protocol: General Procedure for the Oxidation of (1H-Pyrazol-3-yl)methanol [4]
-
Reactant Setup: Dissolve (1H-Pyrazol-3-yl)methanol (1 equivalent) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Addition of Oxidant: Add activated manganese dioxide (MnO₂) (5-10 equivalents) to the solution in portions with stirring.
-
Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude pyrazole-3-carbaldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Self-Validating System: The disappearance of the alcohol proton signal and the appearance of the aldehyde proton signal in the ¹H NMR spectrum, along with a shift in the carbon signal for the CH₂OH to a CHO in the ¹³C NMR spectrum, confirms the successful oxidation.
Diagram of the Oxidation Workflow:
Caption: Workflow for the oxidation of 3-hydroxymethylpyrazole.
Data Summary: A Comparative Overview of Synthetic Routes
| Synthetic Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF, Hydrazone | Moderate to Good | One-pot cyclization and formylation; versatile. | Often yields mixtures of regioisomers; harsh conditions for some substrates. |
| Oxidation of 3-Methylpyrazole | SeO₂ | Moderate | Direct conversion from a simple precursor. | Use of toxic selenium reagent; potential for over-oxidation. |
| Oxidation of 3-Hydroxymethylpyrazole | MnO₂, PCC | Good to Excellent | Mild reaction conditions; high selectivity; clean reaction. | Requires the pre-synthesis of the alcohol precursor. |
| Directed Ortho-Metalation | n-BuLi, Directing Group, DMF | Good | High regioselectivity for the C3 position. | Requires a directing group; cryogenic temperatures are often necessary. |
Conclusion: A Legacy of Innovation and a Future of Discovery
The journey from the initial discovery of the pyrazole ring to the development of sophisticated methods for the synthesis of pyrazole-3-carbaldehydes is a testament to the ingenuity of organic chemists. These versatile building blocks have proven their worth in a multitude of applications, most notably in the development of novel pharmaceuticals. The ability to selectively introduce a reactive aldehyde handle at the C3 position has opened doors to a vast chemical space, enabling the creation of complex molecules with finely tuned biological activities. As synthetic methodologies continue to evolve, we can anticipate the emergence of even more efficient and selective routes to these valuable compounds, further empowering researchers in their quest for new scientific breakthroughs.
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Available at: [Link]
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El-Gharably, A. A., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(40), 26055-26085. Available at: [Link]
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Fustero, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. Available at: [Link]
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Bawa, S., & Kumar, S. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
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Bawa, S., & Kumar, S. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(6), 6179-6207. Available at: [Link]
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Smith, A. B., et al. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 87(1), 846-854. Available at: [Link]
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Smith, A. B., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Figshare. Available at: [Link]
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Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Sci-Hub. Available at: [Link]
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Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]
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1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde IUPAC name and synonyms
An In-Depth Technical Guide to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde for Advanced Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. This guide provides a comprehensive technical overview of a specific and highly versatile derivative: This compound . We will delve into its fundamental chemical properties, elucidate robust synthetic pathways, explore its reactivity as a synthetic intermediate, and discuss its potential applications in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Nomenclature and Chemical Identification
Correctly identifying a chemical entity is critical for regulatory compliance, literature searching, and experimental replication. The subject of this guide is formally identified as follows:
| Identifier | Value | Source |
| IUPAC Name | This compound | BLDpharm[1] |
| CAS Number | 1018663-45-0 | BLDpharm[1] |
| Molecular Formula | C₇H₈N₂O | Derived |
| Molecular Weight | 136.15 g/mol | Derived |
| Canonical SMILES | C1CC2=C(C1)NN=C2C=O | Derived |
| InChI Key | (Not directly available, derived from structure) | Derived |
Synonyms and Related Compounds:
The core heterocyclic system is known as 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole[2][3]. It is crucial to distinguish the target carbaldehyde from its corresponding carboxylic acid, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, which is also a common synthetic precursor or metabolite[4]. The term "pyrazole-3-carbaldehyde" is often used to describe the broader class of compounds featuring a formyl group at the 3-position of the pyrazole ring[5][6].
The Pyrazole Scaffold in Medicinal Chemistry: A Rationale
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms[7]. Its prevalence in blockbuster drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) is a testament to its therapeutic utility.
Why is this scaffold so valuable?
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Hydrogen Bonding: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling precise interactions with biological targets such as enzyme active sites and receptors.
-
Structural Versatility: The pyrazole ring can be readily substituted at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
The aldehyde functionality at the C-3 position of our target molecule makes it an exceptionally useful building block. It serves as a reactive handle for a multitude of chemical transformations, enabling the rapid generation of diverse compound libraries for screening[8][9].
Synthesis Pathway and Experimental Protocol
The synthesis of pyrazole carbaldehydes is well-established, with the Vilsmeier-Haack reaction being a primary and highly effective method[10][11]. This reaction facilitates the simultaneous cyclization and formylation of a suitable precursor.
Proposed Synthetic Workflow
The logical synthesis of this compound begins with commercially available cyclopentanone. The workflow involves the formation of a hydrazone intermediate, followed by the Vilsmeier-Haack cyclization.
Caption: Proposed two-step synthesis of the target compound via hydrazone formation and Vilsmeier-Haack cyclization.
Detailed Experimental Protocol
This protocol is a representative methodology based on established literature procedures for analogous compounds.[11] Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of Cyclopentanone Hydrazone
-
To a solution of cyclopentanone (1.0 eq) in ethanol (5 mL/mmol), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude hydrazone is often used in the next step without further purification.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Prepare the Vilsmeier reagent: In a three-neck flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) and cool to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at 0°C to form the reagent.
-
Dissolve the crude cyclopentanone hydrazone from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 6-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Derivative Synthesis
The true value of this molecule lies in the reactivity of its aldehyde group, which provides a gateway to a vast chemical space of derivatives with potential therapeutic value.[9]
Caption: Major reaction pathways for derivatizing the C-3 carbaldehyde group.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amines, a common motif in bioactive molecules.
-
Schiff Base Formation: Condensation with anilines or other primary amines produces imines, which can be valuable pharmacophores themselves or can be reduced to stable secondary amines.[11]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, a key functional group for interacting with biological targets or improving solubility.[4]
-
Reduction: Reduction with agents like sodium borohydride provides the corresponding primary alcohol, useful for introducing linkers or other functional groups.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of alkene-tethered derivatives.
Applications in Drug Discovery and Development
Derivatives synthesized from pyrazole carbaldehydes have demonstrated a wide spectrum of biological activities, making this a promising starting point for drug discovery campaigns.[7][8]
-
Anti-inflammatory Agents: The pyrazole scaffold is central to COX-2 inhibitors. New derivatives can be designed and synthesized to explore novel binding modes or improve selectivity profiles.[12]
-
Anticancer Therapeutics: Many pyrazole-containing compounds have shown potent antiproliferative activity. The aldehyde allows for the attachment of various side chains to probe interactions with kinases or other cancer-related targets.[13]
-
Antimicrobial and Antifungal Agents: The scaffold is amenable to creating compounds that disrupt microbial cell walls or metabolic pathways.
-
Neurological Disorders: Pyrazole derivatives have been investigated for antidepressant, anticonvulsant, and anxiolytic activities, often by targeting specific receptors or ion channels in the central nervous system.[8][11]
The logical workflow for utilizing this scaffold in a drug discovery program is outlined below.
Caption: Drug discovery workflow starting from the versatile pyrazole carbaldehyde scaffold.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its robust and scalable synthesis, combined with the exceptional versatility of the C-3 aldehyde group, provides an efficient platform for the exploration of vast chemical space. The proven track record of the pyrazole scaffold in approved therapeutics underscores the potential of its derivatives. By leveraging the protocols and insights presented in this guide, research and development teams can accelerate their programs and enhance the probability of discovering next-generation therapeutic agents.
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1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776416 . PubChem. Available at: [Link]
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Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review . Chemical Papers. Available at: [Link]
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A Theoretical Chemist's Guide to Tetrahydrocyclopenta[c]pyrazole Systems: From First Principles to Drug Design
Abstract
The tetrahydrocyclopenta[c]pyrazole scaffold represents a class of fused heterocyclic systems of significant interest in medicinal chemistry, notably for its role in developing novel therapeutics.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate these molecules. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind computational choices, offering a framework for designing, executing, and interpreting theoretical studies. We will traverse the landscape from fundamental quantum chemical calculations that reveal electronic structure and reactivity, to molecular modeling techniques that predict biological interactions, thereby providing a comprehensive, field-proven perspective on leveraging computational chemistry to accelerate discovery.
Introduction: The Strategic Value of the Tetrahydrocyclopenta[c]pyrazole Core
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged structures in pharmacology, appearing in drugs such as the anti-inflammatory Celecoxib and the anti-obesity drug Rimonabant.[2][3] The fusion of a pyrazole ring with a cyclopentane moiety to form the tetrahydrocyclopenta[c]pyrazole system (Chemical Formula: C₆H₈N₂) introduces a three-dimensional architecture that can be exploited for specific and high-affinity interactions with biological targets.[4][5] A notable example is the investigation of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as potent N-type calcium channel (Cav2.2) blockers, a target for chronic pain management.[1]
The strategic importance of this scaffold necessitates a deep understanding of its structural, electronic, and reactive properties. While empirical synthesis and biological screening are indispensable, theoretical studies offer a complementary and predictive pathway.[6] Computational chemistry allows us to probe aspects of these molecules that are difficult or impossible to measure experimentally, such as transition states of reactions, the precise nature of electronic charge distribution, and the dynamics of protein-ligand interactions.[6][7] This guide is structured to walk the reader through the theoretical toolkit essential for a robust investigation of this molecular system.
Caption: The core molecular structure of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Foundational Computational Methodologies: The Quantum Mechanical Toolkit
The foundation of any theoretical study lies in quantum mechanics, which describes the behavior of electrons in molecules. The choice of methodology is a critical decision, balancing computational cost against desired accuracy.
Density Functional Theory (DFT)
For most applications involving organic molecules of this size, Density Functional Theory (DFT) provides the optimal balance of accuracy and efficiency.[6] Unlike more complex ab initio methods that calculate the full many-electron wavefunction, DFT determines the electronic energy and properties from the electron density.
Expertise in Practice: The choice of the functional and basis set is paramount.
-
Functional: The functional approximates the exchange-correlation energy, the most complex term in the calculation. For systems like pyrazoles, hybrid functionals such as B3LYP are a workhorse, providing reliable geometries and energies.[8] For reactions involving significant charge transfer or non-covalent interactions, newer, range-separated functionals like CAM-B3LYP or functionals including empirical dispersion corrections (e.g., B3LYP-D3 ) are often superior.[7]
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets , such as 6-31G(d,p) or the more robust 6-311+G(d,p) , are common starting points.[9] For high-accuracy calculations of spectroscopic properties, correlation-consistent basis sets like cc-pVTZ are recommended.[10]
Ab Initio Methods
While more computationally demanding, ab initio methods like Møller-Plesset perturbation theory (e.g., MP2 ) can be used as a benchmark to validate DFT results for critical calculations, such as determining the relative energies of tautomers or reaction barriers.[7]
Table 1: Comparison of Common Quantum Chemical Approaches
| Method | Core Principle | Typical Application in this Context | Computational Cost |
| Semi-Empirical (e.g., AM1, PM7) | Uses parameters from experimental data to simplify calculations. | Rapid screening of large libraries of derivatives. | Very Low |
| DFT (e.g., B3LYP) | Calculates properties from the electron density. | Geometry optimization, frequency analysis, FMOs, reaction pathways. | Medium |
| Ab Initio (e.g., MP2) | Solves the Schrödinger equation with systematic approximations, no empirical data. | High-accuracy energy benchmarks, validation of DFT results. | High |
A Validated Workflow for Theoretical Analysis
Trustworthiness in computational science stems from a rigorous, self-validating workflow. Each step builds upon the last, with internal checks to ensure the physical and chemical relevance of the results.
Caption: A typical self-validating workflow for computational analysis.
Experimental Protocol: Standard DFT Calculation
-
Structure Preparation: Construct the 3D structure of the tetrahydrocyclopenta[c]pyrazole derivative using molecular building software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Perform a geometry optimization using a reliable DFT method (e.g., B3LYP/6-31G(d,p)). This calculation iteratively adjusts bond lengths, angles, and dihedrals to minimize the system's energy.
-
Software Keyword (Gaussian): #p opt b3lyp/6-31g(d,p)
-
-
Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data (e.g., Zero-Point Vibrational Energy, ZPVE).
-
Method: Run a frequency calculation at the same level of theory as the optimization.
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
Software Keyword (Gaussian): #p freq b3lyp/6-31g(d,p)
-
-
Analysis of Electronic Properties:
-
Objective: To understand the molecule's electronic structure and reactivity.
-
Method: From the output of the calculation, analyze the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP). A large HOMO-LUMO energy gap generally implies higher kinetic stability.[8][11] The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Elucidating Electronic Structure and Reactivity
Once a validated geometry is obtained, we can probe the properties that govern the molecule's behavior.
Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is a crucial indicator of molecular stability.[11]
Expertise in Practice: Global reactivity descriptors, derived from FMO energies, provide quantitative measures of reactivity.
-
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap and are less reactive.[11]
-
Electronic Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. This measures the "escaping tendency" of electrons from the equilibrium system.
-
Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the ability of a species to accept electrons.[11]
Table 2: Hypothetical Calculated Properties for a Substituted Tetrahydrocyclopenta[c]pyrazole
| Property | Value (a.u.) | Interpretation |
| E(HOMO) | -0.235 | Energy of the highest occupied molecular orbital. |
| E(LUMO) | -0.041 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 0.194 a.u. (5.28 eV) | Indicates good kinetic stability. |
| Chemical Hardness (η) | 0.097 | A measure of resistance to change in electron distribution. |
| Electrophilicity (ω) | 0.198 | Moderate electrophilicity, capable of accepting electronic charge. |
Tautomerism in the Pyrazole Ring
Pyrazole systems are known for their prototropic tautomerism, which can significantly impact their chemical properties and biological interactions.[7][12] Computational studies are exceptionally well-suited to investigate this phenomenon. By calculating the relative energies of all possible tautomers (after full geometry optimization and frequency calculations for each), one can predict the most stable form in the gas phase. Including solvent effects via models like the Polarizable Continuum Model (PCM) can provide insights into tautomeric preference in solution.
Application in Drug Discovery: A Case Study Framework
Theoretical studies are not merely academic; they are a powerful tool in the rational design of new drugs.[13][14]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6][15] This is crucial for understanding structure-activity relationships (SAR). For the tetrahydrocyclopenta[c]pyrazole series targeting the Cav2.2 channel, docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding pocket, explaining why certain substituents enhance activity while others diminish it.[1]
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized, low-energy conformation of the tetrahydrocyclopenta[c]pyrazole derivative. Assign appropriate atom types and charges.
-
Grid Generation: Define a "docking box" around the active site of the protein. This box specifies the search space for the ligand.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock, GOLD). The software will systematically sample different poses (orientations and conformations) of the ligand within the active site, scoring each based on a force field.
-
Pose Analysis: Analyze the top-scoring poses. Visualize the interactions between the ligand and protein residues to generate hypotheses about the binding mode. The pose with the lowest binding energy is often considered the most probable.[9]
Caption: Logic flow for integrating theoretical studies into a drug discovery pipeline.
ADMET Prediction
Modern computational tools can also predict the pharmacokinetic properties of a molecule—its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[16] Predicting properties like oral bioavailability or potential toxicity early in the design phase can save significant time and resources by deprioritizing compounds unlikely to succeed in later developmental stages.[13]
Conclusion
Theoretical studies on tetrahydrocyclopenta[c]pyrazole systems provide an indispensable layer of insight that complements and guides experimental work. From the fundamental electronic properties revealed by DFT to the prediction of biological activity through molecular docking, computation offers a rational, cost-effective, and powerful approach to understanding and exploiting this important chemical scaffold. By employing rigorous, self-validating workflows, researchers can generate trustworthy data that accelerates the discovery of novel therapeutics and deepens our fundamental understanding of chemical reactivity.
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An In-depth Technical Guide to the Safe Handling and Application of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical properties of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally similar compounds to establish a robust framework for safe laboratory practices. The guide covers hazard identification, personal protective equipment (PPE), storage and disposal, emergency procedures, and the compound's relevance in modern medicinal chemistry, particularly as a scaffold for N-type calcium channel inhibitors. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies.
Introduction: A Compound of Growing Interest
This compound is a bifunctional heterocyclic compound featuring a fused pyrazole ring system and a reactive aldehyde group. The tetrahydrocyclopenta[c]pyrazole core is a recognized scaffold in medicinal chemistry. For instance, derivatives of this structure have been investigated as potent N-type calcium channel (Cav2.2) blockers, which are a significant target for the development of novel analgesics for chronic pain.[1] The pyrazole moiety itself is a cornerstone in drug design, present in numerous therapeutic agents.[2][3]
The aldehyde functional group makes this molecule a versatile synthetic intermediate, allowing for a wide range of chemical transformations such as reductive amination, oxidation, and condensation reactions to build more complex molecular architectures.[4][5] Its synthesis is commonly achieved through methods like the Vilsmeier-Haack reaction on a suitable precursor hydrazone, a process that formylates the heterocyclic ring.[5][6][7]
Given its potential in drug discovery, a thorough understanding of its safe handling is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, this guide extrapolates data from the parent heterocycle, other pyrazole-3-carbaldehydes, and general principles of aldehyde chemistry to provide a reliable safety profile.
Hazard Identification and GHS Classification
The primary hazards associated with this compound are inferred from its constituent functional groups: the pyrazole ring and the aldehyde. Data for the parent scaffold, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole, and analogous compounds like 1H-pyrazole-3-carbaldehyde indicate a consistent hazard profile.[8][9]
GHS Classification (Predicted):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8][10]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[8][11]
-
Serious Eye Damage / Eye Irritation (Category 2A/1), H318/H319: Causes serious eye irritation or serious eye damage.[8][11]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[8]
Pictograms:
Signal Word: Warning [9] or Danger [8] depending on final classification.
Causality of Hazards:
-
Aldehyde Group: Aldehydes are known irritants. They can react with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract.[12] Ingestion can cause gastrointestinal distress.
-
Pyrazole Ring: While the pyrazole ring itself is a stable aromatic heterocycle, substituted pyrazoles can exhibit toxicological properties. The overall hazard profile is a composite of the effects of the entire molecular structure.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is critical. All handling of this compound should be performed under the assumption that it is hazardous.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Fume Hood: All weighing, handling, and reactions involving this compound, whether as a solid or in solution, must be conducted in a certified chemical fume hood.[13] This prevents the inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[14]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the workstation.[15][16]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[15] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[17] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[17] |
| Respiratory | Not typically required if handled in a fume hood. | A NIOSH/MSHA-approved respirator may be necessary for spill cleanup outside of a hood.[15] |
Caption: Workflow for the safe handling of this compound.
Storage, Stability, and Disposal
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
Storage Conditions
-
Container: Store in a tightly sealed, properly labeled container.[15]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[15][16] A recommended storage temperature is often refrigerated (2-8 °C) to minimize potential degradation or polymerization, a known risk for some aldehydes.[13]
-
Inert Atmosphere: For long-term storage, consider sealing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[13]
Stability and Reactivity
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[15]
-
Oxidizing Agents: Can oxidize the aldehyde to a carboxylic acid, potentially exothermically.
-
Strong Bases: Can catalyze self-condensation reactions (e.g., aldol condensation).
-
Reducing Agents: Will reduce the aldehyde to an alcohol.
-
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[11][15]
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[18]
-
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a sealed, labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions should be disposed of as hazardous chemical waste. Do not pour down the drain.[15]
Emergency and First-Aid Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][15] |
| Skin Contact | Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[15][17] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][15] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. If the person is conscious, give them plenty of water to drink. Seek immediate medical attention.[15][16] |
Accidental Release Measures
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or chemical absorbent).
-
For solid spills, carefully sweep or scoop the material to avoid raising dust.
-
Place the absorbed/collected material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.[16]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry into the affected area.
-
Cleanup should only be performed by trained personnel with appropriate respiratory protection.[17]
-
Conclusion: Enabling Research Through Safety
This compound represents a valuable building block in the pursuit of new therapeutic agents. Its structural motifs are of high interest in modern drug discovery.[1][19] By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential. The principles of containment, personal protection, and emergency preparedness are the foundation of responsible scientific innovation.
Caption: Relationship between the chemical's functional groups, associated hazards, and control measures.
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules, 28(15), 5891. [Link]
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Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis and Pharmacological Potentials of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(3), 37-43. [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). Molbank, 2024(1), M1782. [Link]
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Methodological & Application
Application Notes & Protocols: Synthetic Diversification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde for Drug Discovery
Foreword: The Strategic Value of the Tetrahydrocyclopenta[c]pyrazole Scaffold
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core represents a privileged scaffold in medicinal chemistry. Its rigid, fused bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric elements, making it an attractive starting point for designing potent and selective modulators of various biological targets. Pyrazole-containing compounds are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] The true synthetic power of this scaffold, however, is unlocked through the versatile reactivity of the C3-carbaldehyde group. This aldehyde functionality serves as a linchpin for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
This guide provides an in-depth exploration of key synthetic pathways originating from 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen. The protocols herein are designed to be robust and self-validating, empowering researchers in drug development to confidently generate diverse libraries of novel chemical entities.
Diagram: Synthetic Pathways from the Core Scaffold
Caption: Key synthetic transformations of the pyrazole-3-carbaldehyde scaffold.
Carbon-Carbon Bond Forming Reactions: Extending the Scaffold
The aldehyde group is a classic electrophile for forming new carbon-carbon bonds, providing a direct route to extend and functionalize the core structure. We will focus on two robust and widely used methodologies: the Knoevenagel condensation and the Wittig olefination.
Protocol: Knoevenagel Condensation for α,β-Unsaturated Derivatives
Principle: The Knoevenagel condensation is a cornerstone reaction that involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by a dehydration step.[5] This reaction, typically catalyzed by a weak base, is exceptionally reliable for creating electron-deficient α,β-unsaturated systems, which are themselves valuable intermediates for subsequent reactions like Michael additions or heterocycle synthesis.[6][7]
Materials & Reagents:
-
This compound (1.0 eq)
-
Active Methylene Compound (e.g., Malononitrile, Diethyl Malonate, Ethyl Cyanoacetate) (1.1 eq)
-
Piperidine or Ammonium Carbonate (0.1 - 0.2 eq, catalyst)[5]
-
Ethanol or Ethanol/Water mixture (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazole-3-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq).
-
Solvent Addition: Dissolve the solids in a minimal amount of ethanol. An ethanol/water (1:1) mixture can also be effective and aligns with green chemistry principles.[5]
-
Catalyst Addition: Add the basic catalyst (e.g., piperidine, 0.1 eq).
-
Reaction Execution: Stir the mixture at room temperature or gently heat to reflux (50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. Reactions are often complete within 1-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Extraction: Redissolve the residue in DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure Knoevenagel product.
Scientist's Notes:
-
Causality of Catalyst: A weak base like piperidine is sufficient to deprotonate the active methylene compound to form the nucleophilic enolate without promoting unwanted side reactions with the aldehyde. Ammonium carbonate is an even milder and greener alternative.[5]
-
Trustworthiness: The reaction is self-validating as the formation of the conjugated product results in a significant shift in the UV-Vis spectrum and can be easily tracked by TLC. The product's NMR spectrum will clearly show the newly formed vinyl proton and the disappearance of the aldehyde proton signal (~9-10 ppm).
-
Versatility: The resulting α,β-unsaturated nitrile or ester is a powerful Michael acceptor and a key precursor for synthesizing fused pyrazolo[3,4-d]pyrimidines.[8][9]
Protocol: Wittig Olefination for Alkene Synthesis
Principle: The Wittig reaction is a powerful and reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[10][11] This reaction is particularly valuable because it forms the C=C double bond with high regioselectivity at the position of the original carbonyl. The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of ylide.[12]
Materials & Reagents:
-
This compound (1.0 eq)
-
Phosphonium Salt (e.g., Benzyltriphenylphosphonium chloride) (1.1 eq)
-
Strong Base (e.g., n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or 50% aq. NaOH)[13]
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (solvent)
-
Diethyl ether
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve the pyrazole-3-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching & Workup: Carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). The byproduct, triphenylphosphine oxide, can sometimes be challenging to separate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to separate the desired alkene from the triphenylphosphine oxide.
Scientist's Notes:
-
Expertise in Base Selection: For simple, non-stabilized ylides, strong bases like n-BuLi are required. For stabilized ylides (where the carbon has an adjacent electron-withdrawing group), milder bases like NaOH or K₂CO₃ can be sufficient.[10][13] The choice of base and solvent system can influence the E/Z selectivity.
-
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[11] This strong thermodynamic driving force makes the reaction highly efficient.
Carbon-Nitrogen Bond Forming Reactions: Introducing Nitrogen Functionality
Introducing nitrogen-containing groups is a common strategy in drug design to modulate polarity, introduce hydrogen bonding capabilities, and interact with biological targets. Reductive amination is a premier method for achieving this transformation.
Protocol: Reductive Amination for Amine Derivatives
Principle: Reductive amination is a two-step, one-pot process that converts an aldehyde into an amine.[14] First, the aldehyde reacts with a primary or secondary amine to form an imine (or iminium ion) intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the final amine.[15] Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation as it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion as it forms.[15]
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine, Morpholine) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous solvent)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the pyrazole-3-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction is often slightly exothermic.
-
Reaction Execution: Stir the reaction at room temperature for 2-24 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography, often using a gradient containing a small percentage of triethylamine or methanol to prevent product streaking.
Scientist's Notes:
-
Reagent Rationale: The choice of STAB is critical. Harsher reducing agents like NaBH₄ can reduce the starting aldehyde before it has a chance to form the imine, leading to the alcohol as a major byproduct. STAB's steric bulk and attenuated reactivity make it selective for the more electrophilic iminium ion.
-
Self-Validation: The reaction can be monitored by the disappearance of the aldehyde spot on TLC. The final product will show a characteristic mass increase in MS analysis corresponding to the addition of the amine and hydrogen, and the ¹H NMR will show new signals for the amine moiety and a benzylic-type CH₂ signal where the aldehyde proton used to be.
Data Summary Table
| Derivative Class | Reaction Type | Key Reagents | Solvent | Typical Yields |
| α,β-Unsaturated Nitrile | Knoevenagel | Malononitrile, Piperidine | Ethanol | 85-95% |
| Styrenyl Derivative | Wittig | Benzyltriphenylphosphonium chloride, n-BuLi | THF | 60-80% |
| Benzyl Amine | Reductive Amination | Benzylamine, NaBH(OAc)₃ | DCE | 75-90% |
| Carboxylic Acid | Oxidation | KMnO₄ or PDC | Acetone/Water | 70-85% |
| Primary Alcohol | Reduction | NaBH₄ | Methanol | 90-98% |
Diagram: Reductive Amination Workflow
Caption: Workflow for the one-pot reductive amination protocol.
References
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Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts. ResearchGate. Available at: [Link][16]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link][17]
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Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][8]
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Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-d]-Pyrazoline Derivatives. Asian Journal of Chemistry. Available at: [Link][18]
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Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link][9]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link][19]
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link][1]
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Wittig Reaction. Organic Chemistry Portal. Available at: [Link][12]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link][2]
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A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic-Chemistry.org. Available at: [Link][20]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link][21]
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A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. Available at: [Link][5]
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Synthesis and pharmacological evaluation of some new pyrazole derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][22]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information. Available at: [Link][23]
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Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link][3]
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Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link][24]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link][25]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link][6]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. Available at: [Link][4]
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Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link][26]
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SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link][15]
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Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. National Center for Biotechnology Information. Available at: [Link][27]
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Available at: [Link][28]
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Ligand-free reductive amination via Pd-coated mechanocatalysis. National Center for Biotechnology Information. Available at: [Link][14]
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The WITTIG REACTION With CHEMILUMINESCENCE! University of Missouri–St. Louis. Available at: [Link][13]
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Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. National Center for Biotechnology Information. Available at: [Link][7]
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Wittig Reaction. Chemistry LibreTexts. Available at: [Link][10]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link][11]
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The Versatile Synthon: Application Notes for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical properties.[1] Within this class of heterocycles, pyrazole-3-carbaldehydes have emerged as exceptionally versatile building blocks, enabling the rapid construction of complex molecular architectures.[2] This guide focuses on a specific, yet broadly applicable member of this family: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde . The fusion of the pyrazole core with a cyclopentane ring imparts a rigid, three-dimensional character, making it an attractive scaffold for probing biological space in drug discovery programs.
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It provides not just protocols, but also the underlying scientific rationale for the synthesis and application of this valuable intermediate. We will explore its preparation via the Vilsmeier-Haack reaction and its subsequent use in powerful multicomponent reactions to generate novel heterocyclic libraries.
Part 1: Synthesis of the Core Scaffold
The synthesis of this compound is most reliably achieved in a two-step sequence: first, the construction of the bicyclic pyrazole core, followed by its formylation.
Protocol 1: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
The parent heterocycle is accessible through the condensation of a 1,3-dicarbonyl equivalent with hydrazine. A common and effective precursor is 2-(hydroxymethylene)cyclopentanone, which can be reacted directly with hydrazine hydrate.
Rationale: This is a classic Knorr-type pyrazole synthesis. The 1,3-dicarbonyl functionality of the cyclopentanone derivative provides the two electrophilic centers for condensation with the two nucleophilic nitrogen atoms of hydrazine, leading to the thermodynamically stable fused aromatic pyrazole ring system.
Experimental Protocol:
-
Preparation of the Precursor: To a stirred solution of sodium ethoxide (prepared from 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol) at 0-5 °C, add a mixture of cyclopentanone (8.4 g, 100 mmol) and ethyl formate (7.4 g, 100 mmol).
-
Stir the reaction mixture at room temperature for 12 hours. The formation of the sodium salt of 2-(hydroxymethylene)cyclopentanone will result in a thick slurry.
-
Cyclization: Cool the slurry in an ice bath and add hydrazine hydrate (5.0 g, 100 mmol) dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Work-up: Cool the reaction mixture, neutralize with dilute hydrochloric acid, and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1,4,5,6-tetrahydrocyclopenta[c]pyrazole as a solid.
Protocol 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Causality: The pyrazole ring is an electron-rich aromatic system. The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that attacks the position of highest electron density on the pyrazole ring, which is typically the C4 position (or C3/C5 depending on substitution and numbering). Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.[4]
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (10 equivalents) to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition, stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1 equivalent), synthesized in Protocol 1, in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Table 1: Summary of Synthesis Parameters
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield | Purification |
| Cyclization | Cyclopentanone, Ethyl Formate, Hydrazine Hydrate | Reflux | 4 | 60-75% | Column Chromatography |
| Formylation | POCl₃, DMF | 70-80 | 2-4 | 70-85% | Column Chromatography |
Part 2: Applications in Multicomponent Synthesis
This compound is an ideal substrate for multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single, convergent step.[2] This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.
Application 1: Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant interest in medicinal chemistry due to their wide range of biological activities.[5] A common and efficient route to this scaffold involves a one-pot reaction between a pyrazole aldehyde, an active methylene nitrile (e.g., malononitrile), and an amine or aminopyrazole.
Workflow Diagram:
Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Protocol 3: One-Pot Synthesis of a Fused Pyrazolo[3,4-b]pyridine Derivative
-
To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Application 2: Knoevenagel Condensation for the Synthesis of Bioactive Alkenes
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[6] The resulting electron-deficient alkene is a valuable intermediate for further transformations or can itself possess biological activity.
Rationale: The aldehyde group of the pyrazole is electrophilic and readily reacts with the carbanion generated from an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base. The reaction is typically driven to completion by the formation of a stable, conjugated system.
Logical Relationship Diagram:
Caption: Key steps in the Knoevenagel condensation.
Protocol 4: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of ammonium carbonate (0.2 mmol) and a few drops of water.[6]
-
Stir the reaction mixture at room temperature. The reaction can be accelerated by gentle heating (50 °C) or sonication.[6]
-
Monitor the reaction by TLC. The product is typically less polar than the starting aldehyde.
-
Once the reaction is complete (usually 1-3 hours), cool the mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain the pure 2-((1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methylene)malononitrile.
Table 2: Substrate Scope in Knoevenagel Condensation
| Active Methylene Compound | Base Catalyst | Conditions | Expected Product |
| Malononitrile | Ammonium Carbonate | RT, 1-3 h | Ylidenemalononitrile |
| Ethyl Cyanoacetate | Piperidine | Reflux, 4-6 h | α-Cyanoacrylate |
| 2,4-Thiazolidinedione | Piperidine/Acetic Acid | Reflux, 6-8 h | 5-Ylidene-2,4-thiazolidinedione |
Conclusion and Future Outlook
This compound stands out as a robust and highly functionalized building block for synthetic chemistry. Its straightforward synthesis via Vilsmeier-Haack formylation of the parent heterocycle opens the door to a vast chemical space. The applications demonstrated herein, particularly in the realm of multicomponent reactions, highlight its utility in the efficient construction of complex, drug-like molecules such as pyrazolo[3,4-b]pyridines and functionalized alkenes. The rigid bicyclic core combined with the reactive aldehyde handle provides a powerful platform for generating novel chemical entities for screening in drug discovery and materials science. Further exploration of this synthon in other MCRs, asymmetric catalysis, and as a precursor to other functional groups will undoubtedly continue to expand its role in modern organic synthesis.
References
Sources
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- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatile Reactivity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde with Amines in Drug Discovery
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the architecture of modern pharmaceuticals.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged scaffold due to its ability to engage in a multitude of biological interactions.[3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the rational design of potent and selective therapeutic agents.
This guide focuses on a specific, yet highly versatile building block: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde . The fusion of the pyrazole with a cyclopentane ring introduces a degree of conformational rigidity and a unique three-dimensional profile, which can be advantageous for targeted binding to biological macromolecules. The aldehyde functionality at the 3-position serves as a versatile chemical handle for the introduction of diverse molecular fragments through reactions with amines, primarily leading to the formation of Schiff bases (imines) and their subsequent reduction to secondary or tertiary amines. These transformations are fundamental in the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Core Reaction Pathways: Schiff Base Formation and Reductive Amination
The primary reaction of this compound with primary amines is a condensation reaction to form a Schiff base, also known as an imine. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.[4] The resulting C=N double bond of the Schiff base can be subsequently reduced to a C-N single bond in a process known as reductive amination, yielding a stable secondary amine.[5]
Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible reaction, typically catalyzed by either acid or base.[6] The reaction proceeds through a hemiaminal intermediate.[4]
Caption: General Workflow for Reductive Amination.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the title aldehyde can be achieved via a Vilsmeier-Haack formylation of the corresponding 1,4,5,6-tetrahydrocyclopenta[c]pyrazole precursor. [7][8] Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole | 2214-03-1 | 108.14 g/mol | 1.0 eq |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 1.5 eq |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, as solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, for extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | For drying |
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure this compound.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes the general procedure for the condensation of this compound with a primary amine. [4] Materials:
| Reagent | Molecular Weight | Quantity |
| This compound | (Calculated) | 1.0 eq |
| Substituted Primary Amine (e.g., Aniline) | Varies | 1.0 - 1.1 eq |
| Ethanol or Methanol | Varies | As solvent |
| Glacial Acetic Acid | 60.05 g/mol | Catalytic amount |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude residue by recrystallization or column chromatography.
Characterization Data for a Representative Schiff Base:
| Product | Appearance | Yield (%) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |
| (E)-N-((1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methylene)aniline | Yellow solid | 85-95 | ~8.5 (s, 1H, -CH=N-), 7.2-7.8 (m, Ar-H) | ~1625 (C=N stretch) |
Protocol 3: Reductive Amination
This protocol details the one-pot reductive amination of this compound. [9][10] Materials:
| Reagent | Molecular Weight | Quantity |
| This compound | (Calculated) | 1.0 eq |
| Primary or Secondary Amine | Varies | 1.1 eq |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 g/mol | 1.5 eq |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Varies | Anhydrous, as solvent |
| Acetic Acid (optional, for ketones or less reactive amines) | 60.05 g/mol | Catalytic amount |
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary and Characterization
The successful synthesis of Schiff bases and their corresponding amines can be confirmed by a suite of analytical techniques.
| Technique | Schiff Base (Imine) | Secondary Amine |
| ¹H NMR | Appearance of a characteristic singlet for the imine proton (-CH=N-) around δ 8.0-9.0 ppm. [8] | Disappearance of the imine proton signal. Appearance of a new signal for the methylene group (-CH₂-N-) and a broad singlet for the N-H proton. |
| ¹³C NMR | Signal for the imine carbon (-CH=N-) in the range of δ 150-165 ppm. | Disappearance of the imine carbon signal. Appearance of a new signal for the methylene carbon (-CH₂-N-) around δ 40-60 ppm. |
| FT-IR | Strong absorption band for the C=N stretch around 1620-1640 cm⁻¹. | Disappearance of the C=N stretch. Appearance of an N-H stretching band (for secondary amines) around 3300-3500 cm⁻¹. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of the Schiff base. | Molecular ion peak corresponding to the calculated mass of the amine (Schiff base + 2 amu). |
Conclusion and Future Perspectives
The reaction of this compound with amines provides a robust and versatile platform for the synthesis of novel, drug-like molecules. The protocols detailed herein offer a solid foundation for researchers in medicinal chemistry and drug development to explore the chemical space around this promising scaffold. The resulting Schiff bases and secondary amines are ideal candidates for biological screening and can serve as key intermediates for the synthesis of more complex heterocyclic systems. The continued exploration of the reactivity of this pyrazole aldehyde will undoubtedly contribute to the discovery of new therapeutic agents.
References
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- Abdelhamid, I. A., El-Sayed, M. E. A., & Shawky, A. M. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. ARKIVOC, 2021(ix), 42-74.
- Bansal, R. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185.
- El-Sayed, M. A. A., et al. (1993). Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-d]-Pyrazoline Derivatives. Asian Journal of Chemistry, 5(1), 184-188.
- Goyal, A., & Jain, S. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 7(10), 3878-3893.
- Karrouchi, K., et al. (2018).
- Kumar, V., & Kumar, S. (2015). Pyrazole containing derivatives of biological and medicinal significance: A review. European Journal of Medicinal Chemistry, 97, 771-803.
- Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303.
- Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX-XX.
- Laddha, S. S., & Bhatnagar, S. P. (2009). A new therapeutic approach in diabetes mellitus: Pyrazole derivatives as PTP-1B inhibitors. Bioorganic & Medicinal Chemistry, 17(23), 7858-7866.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Shetty, P. R., et al. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry, 30(2), 123-130.
- Singh, N., et al. (2021). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II) and their antimicrobial activity. Journal of the Indian Chemical Society, 98(10), 100157.
- Jyothi Priya, M., et al. (2022). New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies. Applied Organometallic Chemistry, 36(10), e6846.
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Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
- Kumar, A., et al. (2022). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 12(45), 29331-29347.
-
ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring. Retrieved from [Link]
- Taher, A. T., et al. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound.
- Pop, A., et al. (2021). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 26(16), 4945.
- Lei, Z. J., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(24), 12438-12444.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).
- dos Santos, J. L., et al. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules, 27(19), 6543.
-
ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazole fused Schiff base derivatives. Retrieved from [Link]
- Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 1023-1032.
- Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11889-11965.
- Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research, 12(3), 37-43.
- STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases.
- The Journal of Organic Chemistry. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 84(11), 7296-7304.
- Google Patents. (n.d.). A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-36.
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
- International Journal of Research in Pharmacy and Science. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Science, 2(2), 1-13.
- International Journal of Science and Research. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Science and Research, 8(12), 1-4.
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Application Notes and Protocols for Condensation Reactions with 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing condensation reactions with the versatile heterocyclic building block, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde. The fused pyrazole scaffold is of significant interest in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] This guide details the synthesis of the aldehyde from its corresponding alcohol and provides robust, adaptable protocols for key carbon-carbon and carbon-nitrogen bond-forming reactions, including Knoevenagel condensation, Wittig olefination, and reductive amination. The causality behind experimental choices, mechanistic insights, and self-validating system designs are emphasized to ensure technical accuracy and practical utility for researchers in drug discovery and development.
Introduction: The Significance of the Fused Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The fusion of a cyclopentane ring to the pyrazole core, as seen in 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole derivatives, introduces a three-dimensional structural element that can enhance binding affinity and selectivity for biological targets. The carbaldehyde at the 3-position of this scaffold is a key functional handle, enabling a plethora of chemical transformations to generate diverse compound libraries for high-throughput screening and lead optimization.
This guide focuses on three fundamental condensation reactions that leverage the reactivity of this aldehyde for molecular elaboration:
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems, which are valuable Michael acceptors and precursors to a variety of heterocyclic and carbocyclic structures.
-
Wittig Reaction: A powerful method for the stereoselective synthesis of alkenes, providing a direct route to vinyl-linked pyrazole derivatives.
-
Reductive Amination: A versatile and widely used method for the formation of secondary and tertiary amines, crucial for introducing basic side chains that can improve pharmacokinetic properties.
Synthesis of the Starting Material: this compound
The target aldehyde is most conveniently prepared by the oxidation of the corresponding commercially available alcohol, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol. This approach avoids the often harsh conditions of Vilsmeier-Haack formylation, which can be sensitive to substrate substitution patterns and may lead to side reactions.[3][4] Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.
Protocol 1: Oxidation of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol
This protocol employs pyridinium chlorochromate (PCC), a reliable and selective oxidizing agent for the conversion of primary alcohols to aldehydes.
Materials:
-
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or diatomaceous earth
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Chromatography column
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous DCM (10 mL per gram of alcohol).
-
Reaction: To the stirred suspension, add a solution of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel topped with a layer of Celatom® to filter out the chromium salts. Wash the plug thoroughly with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude aldehyde can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[5] The choice of base is critical and can range from mild amines like piperidine to stronger bases for less reactive methylene compounds.
Mechanism Overview:
The reaction is typically initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting aldol-type intermediate undergoes subsequent dehydration to afford the final condensed product.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol describes the reaction with malononitrile, a highly reactive methylene compound, using a mild base.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol (15 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
| Reactant (Active Methylene) | Base | Solvent | Temperature | Typical Time |
| Malononitrile | Piperidine | Ethanol | Reflux | 1-3 h |
| Ethyl cyanoacetate | Sodium ethoxide | Ethanol | Room Temp | 4-6 h |
| Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 8-12 h |
| Meldrum's acid | Acetic acid | Acetonitrile | Reflux | 2-4 h |
| Table 1: Representative conditions for Knoevenagel condensation. |
Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[2] The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions.
Mechanism Overview:
The reaction proceeds through the nucleophilic attack of the ylide carbanion on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine oxide.
Protocol 3: Wittig Olefination with Methyltriphenylphosphonium Bromide
This protocol describes the formation of a terminal alkene using a non-stabilized ylide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
Procedure:
-
Ylide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add n-BuLi (1.1 equivalents) dropwise to the stirred suspension. The formation of the orange-red ylide will be observed. Allow the mixture to stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
| Phosphonium Salt | Base | Solvent | Temperature | Product Type |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 °C to RT | Terminal Alkene |
| Ethyltriphenylphosphonium bromide | n-BuLi | THF | 0 °C to RT | (Z)-Alkene (major) |
| (Carbethoxymethyl)triphenylphosphonium chloride | NaH | THF | RT to Reflux | (E)-α,β-Unsaturated Ester |
| Table 2: Common Wittig reagents and conditions. |
Reductive Amination
Reductive amination is a two-step process that involves the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to the corresponding amine.[6] The reaction can be performed in a single pot by choosing a reducing agent that is selective for the iminium ion over the starting aldehyde.
Protocol 4: Direct Reductive Amination with Sodium Triacetoxyborohydride
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in DCE or DCM.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
| Amine | Reducing Agent | Solvent | Additive |
| Primary aliphatic amine | NaBH(OAc)₃ | DCE | Acetic acid |
| Secondary cyclic amine | NaBH(OAc)₃ | DCM | None |
| Aniline derivative | NaBH₃CN | Methanol | Acetic acid |
| Table 3: Conditions for reductive amination. |
Safety and Handling
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
PCC: Is a suspected carcinogen and a strong oxidizing agent. Handle with care and avoid contact with combustible materials.
-
n-Butyllithium: Is a pyrophoric reagent. It must be handled under an inert atmosphere and away from water and other protic sources.
-
Sodium triacetoxyborohydride: Is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
This compound is a valuable synthetic intermediate for the generation of diverse chemical libraries. The protocols outlined in this application note for Knoevenagel condensation, Wittig olefination, and reductive amination provide robust starting points for the synthesis of a wide range of novel pyrazole derivatives. Researchers are encouraged to adapt and optimize these procedures to suit their specific substrates and synthetic goals.
References
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., Thore, S. N., & Pawar, R. P. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Der Pharma Chemica, 9(5), 110-115.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(v), 133-148.
- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(2), 85-91.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
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Application Notes & Protocols for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde in Medicinal Chemistry
Preamble: The Strategic Value of the Fused Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4][5] Its remarkable versatility stems from its unique electronic properties, its capacity to act as both a hydrogen bond donor and acceptor, and its synthetic tractability. The fusion of the pyrazole ring with a cyclopentane moiety to form the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole system introduces a degree of conformational rigidity and a three-dimensional character that can be exploited for enhanced target selectivity and improved pharmacokinetic properties.
This guide focuses on a key building block within this family: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde . The aldehyde functional group at the 3-position is not merely a passive feature; it is a versatile chemical handle that serves as a gateway for extensive structural diversification. This allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of rational drug design.[6][7] This document will provide an in-depth look at the strategic application of this intermediate, complete with detailed protocols for its synthesis and subsequent derivatization and evaluation, empowering research teams to leverage its full potential in drug discovery programs. A notable application for this scaffold has been in the development of N-type calcium channel blockers for the potential treatment of chronic pain.[8]
Core Structure and Synthetic Rationale
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core provides a rigid framework for orienting substituents into the binding pockets of biological targets. The aldehyde at the C3 position is the key to unlocking a diverse chemical space.
Caption: Core structure and key features of the title compound.
Protocol I: Synthesis of this compound
The synthesis of pyrazole-3-carbaldehydes can be approached through several established methods, most notably the Vilsmeier-Haack reaction.[9][10][11] This reaction is a powerful tool for the formylation of electron-rich systems and is particularly well-suited for the construction of pyrazole aldehydes from hydrazone precursors.
Scientific Rationale
The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion) from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then reacts with a suitable nucleophile. In the context of pyrazole synthesis, the hydrazone derived from a ketone undergoes a double formylation and cyclization to yield the pyrazole-4-carbaldehyde. A similar principle can be applied to achieve the desired 3-carbaldehyde isomer depending on the starting materials and reaction conditions.
Experimental Workflow
Caption: Synthetic workflow for the target aldehyde.
Step-by-Step Protocol
-
Synthesis of the Hydrazone Intermediate:
-
To a solution of 2-oxocyclopentane-1-carbaldehyde (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the bicyclic hydrazone intermediate.
-
-
Vilsmeier-Haack Formylation:
-
In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool dry N,N-dimethylformamide (DMF) (4 eq) to 0°C.
-
Add phosphorus oxychloride (POCl₃) (3 eq) dropwise to the DMF, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve the hydrazone intermediate (1.0 eq) in dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours.[10] Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Protocol II: Derivatization via Reductive Amination
The aldehyde group is an ideal electrophile for reaction with primary and secondary amines to form an imine, which can be subsequently reduced in situ to a stable amine. This reductive amination process is a high-yield, robust reaction for rapidly generating a library of analogues.
Scientific Rationale
This one-pot reaction first involves the formation of a Schiff base (imine) between the aldehyde and the amine. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the imine C=N bond to a C-N single bond. STAB is preferred because it is less basic and more selective for imines over aldehydes, minimizing side reactions.
Experimental Workflow
Caption: Reductive amination workflow for library synthesis.
Step-by-Step Protocol
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/mmol), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring at room temperature overnight. Monitor the reaction by TLC or LC-MS to confirm the consumption of the imine intermediate and the formation of the product.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting amine derivative by flash chromatography or recrystallization as appropriate.
-
Protocol III: In-Vitro Biological Evaluation - Cytotoxicity Screening
Given the broad anticancer activity of pyrazole derivatives, a primary screening assay to evaluate the newly synthesized compounds is a cytotoxicity assay, such as the MTT assay.[12][13][14][15][16] This assay measures the metabolic activity of cells as an indicator of cell viability.
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., MCF-7 for breast cancer, or PANC-1 for pancreatic cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[12][14]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized pyrazole derivatives in DMSO (e.g., 10 mM).
-
Create serial dilutions of the compounds in a complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Incubate overnight at 37°C or shake for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Data Presentation: Representative Biological Activity
The following table summarizes hypothetical but representative data for a series of compounds derived from the title aldehyde, illustrating how SAR data can be presented.
| Compound ID | R-Group (from Amine) | Target | IC₅₀ (nM) |
| Lead-01 | Cyclopropyl | Kinase A | 550 |
| Lead-02 | 4-Fluorophenyl | Kinase A | 120 |
| Lead-03 | Morpholinyl | Kinase A | 85 |
| Lead-04 | 3-Pyridyl | Kinase A | 45 |
| Doxorubicin | (Reference Drug) | Topo II | 25 |
References
- Verma, A., Joshi, S., & Singh, D. (Year). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Engineering and Technology M.J.P. Rohilkhand University.
- El-Sayed, M. A. A., et al. (Year). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Gomha, S. M., et al. (Year).
- Wodtke, R., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- Chander, S., et al. (Year). Current status of pyrazole and its biological activities. PubMed Central.
- Swensen, A. M., et al. (Year). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. PubMed.
- Wiley, R. A., et al. (Year). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- El-Shehry, M. F., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
- Wodtke, R., et al. (Year). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- Al-Ghorbani, M., et al. (2024).
- Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Faria, J. V., et al. (Year).
- Organic Chemistry Portal. (Year). Pyrazole synthesis. Organic Chemistry Portal.
- Singh, R. P., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Regan, J., et al. (Year). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
- Al-Mousawi, S. M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- Ahmad, I., et al. (Year).
- Kzaiber, F., et al. (Year). New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. MDPI.
- Wiley, R. A., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42, 769-776.
- Singh, S., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Advanced Scientific Research.
- Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis and Therapeutic Potential of Pyrazole Analogues. Journal of Advanced Scientific Research, ICITNAS, 37-43.
- Li, Y., et al. (Year).
- Abdel-Maksoud, M. S., et al. (Year). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Yang, M.-Y., et al. (Year). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH.
- Kumar, A., & Kumar, R. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics.
- Al-Warhi, T., et al. (Year). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
- Sharma, S., et al. (Year).
- BenchChem. (2025). Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
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Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis: An Application Note and Protocol
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of the Vilsmeier-Haack reaction for the regioselective synthesis of pyrazole-4-carbaldehydes. These compounds are pivotal intermediates in the development of pharmaceuticals and functional materials.[1][2] This guide integrates mechanistic insights with a field-proven, step-by-step protocol, troubleshooting advice, and critical safety information.
Scientific Foundation: Mechanism and Rationale
The Vilsmeier-Haack reaction is a robust and widely utilized method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][3] Its application to the pyrazole core is particularly effective, typically yielding the C4-formylated product with high regioselectivity. The reaction's success hinges on the in situ formation of a potent electrophile, the Vilsmeier reagent, which is then attacked by the electron-rich pyrazole ring.
Formation of the Vilsmeier Reagent
The process begins with the reaction between a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[4][5] DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6] This step is highly exothermic and requires careful temperature control.
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring, being an electron-rich heterocycle, acts as the nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position for many substituted pyrazoles. This step forms a cationic intermediate, often referred to as a sigma complex, which subsequently rearomatizes by losing a proton. The final step is the aqueous workup, during which the resulting iminium salt intermediate is hydrolyzed to afford the desired pyrazole-4-carbaldehyde.[6][7]
Caption: The Vilsmeier-Haack reaction mechanism for pyrazole formylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. This method should be considered a starting point and may require optimization for specific substrates.[1]
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Substituted Pyrazole | Substrate-specific | Must be fully characterized. |
| N,N-Dimethylformamide (DMF) | Anhydrous (<50 ppm H₂O) | Critical for reagent formation. Use from a freshly opened bottle. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade (≥99%) | Highly corrosive and water-reactive. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous | Optional solvent for the substrate. |
| Crushed Ice / Deionized Water | N/A | For reaction quenching and workup. |
| Sodium Carbonate (Na₂CO₃) or NaOH | Reagent Grade | For neutralization during workup. |
| Ethyl Acetate (EtOAc) or DCM | ACS Grade | For extraction. |
| Brine (Saturated NaCl solution) | N/A | For washing the organic layer. |
| Anhydrous Sodium/Magnesium Sulfate | Reagent Grade | For drying the organic layer. |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Methodology
Step 1: Preparation of the Vilsmeier Reagent
-
Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried.
-
Under a positive pressure of nitrogen, add anhydrous DMF (e.g., 5-10 equivalents relative to the pyrazole substrate) to the flask.
-
Cool the flask to 0 °C using an ice-water bath. Some protocols recommend cooling to -10 °C.[1]
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 2-4 equivalents) dropwise via the dropping funnel to the stirred DMF over 30-60 minutes.[8] Causality: This addition must be slow to control the highly exothermic reaction and prevent reagent decomposition. The formation of a viscous, white precipitate (the Vilsmeier reagent) is often observed.[1]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete formation of the reagent.
Step 2: Formylation of the Pyrazole Substrate 6. Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. 7. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. 8. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Heat the reaction mixture to the desired temperature (typically between 70-120 °C) and maintain for 2-24 hours.[1][8] Self-Validation: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction, quench it in a separate vial with a basic solution (e.g., saturated NaHCO₃), extract with ethyl acetate, and spot the organic layer on a TLC plate.
Step 3: Reaction Workup and Product Isolation 10. Once the reaction is complete (as indicated by TLC), cool the mixture back down to room temperature. 11. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. 12. Critical Step: Very slowly and carefully, pour the reaction mixture into the crushed ice. Causality: This "reverse quench" is essential to safely hydrolyze the reactive excess POCl₃ and the iminium intermediate. The process is extremely exothermic and will release HCl gas. This step MUST be performed in a well-ventilated fume hood. 13. After the addition is complete, neutralize the acidic aqueous solution by slowly adding solid sodium carbonate or a solution of sodium hydroxide until the pH is > 9-10.[1] 14. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3 x volume of the aqueous layer). 15. Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The brine wash helps to remove residual water from the organic phase and break up any emulsions. 16. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification 17. The crude product is typically a solid or a viscous oil. Purify the material using flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure pyrazole-4-carbaldehyde.[1] 18. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Caption: Experimental workflow for pyrazole-4-carbaldehyde synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | 1. Inactive Vilsmeier reagent due to moisture.[9]2. Substrate is electron-poor.[8]3. Insufficient reaction temperature or time.[8] | 1. Use high-purity, anhydrous DMF and POCl₃. Ensure glassware is completely dry.2. Pyrazoles with strong electron-withdrawing groups may show low reactivity.[8]3. Increase reaction temperature and/or time. Optimize using small-scale trials. |
| Formation of Multiple Products | 1. Side reactions due to high temperatures.2. Formylation at other positions. | 1. Lower the reaction temperature.2. While C4 is preferred, other isomers are possible depending on the substitution pattern. Confirm structure by 2D NMR. |
| Difficult Workup / Emulsion | 1. Incomplete neutralization.2. Formation of insoluble byproducts. | 1. Ensure pH is sufficiently basic (>9).2. Add brine (saturated NaCl) to the aqueous layer to increase its polarity and help break the emulsion. Filter any solids before extraction. |
| Low Isolated Yield | 1. Product is partially water-soluble.2. Loss during purification. | 1. Saturate the aqueous layer with NaCl before extraction. Perform multiple extractions (3-5 times).2. Optimize the purification method (e.g., solvent system for chromatography). |
Critical Safety Precautions
The Vilsmeier-Haack reaction involves hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic by inhalation and ingestion, and causes severe skin and eye burns.[10][11][12] Reacts violently with water, releasing heat and toxic HCl gas.[13]
-
Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[13][14] An emergency shower and eyewash station must be immediately accessible.[13]
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: Known reproductive toxin.[15] Readily absorbed through the skin.
-
Handling: Avoid skin contact and inhalation. Handle in a fume hood and wear appropriate gloves.
-
-
Reaction Quenching:
-
The quenching of the reaction mixture on ice is the most hazardous step. The violent, exothermic reaction with water can cause splashing and rapid gas evolution. Always add the reaction mixture slowly to a large excess of ice with vigorous stirring.
-
Data Summary: Examples from Literature
The following table summarizes representative examples of Vilsmeier-Haack formylation of pyrazoles.
| Pyrazole Substrate | Equivalents (POCl₃/DMF) | Conditions | Yield (%) | Reference |
| 1-phenyl-3-(p-tolyl)-1H-pyrazole | (Not specified) | Microwave, 10 min | 85 | [15] |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | 2 / 5 | 120°C, 2 h | 55 | [8] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 4 / 4 | 70°C, 24 h | 48 | [1] |
| Hydrazone of Acetophenone & Phenylhydrazine | 3 (VHR) | 80-90°C, 4 h | Good | [9] |
References
-
Polshettiwar, S. et al. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7). Link
-
BenchChem (2025). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center. Link
-
Urbonavičiūtė, S. et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1629. Link
-
Popov, A. V. et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp. 1-14. Link
-
Wang, H. et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(1), pp. 42-52. Link
-
Al-Gharabli, S. I. et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(8), pp. 633-642. Link
-
ResearchGate (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Link
-
Kaur, N. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), pp. 27553-27581. Link
-
Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Link
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Alam, M. S. et al. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), pp. 1104-1106. Link
-
BenchChem (2025). Vilsmeier-Haack Reaction Workup. Technical Support Center. Link
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Kimura, Y. & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, pp. 1-7. Link
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J&K Scientific LLC (2025). Vilsmeier-Haack Reaction. Link
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El-Shehry, M. F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), pp. 196-245. Link
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Seshadri, S. (n.d.). Review Article on Vilsmeier-Haack Reaction. Link
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Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Link
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NOAA (1998). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals. Link
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Spectrum Chemical (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT. Link
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New Jersey Department of Health (n.d.). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Link
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Application Notes & Protocols: A Strategic Framework for Developing Novel Therapeutics from 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Introduction: The Rationale for Investigating the Fused Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions have made it a versatile template for designing inhibitors of various enzymes and receptors.[2][3] Fused pyrazole systems, such as the tetrahydrocyclopenta[c]pyrazole core, offer a rigid, three-dimensional structure that can enhance binding affinity and selectivity for specific biological targets.[4][5]
The subject of this guide, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde, is a particularly compelling starting point for a drug discovery campaign. The aldehyde functional group serves as a versatile synthetic handle, enabling the rapid generation of a diverse chemical library. This allows for a systematic exploration of the structure-activity relationship (SAR) to identify potent and selective therapeutic candidates.[6][7]
This document provides a comprehensive, experience-driven framework for advancing this scaffold from initial synthesis through a cascade of in silico and in vitro evaluations. The protocols are designed to be self-validating, incorporating essential controls and decision-making checkpoints to ensure scientific rigor and maximize the probability of success in identifying a viable lead candidate.
Section 1: Synthesis and Characterization of the Core Scaffold
A robust and scalable synthesis of the starting material is the foundation of any successful medicinal chemistry program. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of activated cyclic systems to produce pyrazole carbaldehydes.[7]
Protocol 1: Synthesis of this compound
Principle: This protocol describes the synthesis via a two-step process: the formation of a pyrazolone intermediate from cyclopentanone and hydrazine, followed by a Vilsmeier-Haack formylation to install the aldehyde group.
Materials:
-
Cyclopentanone
-
Hydrazine hydrate
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Step A: Synthesis of the Pyrazolone Intermediate:
-
In a round-bottom flask, dissolve cyclopentanone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion by TLC.
-
Remove the solvent under reduced pressure. The resulting crude pyrazolone intermediate is often used directly in the next step without further purification.
-
-
Step B: Vilsmeier-Haack Formylation:
-
Cool a flask containing anhydrous DMF (5.0 eq) to 0°C in an ice-water bath.
-
Slowly add POCl₃ (1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the crude pyrazolone intermediate from Step A in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor progress by TLC.
-
Cool the reaction to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated NaOH solution until pH 7-8 is achieved.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to yield the title compound.
-
Validation: The identity and purity of the final compound must be confirmed by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is required for biological screening).
Section 2: Drug Discovery and Screening Workflow
A tiered, multi-faceted screening approach is essential for efficiently identifying promising compounds while minimizing resource expenditure. This workflow integrates computational modeling with a cascade of in vitro assays, ensuring that only the most promising candidates advance.
Caption: High-level workflow for drug discovery.
Section 3: Primary Screening - Assessing General Cytotoxicity
The initial step in evaluating a new compound library is to assess its general effect on cell viability. A broad-spectrum cytotoxicity screen against a panel of cancer cell lines can simultaneously identify potential anticancer agents and flag compounds with general toxicity early in the process.[8][9][10]
Protocol 2: MTT Cell Proliferation and Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation: Summarize the results in a table for clear comparison of compound potencies across different cell lines.
| Compound ID | Derivative Type | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| SC-001 | (Parent Aldehyde) | > 100 | > 100 | > 100 |
| SC-A01 | Amine Derivative | 15.2 ± 1.8 | 25.4 ± 3.1 | 18.9 ± 2.2 |
| SC-A02 | Amide Derivative | 5.8 ± 0.7 | 8.1 ± 1.0 | 6.5 ± 0.9 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 |
Note: Data are illustrative examples.
Section 4: Target-Based Screening
For compounds showing interesting activity in the primary screen, or based on in silico predictions, the next step is to investigate their effects on specific molecular targets. Pyrazole derivatives are well-known inhibitors of protein kinases and G-protein coupled receptors (GPCRs).[1][12]
Protocol 3: General Kinase Inhibition Assay (Biochemical)
Principle: This protocol measures the ability of a compound to inhibit the activity of a purified enzyme. The assay quantifies the phosphorylation of a substrate by the kinase, often using a luminescence-based method that measures the amount of ATP remaining after the reaction. A lower ATP level corresponds to higher kinase activity.
Materials:
-
Purified kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer at 2X the final desired concentration.
-
Compound Plating: Add 5 µL of test compound dilutions to the wells. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Enzyme Addition: Add 10 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the 2X substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add 25 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Luminescence_inhibitor - Luminescence_no_enzyme) / (Luminescence_vehicle - Luminescence_no_enzyme))
-
Plot % Inhibition against compound concentration to determine the IC₅₀ value as described in Protocol 2.
Protocol 4: Competitive Receptor Binding Assay
Principle: This assay measures the ability of a test compound to displace a known, labeled ligand (radiolabeled or fluorescent) from its receptor.[13][14] The amount of labeled ligand bound to the receptor is inversely proportional to the binding affinity of the test compound.
Materials:
-
Cell membranes or purified receptors expressing the target of interest (e.g., a specific GPCR)
-
Labeled ligand (e.g., ³H-labeled antagonist)
-
Binding buffer
-
Test compounds in DMSO
-
Unlabeled known ligand (for non-specific binding determination)
-
Glass fiber filter mats and a cell harvester (for filtration-based assays)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor preparation, labeled ligand (at a concentration near its K_d), and varying concentrations of the test compound in binding buffer.
-
Control Wells:
-
Total Binding: Receptor + Labeled Ligand + DMSO vehicle.
-
Non-specific Binding (NSB): Receptor + Labeled Ligand + a high concentration of unlabeled known ligand.
-
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at room temperature to reach binding equilibrium.
-
Separation: Rapidly separate the bound from the free labeled ligand by vacuum filtration through a glass fiber filter mat using a cell harvester. The receptors and bound ligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Detection: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding inhibition for each test compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration. The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Section 5: Mechanism of Action (MoA) and ADME Profiling
Once potent hits are identified and confirmed, it is crucial to understand their mechanism of action and assess their drug-like properties.[15][16]
Caption: Hit-to-Lead characterization workflow.
Protocol 5: Determining Mode of Enzyme Inhibition
Principle: To determine if an inhibitor is competitive, non-competitive, or uncompetitive, the enzyme kinetics assay (Protocol 3) is repeated by varying the concentration of the substrate at several fixed concentrations of the inhibitor.[17] A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) is used to visualize the inhibition mechanism.
Procedure:
-
Perform the kinase assay (Protocol 3) using a matrix of concentrations.
-
Vary the substrate concentration (e.g., from 0.25x K_m to 10x K_m).
-
For each substrate concentration, test multiple fixed concentrations of the inhibitor (e.g., 0x, 1x, 2x, and 5x IC₅₀).
-
-
Calculate the initial reaction velocity (V₀) for each condition.
-
Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.
Interpretation:
-
Competitive: Lines intersect on the y-axis (V_max is unchanged, apparent K_m increases).
-
Non-competitive: Lines intersect on the x-axis (V_max decreases, K_m is unchanged).
-
Uncompetitive: Lines are parallel (both V_max and K_m decrease).
Protocol 6: In Vitro Metabolic Stability Assay
Principle: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[18] The compound is incubated with liver microsomes, and the rate of its disappearance is measured over time by LC-MS/MS.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Control compounds (high and low clearance)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: In a 96-well plate, pre-warm the liver microsomes and test compound in phosphate buffer at 37°C.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) based on the half-life and protein concentration.
Conclusion and Future Perspectives
This guide outlines a strategic and integrated approach to advancing the this compound scaffold from a chemical starting point to a well-characterized lead candidate. By combining rational synthetic diversification with a robust cascade of in silico and in vitro assays, researchers can efficiently navigate the early stages of drug discovery. The emphasis on early ADME/Tox profiling and detailed mechanism of action studies is critical for de-risking candidates and ensuring that only compounds with a high likelihood of clinical success are progressed.[19][20] The insights gained from this workflow will provide a solid foundation for subsequent lead optimization, preclinical development, and ultimately, the potential delivery of a novel therapeutic agent.
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Application Notes and Protocols for Knoevenagel Condensation with Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds. This application note provides a comprehensive guide to the experimental procedures for the Knoevenagel condensation specifically tailored for the reaction of pyrazole aldehydes with active methylene compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] This document offers detailed protocols for conventional, microwave-assisted, and ultrasound-assisted synthesis, along with insights into reaction optimization, mechanistic considerations, and product purification. The information presented herein is intended to equip researchers with the practical knowledge required to successfully synthesize a variety of pyrazole-based α,β-unsaturated compounds.
Introduction: The Significance of the Knoevenagel Condensation with Pyrazole Aldehydes
The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[4] This reaction is a modification of the aldol condensation and is particularly valuable for its high efficiency and broad substrate scope.[4]
In the context of drug discovery, pyrazole moieties are privileged scaffolds found in numerous therapeutic agents. The condensation of pyrazole aldehydes with various active methylene compounds provides a versatile route to novel pyrazole derivatives, including chalcones and other intermediates with potential biological activities, such as antimicrobial and anticancer properties.[1][3] The resulting α,β-unsaturated systems are also key precursors for the synthesis of more complex heterocyclic systems through subsequent reactions like Michael additions and cycloadditions.
This guide will delve into the practical aspects of performing this reaction, emphasizing the rationale behind the choice of catalysts, solvents, and reaction conditions to enable researchers to achieve high yields and purity in their desired products.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Knoevenagel condensation. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium salt.[4][5] The use of a mild base is crucial to prevent the self-condensation of the aldehyde reactant.[4]
The generally accepted mechanism proceeds through the following key steps:
-
Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.[6][7] The presence of two electron-withdrawing groups flanking the methylene group significantly increases its acidity, facilitating this step.
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazole aldehyde, forming a tetrahedral alkoxide intermediate.[6]
-
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the basic catalyst or the solvent, to yield a β-hydroxy compound (an aldol-type adduct).[6]
-
Dehydration: The β-hydroxy compound undergoes base-induced dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[6] This step is often the driving force for the reaction, as it leads to a conjugated system.
For certain catalysts like piperidine, an alternative pathway involving the formation of an iminium ion from the aldehyde and the amine catalyst has been proposed.[8][9] This iminium ion is more electrophilic than the corresponding aldehyde, thus accelerating the nucleophilic attack by the enolate.[8]
Figure 1: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the Knoevenagel condensation of pyrazole aldehydes. Three common methodologies are presented: conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis. The choice of method will depend on the available equipment, desired reaction time, and scalability.
Protocol 1: Conventional Synthesis via Reflux
This is the most traditional and widely accessible method for performing the Knoevenagel condensation.
Materials:
-
Pyrazole aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
Catalyst (e.g., piperidine, ammonium acetate) (0.1-0.2 mmol, 10-20 mol%)
-
Solvent (e.g., ethanol, methanol, DMF) (10-20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the chosen solvent (10-20 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.
-
Monitor the progress of the reaction by TLC. A suitable mobile phase is typically a mixture of ethyl acetate and hexane.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), remove the heat source and allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[10][11][12][13][14]
Materials:
-
Pyrazole aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Catalyst (e.g., ammonium carbonate, [bmim]OH) (catalytic amount)[15][16]
-
Solvent (e.g., water, ethanol, or solvent-free)
-
Microwave synthesis vial with a stir bar
-
Microwave synthesizer
-
TLC plate and developing chamber
-
Buchner funnel and filter paper
Procedure:
-
In a microwave synthesis vial, combine the pyrazole aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst.
-
If a solvent is used, add it to the vial (typically 2-5 mL). For solvent-free conditions, proceed without adding a solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a predetermined temperature and time. Typical conditions can range from 80-120 °C for 5-15 minutes. Optimization of these parameters may be necessary.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
If the product has precipitated, collect it by vacuum filtration and wash with a cold solvent.
-
If the product is in solution, remove the solvent under reduced pressure.
-
Purify the crude product if necessary.
-
Dry the final product and characterize it.
Protocol 3: Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that can promote the reaction through acoustic cavitation, leading to enhanced mass transfer and reaction rates.[17][18][19][20] This method is often performed at ambient temperature.
Materials:
-
Pyrazole aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Catalyst (e.g., ammonium carbonate) (0.2 mmol)[15]
-
Solvent (e.g., water-ethanol mixture) (10 mL)[15]
-
Reaction vessel (e.g., round-bottom flask or Erlenmeyer flask)
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer and stir bar (optional, for use with an ultrasonic bath)
-
TLC plate and developing chamber
-
Buchner funnel and filter paper
Procedure:
-
In a suitable reaction vessel, dissolve the pyrazole aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent system (e.g., 10 mL of a 1:1 water-ethanol mixture).[15]
-
Add the catalyst (e.g., ammonium carbonate, 0.2 mmol) to the mixture.[15]
-
Place the reaction vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.
-
Turn on the ultrasound and sonicate the mixture at ambient temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, if a solid product has formed, collect it by vacuum filtration.
-
Wash the product with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product as needed.
-
Dry the purified product and perform characterization.
Figure 2: General experimental workflow for the Knoevenagel condensation.
Data Presentation: Comparative Analysis of Reaction Conditions
The following tables summarize typical reaction conditions and outcomes for the Knoevenagel condensation of various pyrazole aldehydes with active methylene compounds. These data are compiled from the literature and serve as a starting point for reaction optimization.
Table 1: Conventional Synthesis of Pyrazole-based Knoevenagel Products
| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2-3 | 85-95 | |
| 2-Chloroquinoline-3-carbaldehyde | 1-(m-chlorophenyl)pyrazolone | - | Acetic Acid | Reflux | 2-3 | - | [21] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | NaOH | PEG-400 | RT | 2-3 | Good | [2] |
Table 2: Microwave-Assisted Synthesis of Pyrazole-based Knoevenagel Products
| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Various Pyrazole Aldehydes | Malononitrile | [bmim]OH | - | - | - | 80-95 | [16] |
| Thiophene-2-carbaldehyde | Substituted Pyrazolone | - | Acetic Acid | 300 | 10 | - |
Table 3: Ultrasound-Assisted Synthesis of Pyrazole-based Knoevenagel Products
| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| Various Pyrazole Aldehydes | Malononitrile | Ammonium Carbonate | Water/Ethanol (1:1) | Ambient | - | High | [15] |
| Thiophene-2-carbaldehyde | 1-Phenyl-1H-pyrazol-5(4H)-one | - | - | - | - | - | [21] |
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Steric hindrance in substrates | - Use a fresh or different catalyst- Increase the reaction temperature- Extend the reaction time and monitor by TLC- Consider a more active catalyst or harsher conditions (e.g., microwave) |
| Formation of side products | - Self-condensation of the aldehyde- Michael addition of the active methylene compound to the product | - Use a weaker base or an ammonium salt catalyst- Use a 1:1 stoichiometry of reactants |
| Difficult product purification | - Catalyst residue- Formation of tars or polymeric materials | - Consider using a heterogeneous or solid-supported catalyst- Optimize reaction temperature and time to minimize decomposition |
Conclusion
The Knoevenagel condensation is a powerful and versatile tool for the synthesis of a wide array of pyrazole-based compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access novel molecules with significant potential in drug discovery and materials science. The protocols outlined in this application note for conventional, microwave-assisted, and ultrasound-assisted methods provide a solid foundation for the successful implementation of this important transformation in the laboratory.
References
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Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. [Link]
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Wikipedia. (2023, December 27). Knoevenagel condensation. [Link]
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Mondal, S., & Parida, K. M. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 4847–4855. [Link]
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ResearchGate. (n.d.). Effects of various solvents on Knoevenagel condensation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Ionic liquids as solvents for the Knoevenagel condensation. Retrieved from [Link]
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Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]
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ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
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Chemical & Pharmaceutical Bulletin. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. [Link]
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MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
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Semantic Scholar. (2015). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. [Link]
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National Institutes of Health. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. [Link]
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MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
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European Journal of Chemistry. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Retrieved from [Link]
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SciSpace. (n.d.). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Retrieved from [Link]
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ResearchGate. (n.d.). A Unique Blend of Water, DES and Ultrasound for One-Pot Knorr Pyrazole Synthesis and Knoevenagel-Michael Addition Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
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J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]
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ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene. Retrieved from [Link]
-
ResearchGate. (2025). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. [Link]
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ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. Retrieved from [Link]
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ScienceDirect. (n.d.). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. Retrieved from [Link]
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Ultrasound assisted Heterocycles Synthesis. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes and ethylcyanoacetate or methylcyanoacetate or malononitrile catalyzed by R 2 (1MCl 2 - 2NaPO 3 ). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from [Link]
-
ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
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Bentham Science. (2024). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C–H Acids in Water. [Link]
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ResearchGate. (2025). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. [Link]
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MDPI. (n.d.). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Retrieved from [Link]
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PubMed Central. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]
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MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave assisted Knoevenagel reaction between various aldehydes and ethyl cyanoacetate. Retrieved from [Link]
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ResearchGate. (2020). Microwave assisted synthesis of Knoevenagel Derivatives using water as green solvent. [Link]
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Connect Journals. (2016). KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. [Link]
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Springer. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
Asian Journal of Chemistry. (2020). Ultrasound Assisted Synthesis of 1,5-Disubstituted Pyrazole using Cu(I) Catalyst. [Link]
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The Versatile Building Block: Application Notes for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde in Synthetic Chemistry
Introduction: Unlocking the Potential of a Fused Pyrazole Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus stands as a "privileged scaffold"[1], consistently appearing in a multitude of biologically active compounds and functional materials.[2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in drug design.[3] This guide focuses on a particularly valuable derivative: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde . The fusion of a cyclopentane ring to the pyrazole core introduces conformational rigidity and a distinct three-dimensional architecture, offering new vectors for molecular exploration. The aldehyde functionality at the 3-position serves as a versatile chemical handle, opening a gateway to a vast array of chemical transformations and the synthesis of complex molecular entities.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this building block. We will delve into the causality behind experimental choices and provide self-validating, detailed protocols for key synthetic transformations. Our aim is to equip you with the foundational knowledge and practical methodologies to effectively utilize this compound in your research endeavors.
Core Reactivity and Synthetic Applications
The chemical utility of this compound is primarily dictated by the reactivity of its aldehyde group. This electrophilic center readily participates in a variety of condensation and addition reactions, making it an ideal precursor for constructing larger, more complex scaffolds. The subsequent sections will detail protocols for some of the most powerful applications of this building block.
Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[4] This reaction is particularly valuable for synthesizing intermediates for pharmaceuticals and functional materials. The resulting electron-deficient alkene is a versatile Michael acceptor and a precursor for a variety of subsequent transformations.
Causality of Experimental Choices:
-
Catalyst: Ammonium carbonate is chosen as a mild, inexpensive, and effective catalyst. Its basic nature is sufficient to deprotonate the active methylene compound without promoting side reactions.[5]
-
Solvent System: An aqueous ethanol mixture is employed as a "green" solvent system. It provides sufficient solubility for the reactants while being environmentally benign.[5]
-
Temperature: Reflux temperature is used to ensure a reasonable reaction rate without causing degradation of the starting materials or product.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 150.2 mg).
-
Add malononitrile (1.0 mmol, 66.1 mg).
-
Add a 1:1 mixture of water and ethanol (10 mL).
-
Stir the mixture for 3-5 minutes at room temperature to ensure homogeneity.
-
Add ammonium carbonate (0.2 mmol, 19.2 mg, 20 mol%).
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 30-60 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and dry under vacuum.
Self-Validation:
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Outcome: A crystalline solid with a high yield (typically >90%). The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new vinyl proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
Application 2: Reductive Amination for the Synthesis of Novel Amine Derivatives
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[6] It involves the reaction of an aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. This reaction is a cornerstone of medicinal chemistry for the synthesis of compound libraries and for introducing basic nitrogen atoms, which can improve the pharmacokinetic properties of drug candidates.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is mild enough to not reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. It is also tolerant of a wide range of functional groups.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, which favors imine formation.[7]
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to accelerate imine formation, particularly with less nucleophilic amines.
Experimental Protocol: Reductive Amination with a Primary Amine
Objective: To synthesize N-((1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)aniline.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 150.2 mg) and aniline (1.1 mmol, 102.4 mg) in DCE (15 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by TLC.
-
Slowly add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) to the mixture in portions.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Self-Validation:
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Outcome: The desired secondary amine as a solid or oil. The disappearance of the aldehyde proton in the ¹H NMR and the appearance of a new methylene signal and an N-H proton signal are indicative of a successful reaction.
Application 3: Multicomponent Reactions for the Rapid Assembly of Complex Heterocycles
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials.[8][9] MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. Pyrazole aldehydes are excellent substrates for MCRs, particularly in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines.[10][11] These scaffolds are of significant interest in drug discovery due to their diverse biological activities.[12]
Causality of Experimental Choices:
-
Reaction Type: A three-component reaction between an aminopyrazole, an aldehyde, and a β-ketonitrile is a classic and efficient route to pyrazolo[3,4-b]pyridines.[10]
-
Solvent and Catalyst: Acetic acid can serve as both the solvent and an acid catalyst to promote the condensation steps.[10]
-
Energy Source: Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times compared to conventional heating.[10]
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
Objective: To synthesize a 4-substituted-1,4,5,6,7,8-hexahydrocyclopenta[e]pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.
Materials:
-
This compound
-
5-Amino-3-methyl-1H-pyrazole
-
Malononitrile
-
Glacial Acetic Acid
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol, 150.2 mg), 5-amino-3-methyl-1H-pyrazole (1.0 mmol, 97.1 mg), and malononitrile (1.0 mmol, 66.1 mg).
-
Add glacial acetic acid (5 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-140 °C) for a predetermined time (e.g., 15-30 minutes). Optimization of time and temperature may be necessary.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water (50 mL).
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Self-Validation:
-
Characterization: The structure of the fused heterocyclic product should be confirmed by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.
-
Expected Outcome: The desired pyrazolo[3,4-b]pyridine derivative as a solid, often in good to excellent yield. The complexity of the NMR spectra will increase significantly, reflecting the formation of the new heterocyclic ring system.
Data Presentation
| Reaction Type | Reactants | Product | Typical Yield (%) |
| Knoevenagel Condensation | Aldehyde, Malononitrile | α,β-Unsaturated Dinitrile | >90 |
| Reductive Amination | Aldehyde, Primary Amine | Secondary Amine | 70-90 |
| Multicomponent Reaction | Aldehyde, Aminopyrazole, Malononitrile | Pyrazolo[3,4-b]pyridine | 60-85 |
Visualizations
Workflow for the Synthesis of Bioactive Scaffolds
Caption: Synthetic pathways from the title building block.
Mechanism of Reductive Amination
Caption: Two-step process of reductive amination.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols detailed herein for Knoevenagel condensation, reductive amination, and multicomponent reactions provide robust starting points for the exploration of its synthetic utility. The rigid, fused-ring system offers a unique structural motif that can be exploited in the design of novel therapeutic agents and functional materials. Future research in this area will likely focus on the development of new multicomponent reactions utilizing this aldehyde, the synthesis of novel kinase inhibitors and other biologically active molecules, and the exploration of the material science applications of its derivatives.
References
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
European Journal of Medicinal Chemistry. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. [Link]
-
Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Oriental Journal of Chemistry. (2020). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. [Link]
-
MDPI. (2017). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. [Link]
-
Semantic Scholar. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]
-
INEOS OPEN. (2020). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]
-
PubMed. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Journal of Advanced Scientific Research. (2021). A comprehensive review on synthesis and applications of pyrazole molecules and their analogues. [Link]
-
Chemical Papers. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]
-
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
RSC Publishing. (2022). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
Journal of Advanced Scientific Research. (2021). A comprehensive review on synthesis and applications of pyrazole molecules and their analogues. [Link]
-
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
NIH. (n.d.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. [Link]
-
ResearchGate. (2023). Multicomponent reactions. [Link]
-
Organic Chemistry: An Indian Journal. (2016). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
NIH. (2022). Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Asian Journal of Chemistry. (2012). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 7. ineosopen.org [ineosopen.org]
- 8. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Application of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde in the Assembly of Bioactive Heterocycles
Introduction: A Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, the pyrazole nucleus and its fused derivatives stand out as "privileged scaffolds" due to their remarkable and diverse biological activities. These activities span a wide range, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. This application note delves into the synthetic utility of a highly versatile and reactive building block: 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde . We will explore its synthesis and its application as a linchpin in the construction of medicinally relevant fused heterocyclic systems, providing detailed protocols and insights for researchers in drug discovery and development.
The strategic placement of a reactive aldehyde group on the fused pyrazole ring system of this compound opens a gateway to a multitude of chemical transformations. This allows for the facile introduction of diverse functionalities and the construction of complex molecular architectures, making it an invaluable tool for generating libraries of potential drug candidates.
Synthesis of the Key Building Block: this compound
The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This electrophilic formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The synthesis of this compound follows this well-established protocol, starting from the readily available cyclopentanone hydrazone.
Causality Behind Experimental Choices:
-
Starting Material: Cyclopentanone is a common and inexpensive starting material. Its reaction with hydrazine hydrate affords the corresponding hydrazone, which possesses the necessary nucleophilic character to undergo the Vilsmeier-Haack reaction.
-
Vilsmeier-Haack Reagent: The combination of POCl₃ and DMF is a potent formylating agent. The electrophilic iminium species generated is capable of attacking the electron-rich pyrazole ring formed in situ.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the cyclization and formylation to completion. Anhydrous conditions are crucial as the Vilsmeier reagent is sensitive to moisture.
-
Work-up: The reaction is quenched with an aqueous base to neutralize the acidic medium and hydrolyze the intermediate iminium salt to the desired aldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopentanone
-
Hydrazine hydrate
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Formation of Cyclopentanone Hydrazone: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain crude cyclopentanone hydrazone, which can be used in the next step without further purification.
-
Vilsmeier-Haack Formylation: In a three-necked flask under a nitrogen atmosphere, add anhydrous DMF (10 volumes). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (3.0 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of crude cyclopentanone hydrazone (1.0 eq) in anhydrous DCM dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a solid.
Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, ppm) | ~9.8 (s, 1H, CHO), ~7.5 (s, 1H, pyrazole-H), ~2.8-2.6 (m, 4H, CH₂), ~2.2-2.0 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | ~185 (CHO), ~150-140 (pyrazole C), ~130-120 (pyrazole C), ~30-20 (CH₂) |
| Mass Spectrum (m/z) | [M+H]⁺ corresponding to the molecular weight |
Application in the Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to act as antagonists of various biological targets.[1] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The aldehyde functionality of this compound serves as a convenient handle for the construction of the pyrimidine ring.
Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Protocol: Synthesis of a 4-Amino-1,4,5,6-tetrahydrocyclopenta[c]pyrazolo[3,4-d]pyrimidine Derivative
This protocol describes a general procedure for the cyclocondensation of this compound with guanidine to form the corresponding aminopyrazolopyrimidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.2 eq) to ethanol.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired 4-amino-1,4,5,6-tetrahydrocyclopenta[c]pyrazolo[3,4-d]pyrimidine.
Self-Validation: The structure of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The disappearance of the aldehyde proton signal and the appearance of new aromatic and amine proton signals in the ¹H NMR spectrum are key indicators of a successful reaction.
Expansion to Other Bioactive Heterocycles: Synthesis of Pyrazolo[3,4-b]pyridines
The reactivity of the aldehyde group is not limited to the formation of pyrimidines. It can also readily participate in condensation reactions with active methylene compounds to construct other fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are also of significant interest in drug discovery, with derivatives exhibiting a range of biological activities.
Reaction Scheme for Pyrazolo[3,4-b]pyridine Synthesis
Caption: Synthesis of pyrazolo[3,4-b]pyridines via Knoevenagel condensation.
Protocol: Synthesis of a Substituted 1,4,5,6-Tetrahydrocyclopenta[c]pyrazolo[3,4-b]pyridine
This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative via a multi-component reaction involving the starting aldehyde, an active methylene compound, and an amine source.
Materials:
-
This compound
-
Malononitrile (or ethyl cyanoacetate)
-
A primary amine or ammonium acetate
-
Glacial acetic acid or another suitable catalyst
-
Ethanol or another suitable solvent
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), malononitrile (1.0 eq), and the primary amine or ammonium acetate (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid or another suitable catalyst (e.g., piperidine).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion: A Gateway to Novel Bioactive Molecules
This compound has demonstrated its value as a versatile and powerful building block in the synthesis of a variety of bioactive fused heterocyclic compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and the high reactivity of its aldehyde group allow for the efficient construction of complex molecular architectures, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate, paving the way for the discovery of novel therapeutic agents. The adaptability of this synthon, coupled with the proven biological significance of the resulting fused pyrazole systems, ensures its continued importance in the field of medicinal chemistry.
References
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][4][5][6]triazin-6-one Derivatives. National Institutes of Health. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Scaffold. Journal of Drug Delivery and Therapeutics. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Tailor‐Made Pyrazolopyridines and Fused Pyrazolopyridines: Recent Updates toward Sustainable Synthesis. ResearchGate. [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Institutes of Health. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]
-
Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]
-
A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. [Link]
-
Proposed mechanism for the cyclocondensation reaction between... ResearchGate. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. CORE. [Link]
-
Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. [Link]
-
Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. [Link]
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]
-
No.1|89-100|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Heterocyclic Letters. [Link]
-
Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. [Link]16/4/M896)
Sources
- 1. researchgate.net [researchgate.net]
- 2. sci-hub.box [sci-hub.box]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. This valuable intermediate is a key building block in the development of a wide range of pharmacologically active molecules.
This document provides in-depth technical guidance, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind each procedural choice.
I. Synthetic Strategy Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the core bicyclic pyrazole system, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole, through a condensation reaction. This is followed by the introduction of the aldehyde functionality at the C3 position via a Vilsmeier-Haack formylation.
Figure 1: Overall synthetic workflow.
II. Step 1: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
The formation of the pyrazole ring is achieved through the Knorr pyrazole synthesis, a classic and reliable method involving the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine.[1] In this case, 2-formylcyclopentanone reacts with hydrazine hydrate.
Experimental Protocol: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
| Reagent | Molar Equiv. | Notes |
| 2-Formylcyclopentanone | 1.0 | Starting material. |
| Hydrazine Hydrate | 1.1 | A slight excess ensures complete consumption of the starting material. |
| Ethanol | - | Reaction solvent. |
| Acetic Acid | Catalytic | Acid catalyst to facilitate the condensation. |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-formylcyclopentanone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Troubleshooting Guide: Step 1
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of starting material. | 1. Ensure the reaction is heated to reflux for a sufficient duration. Monitor by TLC until the starting material is consumed. 2. Use freshly prepared or purified 2-formylcyclopentanone. It can be unstable on storage. |
| Formation of Side Products | 1. Self-condensation of 2-formylcyclopentanone. 2. Formation of hydrazone at only one carbonyl. | 1. Add hydrazine hydrate slowly to the solution of 2-formylcyclopentanone. 2. Ensure a slight excess of hydrazine hydrate and adequate reaction time at reflux. |
| Difficulty in Purification | 1. Oily product that is difficult to crystallize. 2. Co-elution of impurities during column chromatography. | 1. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). If it remains an oil, proceed to the next step with the crude material and purify the final product. 2. Adjust the eluent polarity for column chromatography. A gradient elution may be necessary. |
III. Step 2: Vilsmeier-Haack Formylation of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic systems.[2][3] It utilizes the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]
Sources
Technical Support Center: Purification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Welcome to the technical support guide for the purification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde (CAS No. 15409-55-9). This molecule, a fused bicyclic pyrazole aldehyde, is a valuable building block in medicinal chemistry and materials science.[1] Achieving high purity is critical for ensuring reproducible results in downstream applications, from biological screening to synthetic transformations.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Foundational Purification Strategies
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the physical state of your crude product and the nature of the impurities.
1.1 Recrystallization
Recrystallization is the most efficient method for purifying solid compounds that are already at a relatively high purity (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize, leaving impurities behind in the solvent.
Causality: The ordered lattice structure of a crystal selectively incorporates molecules of its own kind, excluding differently shaped impurity molecules.
Key Considerations:
-
Solvent Selection is Crucial: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Common Issues: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated or if the melting point of the compound is lower than the solvent's boiling point.
1.2 Column Chromatography
For liquid products, oily solids, or highly impure mixtures, column chromatography is the method of choice.[2] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).
Causality: The separation is an equilibrium process. Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds travel through the column more quickly with the mobile phase.[3]
Key Considerations for Pyrazole Aldehydes:
-
Silica Gel Acidity: Pyrazoles are basic heterocycles and can interact strongly with the acidic silanol groups on standard silica gel. This can lead to significant tailing on TLC, poor separation, and even compound degradation.[4] Deactivating the silica with a base like triethylamine is often necessary.
-
Aldehyde Stability: Aldehydes can be sensitive and may oxidize to the corresponding carboxylic acid, especially if left on the column for extended periods.[3] Flash chromatography is preferred to minimize this risk.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during purification in a direct question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery from Silica Gel Column | 1. Strong Adsorption: The basic pyrazole nitrogen is binding irreversibly to acidic sites on the silica gel.[4] 2. Compound Degradation: The aldehyde or pyrazole ring is not stable to the stationary phase. | 1. Deactivate the Silica: Prepare your column slurry with eluent containing 0.5-1% triethylamine (Et₃N) to neutralize the acidic sites.[4] 2. Switch Stationary Phase: Use neutral alumina as an alternative to silica gel.[4] 3. Use a More Polar Eluent: Gradually increase the eluent polarity (e.g., increase the percentage of ethyl acetate in hexane) to push the compound off the column. |
| Compound Streaks or "Tails" on TLC/Column | 1. Silica Acidity: As above, strong interaction between the basic compound and acidic silica. 2. Sample Overload: Too much crude material was loaded onto the TLC plate or column. 3. Insolubility: The compound is not fully soluble in the eluent, causing it to streak from the origin. | 1. Add Base: Spot the TLC plate and develop it in a chamber containing a small amount of triethylamine or run the column with Et₃N in the eluent. 2. Dilute and Reload: Use a smaller spot on the TLC or load less material onto the column. 3. Modify Eluent: Add a small amount of a more polar solvent (e.g., methanol) to the eluent system to improve solubility. |
| Product "Oils Out" During Recrystallization | 1. Cooling Too Rapidly: The solution becomes supersaturated too quickly for crystal nucleation to occur. 2. Impurities Present: Certain impurities can inhibit crystallization and promote oiling. 3. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of your compound. | 1. Slow the Cooling: Insulate the flask with glass wool or a towel to allow for slow, controlled cooling. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add More Solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool slowly again. 3. "Seed" the Solution: Add a single, pure crystal from a previous batch to induce crystallization. 4. Pre-Purify: Run the crude material through a short silica plug first to remove problematic impurities. |
| Persistent Carboxylic Acid Impurity | 1. Oxidation: The aldehyde functional group has been oxidized by air, especially if the crude material was stored for a long time.[3] | 1. Basic Wash: Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer. Caution: Ensure your target compound is stable to these conditions. 2. Chromatography: The carboxylic acid is significantly more polar than the aldehyde and will stick strongly to the silica gel, allowing for easy separation.[3] |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Which purification method should I try first: recrystallization or chromatography?
-
A1: This decision can be guided by the initial state of your crude product. Use the workflow below to help you decide. Generally, if you have a solid with >90% purity (as estimated by ¹H NMR or TLC), recrystallization is faster and more scalable. For oils or very impure solids, column chromatography is necessary.
-
-
Q2: What are the likely impurities from the synthesis of this compound?
-
A2: While the exact impurities depend on the synthetic route, pyrazole-carbaldehydes are often synthesized via the Vilsmeier-Haack reaction.[5][6][7] Therefore, common impurities may include unreacted starting materials, residual dimethylformamide (DMF), and phosphorus-containing byproducts from the POCl₃ reagent.
-
-
Q3: My compound appears pure by NMR, but I still see a spot at the baseline of my TLC. What could it be?
-
A3: This is likely due to inorganic salts from the reaction workup (e.g., ammonium chloride, sodium bicarbonate).[8] These are non-volatile and NMR-silent but are often insoluble in TLC eluents. They can typically be removed by dissolving the sample in an organic solvent, washing with water, drying the organic layer with MgSO₄ or Na₂SO₄, and re-concentrating.
-
-
Q4: How should I store the purified compound?
-
A4: Due to the aldehyde functionality, the compound is susceptible to oxidation. It is best stored as a solid in a sealed vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal) to prolong its shelf life.
-
Section 4: Visualizations & Protocols
4.1 Purification Method Selection Workflow
Caption: Decision tree for selecting the optimal purification strategy.
4.2 Step-by-Step Protocols
Protocol 4.2.1: Recrystallization Solvent Screening
-
Place ~10-20 mg of your crude solid into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixture) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good and not suitable.
-
If the solid is insoluble at room temperature, heat the test tube gently in a sand bath or with a heat gun. Continue adding the solvent dropwise until the solid fully dissolves.
-
Allow the clear solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a high yield of crystalline solid upon cooling.
Protocol 4.2.2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your product an Rf value of ~0.25-0.35 and show good separation from impurities. A common starting point for N-heterocycles is a mixture of hexanes and ethyl acetate.
-
Column Preparation:
-
Prepare a slurry of silica gel in your chosen eluent. For this compound, add 0.5% triethylamine (v/v) to the eluent to deactivate the silica.
-
Pack a column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC. Apply positive pressure (flash chromatography) for a faster run.
-
Collect fractions and monitor their contents by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
4.3 Column Chromatography Workflow Diagram
Caption: Standard workflow for flash column chromatography purification.
Section 5: Data Summary Tables
Table 1: Comparison of Primary Purification Techniques
| Feature | Recrystallization | Flash Column Chromatography |
| Best For | Solids with >90% purity | Oils, impure solids, complex mixtures |
| Achievable Purity | Can be very high (>99.5%) | Good to high (95-99%) |
| Scale | Easily scalable from mg to kg | Scalable, but can be resource-intensive |
| Speed | Fast for established protocols | Can be time-consuming (hours) |
| Key Challenge | Finding the right solvent; oiling out | Compound-silica interactions; co-elution[4] |
Table 2: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity | Notes for Pyrazole Aldehydes |
| Hexane(s) | 69 | Non-polar | Good for initial elution in chromatography. |
| Toluene | 111 | Low | Can be a good recrystallization solvent for aromatic compounds. |
| Dichloromethane (DCM) | 40 | Medium | Excellent for dissolving crude product for column loading. |
| Diethyl Ether | 35 | Medium | Often used in chromatography, but highly flammable. |
| Ethyl Acetate (EtOAc) | 77 | Medium-High | Very common eluent with hexanes; good recrystallization solvent. |
| Isopropanol (IPA) | 82 | High | Common recrystallization solvent. |
| Ethanol (EtOH) | 78 | High | Good recrystallization solvent; can be hard to remove completely.[8] |
References
- Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Semantic Scholar. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Benchchem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Wikipedia. (n.d.). Organic chemistry.
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers.
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
Technical Support Center: Formylation of Tetrahydrocyclopenta[c]pyrazoles
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of tetrahydrocyclopenta[c]pyrazole scaffolds. We will delve into common side reactions, their mechanistic origins, and provide robust troubleshooting strategies to optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a problem-and-solution format. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation, and our discussion will primarily focus on this protocol.[1][2][3]
Issue 1: Low or No Yield of the Desired C4-Formyl Product
You've run the reaction, but TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture of minor products.
-
Probable Cause 1: Vilsmeier Reagent Decomposition. The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive. It is formed in situ from the reaction of a formamide (like DMF) with an acid chloride (typically phosphorus oxychloride, POCl₃).[3] Any water present will rapidly decompose the reagent, halting the reaction.
-
Solution:
-
Ensure all glassware is oven- or flame-dried before use.
-
Use anhydrous solvents. DMF should be freshly distilled or from a sealed bottle over molecular sieves.
-
Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Prepare the reagent at low temperatures (0-5 °C) by adding POCl₃ dropwise to DMF, as the reaction is exothermic.
-
-
-
Probable Cause 2: Insufficient Substrate Reactivity. The pyrazole ring is electron-rich and generally reactive towards electrophilic substitution at the C4 position.[4] However, strong electron-withdrawing groups on the pyrazole or its fused ring system can deactivate it towards formylation.
-
Solution:
-
Increase the reaction temperature after the addition of the substrate. Many Vilsmeier-Haack reactions on pyrazoles require heating to 60-80 °C for several hours to proceed to completion.[1]
-
Increase the equivalents of the Vilsmeier reagent (from 1.5 to 3.0 eq.) to drive the reaction forward. Monitor for di-formylation (see Issue 3).
-
-
-
Probable Cause 3: Difficult Product Isolation. The formylated pyrazole product may have some water solubility, leading to losses during aqueous work-up.
-
Solution:
-
During the extraction phase, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and "salt out" the organic product.
-
Perform multiple extractions (3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate.
-
-
Issue 2: N-Formylation as the Major Side Product
Instead of the desired C-formylated product, you have isolated a compound where the formyl group is attached to a pyrazole nitrogen atom.
-
Probable Cause: Unsubstituted Pyrazole Nitrogen (N-H). If the pyrazole nitrogen at position 1 is unsubstituted (possesses an N-H bond), it is nucleophilic and can be formylated.[5][6] For N-H pyrazoles, formylation at the C4 position often fails under standard Vilsmeier-Haack conditions.[4]
-
Solution:
-
The most effective strategy is to protect the pyrazole nitrogen with a suitable group (e.g., methyl, benzyl, phenyl, tosyl) before attempting the formylation step. N-substitution also enhances the stability and handling of the pyrazole substrate.
-
If N-formylation is observed even with an N-substituted pyrazole, it suggests unusually harsh reaction conditions. Reduce the temperature or reaction time.
-
-
Issue 3: Formation of Di-formylated or Other Regioisomers
Mass spectrometry indicates the addition of two formyl groups, or NMR suggests formylation at a position other than C4.
-
Probable Cause: Excess Reagent or High Temperature. While C4 is the most electronically favorable position for electrophilic attack on the pyrazole ring, a large excess of the highly reactive Vilsmeier reagent or excessively high temperatures can overcome the activation barrier for substitution at other positions.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry. Use between 1.1 and 1.5 equivalents of the Vilsmeier reagent. Run a test reaction to find the optimal amount for your specific substrate.
-
Temperature Management: Avoid excessive heating. Attempt the reaction at the lowest temperature that provides a reasonable conversion rate. Lowering the temperature can significantly improve regioselectivity.
-
-
Issue 4: Halogenation of the Heterocyclic Ring
You observe a mass peak corresponding to the addition of a chlorine atom instead of, or in addition to, the formyl group.
-
Probable Cause: Chlorination by POCl₃. At elevated temperatures, phosphorus oxychloride can act as a chlorinating agent on electron-rich heterocyclic systems.
-
Solution:
-
Reduce the reaction temperature. This is the most critical parameter to control this side reaction.
-
Minimize the excess of POCl₃ used in generating the Vilsmeier reagent.
-
Consider alternative Vilsmeier reagents generated from oxalyl chloride or phosgene if chlorination remains a persistent issue, though these require greater handling precautions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles? The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent.[1] It is highly effective for pyrazoles because the pyrazole ring is a π-excessive system, making it susceptible to electrophilic aromatic substitution, which is the core mechanism of this reaction.[4]
Q2: How is the Vilsmeier reagent prepared and what are the safety precautions? The Vilsmeier reagent is a chloroiminium salt, which serves as the electrophile. It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[2] Safety: This reaction is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood under strictly anhydrous conditions. POCl₃ is corrosive and reacts violently with water.
Q3: Why is formylation favored at the C4 position of the pyrazole ring? In an electrophilic aromatic substitution reaction on a pyrazole ring, the attack of the electrophile at the C4 position leads to a resonance-stabilized cationic intermediate (sigma complex) where the positive charge can be delocalized over the two nitrogen atoms without disrupting the aromatic sextet of the adjacent fused ring. This pathway is generally more stable than the intermediates formed from attack at C3 or C5.
Q4: Can I use other formylating agents? While the Vilsmeier-Haack reaction is the most common, other methods like the Duff reaction (using hexamethylenetetramine) can be used for formylating certain activated aromatic rings.[7] However, for pyrazoles, the Vilsmeier-Haack protocol is generally the most reliable and highest-yielding method reported.[3][8]
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for C4-formylation and the competing side reactions that can occur.
Caption: Reaction scheme for pyrazole formylation and potential side pathways.
Optimized Experimental Protocol: Vilsmeier-Haack Formylation
This general protocol is a starting point and may require optimization for specific substrates.
1. Reagent Preparation (Vilsmeier Reagent):
- To a dry, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
- Cool the flask to 0 °C in an ice-water bath.
- Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which a pale yellow or colorless solid may form.
2. Formylation Reaction:
- Dissolve the N-substituted tetrahydrocyclopenta[c]pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
- Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0 °C.
- After addition, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.[1]
3. Work-up and Purification:
- Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
- Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-formylpyrazole.
Data Summary: Impact of Reaction Conditions
The following table summarizes how varying experimental parameters can influence the outcome of the formylation reaction.
| Substrate Type | Reagent (eq.) | Temp (°C) | Typical Outcome | Troubleshooting Focus |
| N-H Pyrazole | 1.5 | 60 | N-formylation or no reaction at C4[4] | Protect pyrazole nitrogen before formylation. |
| N-R Pyrazole | 1.2 | 60-70 | Good yield of C4-formyl product | Standard protocol. Optimize time and temperature for specific substrate. |
| N-R Pyrazole | 3.0 | 90 | Mixture of C4-formyl, di-formyl, and chlorinated products | Reduce reagent equivalents to 1.2-1.5. Lower temperature to < 70°C. |
| N-R Pyrazole (e--rich) | 1.2 | 40-50 | High yield of C4-formyl product | Reaction may proceed at lower temp; monitor closely to prevent side reactions. |
| N-R Pyrazole (e--poor) | 2.0-3.0 | 80-100 | Low to moderate yield of C4-formyl product | Increase reagent equivalents and temperature cautiously. Expect longer reaction times. |
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.
- Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PubMed Central.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Troubleshooting side reactions during the formylation step of synthesis - Benchchem.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate.
- Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation - Benchchem.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate.
- Representation of structures formed from self-association of pyrazole derivatives - ResearchGate.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH.
- HETEROCYCLES, Vol.
- CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes - MDPI.
- Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF - ResearchGate.
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
- (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction - ResearchGate.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Pyrazole synthesis - Organic Chemistry Portal.
- Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles - PubMed.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Synthesis of heterocyclic compounds from 4-formylpyrazoles | Request PDF - ResearchGate.
- Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC.
- Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
Technical Support Center: Derivatization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Welcome to the technical support center for the derivatization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its chemical transformations. My insights are drawn from established chemical principles and field-proven experience to ensure you can optimize your synthetic routes, maximize yields, and achieve high purity in your target compounds.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the derivatization of this compound. The unique fused bicyclic structure of this aldehyde can present challenges not always seen with simpler pyrazole aldehydes.
Question 1: I am observing low yields in my Wittig reaction. What are the likely causes and how can I improve the outcome?
Low yields in Wittig reactions with this substrate are often traced back to the stability of the ylide, steric hindrance, or suboptimal reaction conditions.
Causality and Solutions:
-
Ylide Instability: Non-stabilized ylides are highly reactive and can decompose if not generated and used under strictly anhydrous and inert conditions.[1][2][3][4]
-
Troubleshooting:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly distilled, anhydrous solvents.
-
Generate the ylide in situ at low temperatures (e.g., -78 °C to 0 °C) and add the aldehyde solution dropwise.[3]
-
-
-
Steric Hindrance: The fused cyclopentane ring may sterically hinder the approach of the bulky phosphonium ylide to the aldehyde carbonyl.
-
Troubleshooting:
-
Consider using a smaller phosphonium salt to generate the ylide (e.g., methyltriphenylphosphonium bromide for methylenation).
-
Employ a Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester. The resulting phosphate byproduct is water-soluble, simplifying purification.
-
-
-
Base Selection: The choice of base is critical for efficient ylide generation.
-
Troubleshooting:
-
For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[3]
-
For stabilized ylides, weaker bases such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) can be effective.
-
-
Experimental Protocol: Optimization of a Wittig Reaction
-
Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C overnight.
-
Assemble the glassware while hot under a stream of dry argon.
-
Add the phosphonium salt to the flask and dissolve it in anhydrous THF.
-
Cool the solution to the appropriate temperature (e.g., 0 °C for NaH or -78 °C for n-BuLi).
-
Slowly add the base and stir for 1 hour to allow for complete ylide formation.
-
Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification by column chromatography.
Question 2: My reductive amination reaction is sluggish and gives a complex mixture of products. How can I achieve a clean conversion to the desired amine?
Reductive amination is a powerful tool, but its success with this substrate hinges on the careful control of pH and the choice of reducing agent.[5][6][7]
Causality and Solutions:
-
Inefficient Imine Formation: The initial condensation of the aldehyde with the amine to form an imine is reversible and pH-dependent.
-
Troubleshooting:
-
Maintain the reaction pH between 5 and 7. This can be achieved by adding a catalytic amount of acetic acid.
-
Use a Dean-Stark apparatus to remove the water formed during imine formation, driving the equilibrium towards the product.
-
-
-
Side Reactions: The aldehyde may be reduced to the corresponding alcohol by the reducing agent before it can react with the amine.
-
Troubleshooting:
-
Employ a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride (STAB).[5] STAB is less basic and more chemoselective than sodium borohydride (NaBH₄).
-
Alternatively, perform the reaction in a two-step sequence: first, form the imine, and then add the reducing agent.
-
-
-
Over-alkylation: Primary amines can react with the product to form tertiary amines.
-
Troubleshooting:
-
Use a slight excess of the primary amine to favor the formation of the secondary amine.
-
-
Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Question 3: I am attempting to oxidize the aldehyde to a carboxylic acid, but the reaction is incomplete and I'm seeing decomposition of my starting material. What are the best practices for this transformation?
The pyrazole ring is generally stable to oxidation, but the choice of oxidant and reaction conditions is crucial to avoid side reactions and ensure complete conversion.[8][9][10][11]
Causality and Solutions:
-
Harsh Oxidizing Agents: Strong oxidants like potassium permanganate (KMnO₄) under harsh conditions can lead to degradation of the heterocyclic ring.
-
Troubleshooting:
-
Use milder and more selective oxidizing agents. Pinnick oxidation (sodium chlorite with a scavenger) is highly effective for converting aldehydes to carboxylic acids in the presence of sensitive functional groups.
-
Other suitable reagents include silver(I) oxide (Tollens' reagent) or buffered potassium permanganate.
-
-
-
Incomplete Reaction: The reaction may stall due to insufficient oxidant or non-optimal temperature.
-
Troubleshooting:
-
Use a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents).
-
Monitor the reaction by TLC. If the reaction is sluggish at room temperature, gentle heating may be required.
-
-
Recommended Oxidizing Agents for Pyrazole Aldehydes
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |
| Sodium Chlorite (NaClO₂) | t-BuOH/water, 2-methyl-2-butene (scavenger) | High chemoselectivity, mild conditions | Requires a scavenger for hypochlorite |
| Silver(I) Oxide (Ag₂O) | aq. NaOH or NH₄OH | Mild, good for sensitive substrates | Stoichiometric use of a silver salt |
| Potassium Permanganate (KMnO₄) | Acetone/water, buffered | Powerful, inexpensive | Can lead to over-oxidation if not controlled |
II. Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound?
This compound is generally stable under standard laboratory conditions. However, like many aldehydes, it can be susceptible to air oxidation to the corresponding carboxylic acid over time. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere, refrigerated, and protected from light.
Q2: I am having difficulty purifying my derivatized products by column chromatography. Do you have any suggestions?
The pyrazole nitrogen atoms can interact with the silica gel, leading to tailing and poor separation.
-
Tip 1: Add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or pyridine. This will deactivate the acidic sites on the silica gel and improve the peak shape.
-
Tip 2: Consider using neutral or basic alumina as the stationary phase for highly basic compounds.
-
Tip 3: For non-polar derivatives, reverse-phase chromatography (C18 silica) can be an effective alternative.
-
Tip 4: If the product is a salt, it can often be purified by crystallization.[12][13]
Q3: Can I perform N-alkylation on the pyrazole ring?
Yes, the NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile like an alkyl halide.[10]
-
Protocol:
-
Treat the pyrazole derivative with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide) and stir at room temperature or with gentle heating until the reaction is complete.
-
Be aware that alkylation can occur at either of the two nitrogen atoms, potentially leading to a mixture of regioisomers. The regioselectivity will depend on the steric and electronic nature of the substituents on the pyrazole ring and the reaction conditions.
-
Logical Relationship of Derivatization Pathways
Caption: Key derivatization pathways for the title compound.
References
-
Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed, 2019. [Link]
- Process for the purification of pyrazoles.
-
Oxidative amidation of aldehydes with pyrazole to prepare acyl... ResearchGate, 2023. [Link]
-
A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal. [Link]
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 2021. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]
-
Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and... PubMed, 1969. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]
- Method for purifying pyrazoles.
-
Experimental and Theoretical DFT Investigations in the[9][12]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. NIH, 2020. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 2023. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2019. [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination-in-the-synthesis-of-pharmaceuticals]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals)
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications, 2021. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018. [Link]
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- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ineosopen.org [ineosopen.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Aldehyde Synthesis
Welcome to the Technical Support Center for optimizing pyrazole aldehyde synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole formylation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing pyrazole-4-carbaldehydes?
The Vilsmeier-Haack reaction is widely regarded as the most robust and versatile method for the formylation of pyrazoles and other electron-rich heterocyclic compounds.[1][2][3] This reaction utilizes a "Vilsmeier reagent," typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring, most commonly at the C4 position.[4][5][6] The reaction is favored for its generally good yields and applicability to a wide range of pyrazole substrates.[7]
An alternative, though often less efficient, method is the Duff reaction, which uses hexamethylenetetramine in an acidic medium.[8] The Duff reaction can be useful for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.
Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction for pyrazole formylation?
Certainly. Understanding the mechanism is crucial for troubleshooting. The reaction proceeds in three main stages:[2][4][9]
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][9][10] This step is exothermic and requires anhydrous conditions to prevent decomposition of the reagent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[4] This attack typically occurs at the C4 position, which is electronically favored for electrophilic substitution in pyrazoles.[5][6][11]
-
Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed.[2][9] During workup, the iminium salt is hydrolyzed to yield the final pyrazole-4-carbaldehyde.[3]
Mechanism of Pyrazole Formylation via Vilsmeier-Haack Reaction
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier haack rxn | PPTX [slideshare.net]
- 11. Unit 4 Pyrazole | PDF [slideshare.net]
Technical Support Center: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Introduction: Welcome to the technical support guide for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who are actively using this heterocyclic aldehyde in their experimental workflows. Given the compound's specific functional groups—a reactive aldehyde and a fused pyrazole ring system—users may encounter stability-related challenges. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your material and the reproducibility of your results. Our approach is built on explaining the chemical causality behind each recommendation, empowering you to make informed decisions in the lab.
Part 1: Core Stability Profile & Initial Assessment
This compound is a bifunctional molecule featuring a fused heterocyclic pyrazole core and an electrophilic carbaldehyde group. While the pyrazole ring itself is a relatively stable aromatic system, the aldehyde moiety is inherently susceptible to various degradation pathways.[1][2] The primary stability concerns for this compound are oxidation of the aldehyde and potential polymerization, which can be accelerated by environmental factors such as air, light, moisture, and temperature.
dot graph "chemical_structure" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot Caption: Chemical structure of the title compound.
Part 2: Frequently Asked Questions (FAQs) - Proactive Handling & Storage
This section addresses the most common questions regarding the proactive care of your compound to prevent degradation before it even enters an experiment.
Q1: What are the definitive optimal storage conditions for this compound?
A: Based on the chemical nature of heterocyclic aldehydes, long-term stability is best achieved under stringent conditions.[3][4] We recommend storing the compound at ≤4°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] The container should be opaque or stored in the dark to prevent light-induced degradation. The goal is to minimize exposure to the three primary degradation catalysts: oxygen, moisture, and light.
Q2: My solid sample has developed a yellowish or brownish tint over time. What does this signify and is it still usable?
A: A color change from its original appearance (typically off-white to light yellow) is a strong indicator of degradation. The most probable cause is the slow oxidation of the aldehyde group to the corresponding carboxylic acid or the formation of oligomeric/polymeric impurities. Before use, you must re-evaluate the purity of the material. A simple Thin-Layer Chromatography (TLC) check against a reference or previous batch can quickly reveal the presence of impurities. For quantitative use, High-Performance Liquid Chromatography (HPLC) is recommended.[5][6] If significant degradation has occurred, repurification is necessary.
Q3: Which common laboratory reagents and materials are incompatible with this compound?
A: Due to its functional groups, you should avoid storing or mixing this compound with the following:
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitric acid) - These will rapidly and exothermically oxidize the aldehyde group.
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) - Bases can catalyze aldol-type condensation reactions and polymerization, leading to complex impurity profiles.[3]
-
Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride) - These will readily reduce the aldehyde to an alcohol unless that is the intended reaction.[3]
-
Primary and Secondary Amines (during storage): While used in reactions like reductive amination, prolonged contact during storage can lead to the formation of unstable imines or enamines.
Table 1: Storage and Handling Best Practices Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤4°C (Refrigerated) | Slows the rate of oxidation and other degradation reactions.[4] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the sensitive aldehyde group by atmospheric oxygen.[4] |
| Light | Amber vial / Store in Dark | Prevents potential photochemically-induced degradation pathways. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-catalyzed side reactions. |
| pH | Avoid strong acids and bases | The compound is most stable at a near-neutral pH. |
Part 3: Troubleshooting Guide for Experimental Workflows
This section provides a structured approach to diagnosing and solving problems that arise during experiments.
Issue 1: Subsequent reaction yields are low or inconsistent, particularly in condensation or coupling reactions.
-
Underlying Cause: This is frequently traced back to the degradation of the aldehyde starting material. An aldehyde content lower than ~95% can significantly impact reaction kinetics and overall yield. The primary impurity, the corresponding carboxylic acid, can interfere with base-catalyzed reactions by neutralizing the catalyst.
-
Diagnostic Protocol: Rapid Purity Assessment
-
TLC Analysis: Perform a TLC on a silica plate using a solvent system like 30-50% ethyl acetate in hexanes. Spot your current material alongside a previous, "good" batch if available. Degradation is often visible as a new spot at a lower Rf (the more polar carboxylic acid) or streaking near the baseline (polymeric material).
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The aldehyde proton should appear as a sharp singlet typically between δ 9-10 ppm. Look for the disappearance or broadening of this signal and the potential appearance of a very broad singlet further downfield (>10 ppm), which could indicate the carboxylic acid proton.
-
-
Corrective Action: Repurification Protocol If degradation is confirmed, a standard flash column chromatography purification is recommended. See the detailed protocol in Part 4.
Issue 2: Appearance of unexpected side products, especially in reactions run at elevated temperatures.
-
Underlying Cause: Heterocyclic aldehydes can exhibit complex reactivity.[7] At elevated temperatures, even in the absence of strong catalysts, side reactions such as decarbonylation or rearrangement, although less common, can occur. More likely, trace impurities in solvents or reagents can initiate degradation pathways under thermal stress. Fused pyrazole systems can also undergo thermal decomposition, though this typically requires higher temperatures.[8]
-
Diagnostic & Solution Workflow
dot graph TD { A[Start: Unexpected Side Product] --> B{Is the reaction run > 80°C?}; B -- Yes --> C{Have you checked solvent/reagent purity?}; B -- No --> D[Review reaction for incompatible reagents]; C -- No --> E[Use fresh, anhydrous solvents and pure reagents]; C -- Yes --> F[Consider lowering reaction temperature and extending time]; D --> G[Consult literature for similar pyrazole aldehyde reactions]; E --> H[Re-run Experiment]; F --> H; G --> H; } dot Caption: Troubleshooting workflow for thermal stability issues.
Issue 3: Difficulty in achieving complete conversion during reductive amination.
-
Underlying Cause: The formation of the initial iminium ion can be the rate-limiting step. The stability and electrophilicity of the aldehyde are key. If the aldehyde has partially degraded to the inactive carboxylic acid, the reaction will stall.
-
Expert Recommendations:
-
Confirm Aldehyde Purity: First, always confirm the starting material's purity (>97%) before beginning.
-
pH Control: The reaction is highly pH-dependent. A slightly acidic medium (pH 4-6) is often optimal to facilitate both imine formation and prevent deactivation of the amine. Acetic acid is a common and effective catalyst.
-
Choice of Reducing Agent: Use a mild reducing agent that will not reduce the aldehyde before imine formation. Sodium triacetoxyborohydride (STAB) is often superior to sodium cyanoborohydride as it is less toxic and can be used in a one-pot procedure.
-
Visualizing Potential Degradation Pathways
Part 4: Standard Operating Protocols (SOPs)
These validated protocols provide a baseline for assessing and restoring the quality of your compound.
SOP-01: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with a solvent system of 40% Ethyl Acetate in Hexanes.
-
Sample Spotting: Dissolve a small amount (~1 mg) of the aldehyde in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the plate in the chamber and allow the solvent front to travel to ~1 cm from the top.
-
Visualization: Remove the plate and visualize under a UV lamp (254 nm). The pyrazole ring is UV active. Subsequently, stain the plate using a potassium permanganate (KMnO₄) dip. The aldehyde will show up as a yellow spot on a purple background, while over-oxidized impurities may appear more intense or have different colors.
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of a spot at the origin indicates polar impurities (e.g., polymers), while a more polar spot (lower Rf) often corresponds to the carboxylic acid.
SOP-02: Repurification by Flash Column Chromatography
-
Column Packing: Pack a silica gel column of appropriate size with a slurry made from 20% ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC (using the method in SOP-01).
-
Isolation: Combine the pure fractions containing the desired compound and remove the solvent under reduced pressure. Ensure the final product is thoroughly dried under high vacuum to remove all residual solvents. Store immediately under the recommended conditions.
References
- Novel 1,4,5,6-tetrahydrocyclopenta[d]imidazole-5-carboxamide-based JNK3 inhibitors: Design, synthesis, molecular docking, and therapeutic potential in neurodegener
- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
- Recent Advances in the Synthesis of Pyrazole Deriv
- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde. (2023). Fisher Scientific.
- Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research.
- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010).
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. (2017).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011).
- Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? (2015).
- analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. (2018).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023).
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023).
- Aldehydes: What We Should Know About Them. (2024). MDPI.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1).
- Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the Technical Support Center for the Vilsmeier-Haack Formylation of Pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and successfully synthesize pyrazole-4-carbaldehydes, which are valuable intermediates in medicinal chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its significance for pyrazole synthesis?
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[3][4] For pyrazoles, this reaction is particularly useful as it regioselectively installs a formyl group, most commonly at the C4 position, to yield pyrazole-4-carbaldehydes. These products serve as crucial building blocks for the synthesis of a wide range of biologically active compounds.[1][2]
Q2: What is the Vilsmeier reagent and how is it prepared?
The active electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt.[5] It is typically generated in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[6] This process is exothermic and must be conducted under strictly anhydrous conditions to prevent the reagent's decomposition.
Q3: What are the primary safety considerations for this reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. Therefore, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step, which often involves the addition of the reaction mixture to ice, must be done slowly and cautiously to manage the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicate that the reaction is proceeding.
Q5: What is the general mechanism of pyrazole formylation?
The reaction proceeds via an electrophilic aromatic substitution. The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent deprotonation and hydrolysis of the resulting iminium salt intermediate during the aqueous workup yield the desired pyrazole-4-carbaldehyde. The C4 position is the most common site of formylation due to the electronic properties of the pyrazole ring.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation of pyrazoles, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used. Use fresh, high-purity POCl₃ and DMF. Prepare the reagent at a low temperature (0-5 °C) and use it promptly. |
| Unreactive Pyrazole Substrate | Pyrazoles with electron-withdrawing groups can be less reactive.[7] For such substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[7] However, be mindful that higher temperatures may lead to side products. |
| Incomplete Reaction | The reaction time or temperature may be insufficient. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider gradually increasing the temperature. |
| Product Decomposition During Work-up | The product may be sensitive to strongly acidic or basic conditions. Perform the aqueous work-up at a low temperature by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully with a mild base such as sodium bicarbonate. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Suggested Solution(s) |
| Di-formylation or Isomer Formation | Although C4 formylation is generally preferred, other positions can react, especially with highly activated pyrazoles or a large excess of the Vilsmeier reagent. Optimize the stoichiometry of the Vilsmeier reagent to minimize side reactions. |
| Substrate or Product Decomposition | High reaction temperatures can lead to decomposition. Run the reaction at the lowest effective temperature. Monitor by TLC to avoid prolonged heating after the reaction is complete. |
| Chlorination | At elevated temperatures, POCl₃ can sometimes act as a chlorinating agent. If chlorinated byproducts are observed, reduce the reaction temperature and the amount of POCl₃ used. |
Problem 3: Difficulty in Product Isolation
| Potential Cause | Suggested Solution(s) |
| Product is Water-Soluble | The formylated pyrazole may have some solubility in the aqueous layer during extraction. Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. |
| Emulsion Formation During Extraction | Emulsions can make phase separation difficult. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can be effective. |
Experimental Protocols & Data
General Protocol for Vilsmeier-Haack Formylation of a Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes. The formation of a white precipitate, the Vilsmeier reagent, may be observed.
2. Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) while monitoring by TLC. Reaction times can vary from a few hours to overnight.[3][8]
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution to a pH of 7-8 by the slow addition of a base such as saturated sodium bicarbonate solution or aqueous sodium hydroxide.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Table of Reported Reaction Conditions
The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of different pyrazole derivatives.
| Pyrazole Substrate | Equivalents of POCl₃ | Equivalents of DMF | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | 2 | 5 | 120 | 2 | 55 | [7] |
| Hydrazones (for in situ pyrazole formation) | 3 | Excess | 80-90 | 4 | Good | [2] |
| Hydrazones (for in situ pyrazole formation) | Excess | Excess | 70 | 6-7 | Excellent | [3] |
| 4-Benzyloxy-1-phenyl-1H-pyrazole | Excess | Excess | 70 | 12 | 60 | [9] |
Visualizations
Vilsmeier-Haack Reaction Mechanism on Pyrazole
Caption: Mechanism of pyrazole formylation.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low yield.
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
-
Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. Available at: [Link]
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Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis Online. Available at: [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.
- Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
- managing precipitate formation in Vilsmeier reagent preparation - Benchchem.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - SciRP.org. Available at: [Link]
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Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]
-
Vilsmeier reagent - Wikipedia. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
- Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation - Benchchem.
Sources
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- 9. epubl.ktu.edu [epubl.ktu.edu]
avoiding byproduct formation in pyrazole synthesis
A Researcher's Guide to Minimizing Byproduct Formation and Maximizing Purity
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to control your reactions to achieve the highest possible purity and yield. Here, we will address common challenges, troubleshoot specific experimental issues, and provide evidence-based strategies to avoid the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding pyrazole synthesis.
Q1: What is the most common method for pyrazole synthesis, and what are its main limitations?
The most prevalent and versatile method for synthesizing pyrazoles is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] While widely used due to the ready availability of starting materials, a significant limitation arises when using unsymmetrical 1,3-dicarbonyl compounds. This often leads to the formation of a mixture of regioisomers, which can be challenging to separate.[3]
Q2: What are the typical byproducts I might encounter in my pyrazole synthesis?
The most common byproduct is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines. Other potential byproducts include:
-
Pyrazoline intermediates: These result from incomplete cyclization or aromatization.
-
Colored impurities: Side reactions involving the hydrazine starting material can often produce yellow or red compounds.
-
Di-addition products: In some cases, two molecules of hydrazine may react with one molecule of the dicarbonyl compound.[3]
Q3: How can I identify the byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for byproduct identification. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components in your reaction mixture. For detailed structural elucidation, the following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Can reveal the presence of regioisomers through duplicate sets of peaks for the desired product.
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): Are crucial for determining the molecular weights and fragmentation patterns of the byproducts, aiding in their structural identification.
Q4: Can the N-alkylation of pyrazoles also lead to isomeric byproducts?
Yes, the N-alkylation of unsymmetrical pyrazoles can yield a mixture of regioisomers.[4][5] The selectivity of this reaction can be influenced by factors such as the nature of the base used and the steric hindrance around the nitrogen atoms of the pyrazole ring.[4][5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your pyrazole synthesis experiments.
Issue 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
The formation of regioisomers is a common challenge in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound. The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of products. The regiochemical outcome is governed by a delicate interplay of electronic and steric effects, as well as the reaction conditions.[3]
Root Cause Analysis:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more favorable site for nucleophilic attack by the hydrazine.
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less sterically encumbered site.
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence which regioisomer is favored. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.
Strategies for Control & Protocol Optimization:
-
Substrate Modification:
-
Introduce a bulky substituent on one side of the 1,3-dicarbonyl to sterically direct the hydrazine attack to the other carbonyl group.
-
Incorporate a strong electron-withdrawing group (e.g., a trifluoromethyl group) to enhance the electrophilicity of one carbonyl carbon, thereby promoting selective attack at that position.
-
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity.
-
Standard Solvents: Ethanol is a commonly used solvent but often leads to mixtures of regioisomers.[6]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity of pyrazole formation.[6]
Table 1: Effect of Solvent on Regioisomeric Ratio
-
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Regioisomeric Ratio (A:B) |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol (EtOH) | 1 : 1.1 |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 1 : 19 |
-
pH Control:
-
Careful control of the reaction pH can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the reaction pathway and regioselectivity. Experiment with acidic, neutral, and basic conditions to determine the optimal pH for your specific substrates.
-
Experimental Protocol: Enhancing Regioselectivity with a Fluorinated Alcohol
-
Dissolution: In a round-bottom flask, dissolve your unsymmetrical 1,3-dicarbonyl compound (1 equivalent) in 2,2,2-trifluoroethanol (TFE).
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Monitor the reaction progress by TLC. The reaction may be heated to reflux if necessary to drive it to completion.
-
Work-up: Once the reaction is complete, remove the TFE under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Visualization of Regioselectivity Control
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Issue 2: My final product is contaminated with a pyrazoline intermediate.
The presence of a pyrazoline indicates that the final aromatization step of the synthesis is incomplete. This can occur if the reaction conditions are not sufficiently forcing to promote the elimination of water and formation of the aromatic pyrazole ring.
Root Cause Analysis:
-
Insufficient Reaction Time or Temperature: The dehydration step to form the pyrazole can be slow and may require elevated temperatures or longer reaction times.
-
Lack of an Oxidizing Agent (in certain methods): Some synthetic routes, particularly those starting from α,β-unsaturated ketones and hydrazines, initially form pyrazolines which then need to be oxidized to the corresponding pyrazoles.[7]
Strategies for Control & Protocol Optimization:
-
Prolonged Reaction Time/Increased Temperature: If you are using a standard Knorr synthesis, try increasing the reaction temperature or extending the reaction time to facilitate the dehydration of the intermediate.
-
Addition of a Dehydrating Agent: Incorporating a dehydrating agent, such as molecular sieves, into the reaction mixture can help to drive the equilibrium towards the pyrazole product.
-
In situ Oxidation: For syntheses that proceed via a pyrazoline intermediate, an oxidizing agent can be added to promote aromatization.
Experimental Protocol: Oxidation of a Pyrazoline to a Pyrazole
-
Dissolution: Dissolve the crude reaction mixture containing the pyrazoline intermediate in dimethyl sulfoxide (DMSO).
-
Oxidation: Heat the solution in a flask equipped with a condenser open to the air (or bubble oxygen through the solution) at a temperature of 100-120 °C.
-
Monitoring: Monitor the disappearance of the pyrazoline starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude pyrazole by column chromatography or crystallization.
Visualization of Pyrazoline Formation and Aromatization
Caption: Reaction pathway showing the formation of pyrazoline byproduct.
References
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- PMC - NIH. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- UAB. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- ResearchGate. (2025). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines.
- ResearchGate. (n.d.). Mechanism for the formation of pyrazole.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Google Patents. (n.d.). Process for the preparation of pyrazole.
- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- ResearchGate. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
- Google Patents. (n.d.). N-alkylation method of pyrazole.
- Benchchem. (n.d.). The Cornerstone of Condensation: A Technical Guide to Hydrazine Hydrate in Organic Synthesis.
- PubMed. (n.d.). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles.
- RSC Publishing. (n.d.). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
scale-up synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
An essential precursor in medicinal chemistry and drug development, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde is a valuable heterocyclic building block. Its synthesis, particularly during scale-up, presents unique challenges that require a thorough understanding of the reaction mechanism and careful control of process parameters. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in navigating the complexities of its large-scale synthesis.
The most prevalent and effective method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, in this case, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole, using a Vilsmeier reagent typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3][4]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up synthesis in a practical question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
Low conversion is a common issue, especially during scale-up. The problem can typically be traced back to three areas: reagent integrity, reaction conditions, or stoichiometry.
-
Moisture Contamination : The Vilsmeier reagent is extremely sensitive to moisture. Any water present will rapidly decompose the reagent, halting the formylation.
-
Solution : Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous grade DMF and ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Vilsmeier Reagent Formation : The electrophilic iminium salt must be fully formed before the addition of the pyrazole substrate.
-
Solution : Add POCl₃ dropwise to DMF at a low temperature (typically 0–5 °C) and allow the mixture to stir for 30-60 minutes to ensure complete formation of the viscous, often colored, complex before adding the substrate.
-
-
Suboptimal Reaction Temperature : While reagent formation is exothermic and requires cooling, the subsequent formylation step requires sufficient thermal energy to proceed.
-
Solution : After adding the pyrazole substrate at a low temperature, allow the mixture to warm to room temperature and then heat to 60–80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[5]
-
-
Incorrect Stoichiometry : An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction.
-
Solution : A molar excess of the Vilsmeier reagent (typically 1.5 to 2.5 equivalents relative to the pyrazole) is generally used to drive the reaction to completion. This may need to be optimized for your specific scale.
-
Q2: I'm observing significant side product formation on my TLC. What are these impurities and how can I minimize them?
Side reactions can become more pronounced during scale-up due to issues with heat and mass transfer.
-
Di-formylation : Although less common for pyrazoles, if other positions on the ring are activated, a second formylation can occur.
-
Solution : Careful control of stoichiometry is key. Avoid using a large excess of the Vilsmeier reagent.
-
-
Chlorination : At elevated temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts.
-
Solution : Maintain the lowest effective reaction temperature and minimize reaction time once TLC indicates completion. Prompt and efficient aqueous work-up is crucial to hydrolyze any reactive intermediates.
-
-
Thermal Degradation : Prolonged heating at high temperatures can lead to decomposition of the starting material or product.
-
Solution : Monitor the internal reaction temperature carefully, especially during scale-up, as localized hot spots can occur. Ensure efficient stirring. Use TLC to avoid unnecessarily long reaction times.
-
Q3: The reaction work-up is difficult. I'm getting a persistent emulsion during extraction or low recovery of the crude product. How can I improve this?
Work-up is a critical step where significant product loss can occur.
-
Vigorous Quenching : The hydrolysis of the reaction mixture by pouring it onto ice is highly exothermic and can be difficult to control at scale.
-
Solution : For larger scales, a "reverse quench" is often safer and more controllable. Add the reaction mixture slowly to a well-stirred vessel of crushed ice and water.
-
-
Emulsion Formation : The presence of viscous byproducts and salts can lead to stubborn emulsions during solvent extraction.
-
Solution : After neutralization, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and can help break the emulsion, driving the organic product into the extraction solvent. Allow the mixture to stand for a longer period before separating the layers.
-
-
Product Solubility : The formylated pyrazole may have some solubility in the aqueous layer, especially if the pH is not optimal.
-
Solution : Carefully neutralize the quenched mixture with a base (e.g., NaOH or NaHCO₃ solution) to a slightly basic pH (pH 8-9) to ensure the product is in its free base form. Extract multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Q4: How can I effectively purify the final product on a large scale?
Choosing the right purification strategy is essential for achieving high purity at scale.
-
Column Chromatography : While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities.
-
Solution : Use chromatography as a final polishing step if necessary. Optimize the crude product's purity through careful work-up to minimize the load on the column.
-
-
Recrystallization : This is often the most efficient and scalable method for purifying solid products.
-
Solution : Perform solvent screening to find a suitable single or binary solvent system. Common choices for similar compounds include ethyl acetate/hexanes, ethanol, or isopropanol. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Q5: What are the critical safety considerations when scaling up this reaction?
The Vilsmeier-Haack reaction involves hazardous reagents and exothermic steps that demand strict safety protocols.
-
Reagent Hazards : Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas.
-
Solution : Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
-
Thermal Runaway : Both the formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic.[6] A loss of cooling during these steps could lead to a dangerous thermal runaway.
-
Solution : Ensure a robust cooling system is in place. Add reagents dropwise, monitoring the internal temperature continuously. For scale-up, consider process safety calorimetry to understand the thermal profile of the reaction. Continuous flow reactors can also be an intrinsically safer alternative for handling thermally unstable intermediates.[7]
-
Scale-Up Process Parameters
The following table summarizes key parameters and considerations when transitioning from lab to pilot scale.
| Parameter | Lab Scale (1-5 g) | Pilot Scale (50-100 g) | Key Considerations for Scale-Up |
| Substrate | 1.0 eq | 1.0 eq | Accurate molar ratio is critical. |
| DMF | 5-10 vol | 4-8 vol | Ensure anhydrous grade. Can act as both reagent and solvent. |
| POCl₃ | 1.5-2.5 eq | 1.2-1.8 eq | Excess is needed, but large excess complicates work-up. Optimize at scale. |
| Temp (Reagent Prep) | 0–5 °C | -5 to 5 °C | Crucial to control exotherm. Use a reliable cooling system (chiller). |
| Temp (Reaction) | 60–80 °C | 60–80 °C | Monitor internal temperature. Hot spots from poor mixing can cause degradation. |
| Quench Method | Pour onto ice | Add reaction mix to ice/water | Reverse addition is safer at scale to better manage the quench exotherm. |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer | Efficient mixing is critical for heat and mass transfer to avoid side reactions. |
Experimental Protocols
Protocol 1: Preparation of Vilsmeier Reagent
-
Equip a clean, dry, jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charge the reactor with anhydrous N,N-dimethylformamide (DMF) (4.0 eq).
-
Begin vigorous stirring and cool the DMF to 0 °C using a circulating chiller.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition is highly exothermic.
-
Once the addition is complete, allow the mixture to stir at 0–5 °C for 45 minutes. The reagent should appear as a viscous, pale-yellow to white complex.
Protocol 2: Synthesis of this compound
-
Dissolve 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to 70 °C.
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a vigorously stirred mixture of crushed ice and water (approx. 10 volumes).
-
Slowly transfer the reaction mixture into the ice/water slurry. Monitor the temperature of the quench vessel to ensure it remains below 20 °C.
-
Carefully neutralize the acidic slurry to pH 8-9 by the slow addition of 50% aqueous NaOH or saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visual Workflow and Pathway Diagrams
Reaction Pathway
The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction for the formylation of the pyrazole substrate.
Caption: General reaction pathway for Vilsmeier-Haack formylation.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for low yield or purity issues.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Chauhan, P., & Kumar, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27375. [Link]
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147. [Link]
-
Abdel-Wahab, Bakr F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1373. [Link]
-
Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Various Authors. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Dai, H., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(4), 3095-3103. [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Pandhurnekar, C., et al. (2021). A Review on Synthesis and Applications of Pyrazole Molecules and their Analogues. Journal of Advanced Scientific Research. [Link]
-
Patel, D. R., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Gutmann, B., et al. (2015). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. [Link]
-
Seshadri, S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Semantic Scholar. [Link]
Sources
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- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Catalyst Selection for Reactions Involving 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde: A Technical Support Guide
Welcome to the Technical Support Center for catalyst selection in reactions involving 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the fundamental reasoning behind experimental choices, ensuring both scientific integrity and practical success.
While specific catalytic data for this compound is emerging, the principles governing reactions with pyrazole-based aldehydes are well-established. This guide synthesizes this broader knowledge and adapts it to the unique structural features of your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: I am planning a condensation reaction with an active methylene compound. What are my primary catalyst choices?
For Knoevenagel-type condensations involving pyrazole aldehydes and active methylene compounds (like malononitrile or ethyl cyanoacetate), the choice of catalyst is crucial for achieving high yields and minimizing reaction times. Your primary options fall into two main categories: basic and acid catalysts.
-
Basic Catalysts: These are the most common choice for this type of reaction.
-
Organic Bases: Piperidine, pyridine, and triethylamine are frequently used. Piperidine, often in catalytic amounts (5-10 mol%), is particularly effective for promoting the initial deprotonation of the active methylene compound.[1]
-
Inorganic Bases: Weaker inorganic bases like potassium carbonate or sodium acetate can also be employed, particularly when milder conditions are required to prevent side reactions.
-
-
Acid Catalysts:
-
Brønsted Acids: Acetic acid is a common choice, often used as a solvent or co-solvent, to activate the aldehyde carbonyl group towards nucleophilic attack.[2]
-
Lewis Acids: For less reactive substrates, Lewis acids like zinc chloride (ZnCl₂) or ytterbium triflate (Yb(OTf)₃) can be effective in coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.[3]
-
Expert Insight: The fused cyclopentane ring in your substrate may introduce some steric hindrance. Therefore, starting with a less bulky base like piperidine is a logical first step. If the reaction is sluggish, consider switching to a stronger base or adding a Lewis acid co-catalyst to enhance the aldehyde's reactivity.
Troubleshooting Guides
Issue 1: Low Yield in a Multicomponent Reaction (MCR)
Scenario: "I'm attempting a one-pot, four-component reaction to synthesize a dihydropyrano[2,3-c]pyrazole derivative using this compound, malononitrile, an active methylene compound, and hydrazine hydrate. My yields are consistently below 40%."
This is a common challenge in MCRs, where the efficiency of each step impacts the overall yield. Here’s a systematic approach to troubleshooting:
1. Catalyst Selection and Loading:
-
Initial Choice: For pyrano[2,3-c]pyrazole synthesis, catalysts like piperidine, taurine, or even heterogeneous catalysts like graphene oxide have proven effective.[1] If you are using a standard base like piperidine, ensure it is fresh and used at an appropriate loading (typically 5-10 mol%).
-
Alternative Catalysts: Consider switching to a more environmentally friendly and recyclable catalyst. For instance, taurine in water has been shown to give high yields in similar MCRs.[1] Heterogeneous catalysts like montmorillonite K10 can also be effective and simplify purification.[1]
2. Solvent and Temperature Optimization:
-
Solvent Polarity: The choice of solvent can significantly influence the reaction rate and equilibrium. For many pyrazole syntheses, polar protic solvents like ethanol or even water are preferred as they can facilitate the necessary proton transfers.[1]
-
Temperature Control: While room temperature is often a good starting point, some MCRs require heating to proceed at a reasonable rate. Refluxing in ethanol is a common condition. Conversely, if side reactions are an issue, lowering the temperature might be beneficial.
3. Order of Addition:
-
Step-wise vs. One-Pot: Although the goal is a one-pot reaction, for troubleshooting purposes, consider a stepwise approach. For example, pre-forming the Knoevenagel adduct between the aldehyde and malononitrile before adding the other components can sometimes improve the overall yield.
Workflow for Troubleshooting Low MCR Yield:
Caption: A systematic workflow for troubleshooting low yields in multicomponent reactions.
Issue 2: Catalyst Deactivation and Recovery
Scenario: "I am using a palladium-based catalyst for a cross-coupling reaction with a halogenated derivative of my pyrazole carbaldehyde. The reaction starts well but then stalls. How can I prevent catalyst deactivation and can I recover my catalyst?"
Catalyst deactivation is a significant issue in many transition-metal-catalyzed reactions. Here are the likely causes and solutions:
Common Causes of Deactivation:
-
Poisoning: Impurities in your starting materials or solvents (e.g., sulfur compounds) can irreversibly bind to the active sites of the catalyst.[4]
-
Metal Leaching/Agglomeration: For heterogeneous catalysts, the active metal (e.g., palladium) can leach from the support or form larger, less active nanoparticles.
-
Fouling/Coking: Non-volatile byproducts can deposit on the catalyst surface, blocking active sites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst support to degrade or metal particles to fuse, reducing the active surface area.[5]
Strategies for Mitigation and Recovery:
| Problem | Diagnostic Check | Suggested Solution |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities (e.g., via GC-MS). | Purify all reagents and use high-purity, degassed solvents. |
| Metal Leaching | Analyze the reaction mixture for dissolved metal content (e.g., via ICP-MS). | Consider using a ligand that better stabilizes the metal center or switch to a more robust catalyst support. |
| Fouling | Visually inspect the catalyst for color changes or deposits. | Optimize reaction conditions (e.g., lower temperature) to minimize byproduct formation. If using a heterogeneous catalyst, it can sometimes be regenerated by washing or calcination. |
| Sintering | Characterize the used catalyst (e.g., via TEM) to check for changes in particle size. | Reduce the reaction temperature if possible. Choose a catalyst with a higher thermal stability. |
Catalyst Recovery:
-
Homogeneous Catalysts: Recovery is more challenging but can be achieved through techniques like precipitation or solvent extraction.
-
Heterogeneous Catalysts: These are generally easier to recover by simple filtration or centrifugation. For catalysts on magnetic supports, an external magnet can be used for efficient separation.
Logical Flow for Addressing Catalyst Deactivation:
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
NMR and mass spectrometry of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the novel heterocyclic building block, this compound. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple data summary. It explains the causal logic behind spectral interpretation, offers predictive insights based on analogous structures, and compares spectroscopic methods to other analytical techniques for a holistic understanding. The protocols and interpretations presented herein are grounded in established principles to ensure scientific rigor and trustworthiness.
Introduction and Synthetic Context
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole derivatives are a class of compounds of significant interest in medicinal chemistry, notably for their investigation as N-type calcium channel blockers in pain research.[1] The title carbaldehyde is a key synthon, providing a reactive handle for the elaboration of more complex molecular architectures. Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and for building accurate structure-activity relationships (SAR).
While various methods exist for pyrazole synthesis, pyrazole-3-carbaldehydes are commonly synthesized via the Vilsmeier-Haack reaction on a suitable precursor.[2][3][4] This reaction introduces the formyl group, which is the primary focus of our analytical characterization. Understanding the spectroscopic signature of this parent aldehyde is the critical first step before its use in further chemical diversification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for complete assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
-
Aldehyde Proton (-CHO): A highly deshielded singlet is expected in the δ 9.5-10.5 ppm region. Its singlet nature arises from the absence of adjacent protons.
-
Pyrazole N-H Proton: This proton is often broad and may exchange with residual water or deuterated solvent, sometimes rendering it invisible. In an aprotic solvent like DMSO-d₆, it could appear as a broad singlet between δ 12.0-14.0 ppm. In CDCl₃, its visibility and sharpness can be variable.
-
Fused Cyclopentane Protons (-CH₂-): The three methylene groups of the tetrahydrocyclopentane ring will present as complex, overlapping multiplets in the aliphatic region (δ 2.0-3.5 ppm). Their specific shifts and multiplicities are dictated by their diastereotopic nature and complex spin-spin coupling. 2D NMR is essential for their definitive assignment.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum reveals the number and electronic environment of all unique carbon atoms.
-
Aldehyde Carbonyl (C=O): This will be the most downfield signal, typically appearing at δ 180-190 ppm.[2]
-
Pyrazole Ring Carbons: Two quaternary carbons and one methine carbon (if the N-H tautomer allows) make up the pyrazole ring. The carbon bearing the aldehyde (C3) is expected around δ 130-140 ppm, while the other pyrazole carbons will resonate in the δ 110-150 ppm range, with their exact shifts determined by the substitution pattern.[2][5]
-
Fused Cyclopentane Carbons (-CH₂-): These aliphatic carbons will appear in the upfield region of the spectrum, typically between δ 20-40 ppm.
The Power of 2D NMR for Unambiguous Assignment
While 1D spectra provide initial clues, 2D NMR is indispensable for connecting the pieces.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to, allowing for the definitive assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations include the aldehyde proton (¹H) to the C3 and C4 carbons of the pyrazole ring, confirming the position of the formyl group.[2][5]
-
COSY (Correlation Spectroscopy): This experiment maps out all ¹H-¹H spin-spin couplings, which is crucial for tracing the connectivity within the fused cyclopentane ring system.
The following workflow illustrates the logical progression of NMR experiments for full structural verification.
Caption: Logical workflow for NMR-based structure elucidation.
Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts for the title compound. Actual experimental values may vary based on solvent and concentration.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| -CHO | 9.5 - 10.5 (s, 1H) | 180 - 190 | C3, C4 (pyrazole) |
| N-H | 12.0 - 14.0 (br s, 1H) | - | C3, C-fused |
| Pyrazole C3 | - | 130 - 140 | Aldehyde-H |
| Pyrazole C4/C5 | - | 110 - 150 | N-H, Cyclopentane-H |
| -CH₂- (x3) | 2.0 - 3.5 (m) | 20 - 40 | Pyrazole carbons, other CH₂ |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure determined by NMR. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Molecular Ion and Isotopic Pattern
The chemical formula is C₇H₈N₂O. The exact mass is 136.0637 Da. A high-resolution mass spectrometry (HRMS) experiment should yield a mass measurement within 5 ppm of this value, confirming the elemental composition.[2]
Predicted Fragmentation Pathway
The fragmentation of pyrazoles in a mass spectrometer is influenced by the substituents.[6] For the title compound, fragmentation is expected to initiate at the aldehyde and within the heterocyclic core.
-
Loss of a Hydrogen Radical (M-1): α-cleavage of the C-H bond of the aldehyde group is a common fragmentation for aldehydes, leading to a stable acylium ion.[7]
-
Loss of Carbon Monoxide (M-29): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide (CO). Alternatively, the molecular ion can lose the entire formyl radical (•CHO).
-
Pyrazole Ring Fragmentation: The pyrazole ring itself is known to undergo characteristic fragmentation by losing hydrogen cyanide (HCN) or molecular nitrogen (N₂), often after an initial loss of a proton.[6]
This predicted pathway provides a set of fragment ions that can be used as a fingerprint to confirm the compound's identity.
Caption: Predicted ESI/EI-MS fragmentation pathway.
Predicted Mass Spectrometry Data
| m/z (predicted) | Identity | Notes |
| 136.06 | [M]⁺˙ | Molecular Ion |
| 135.06 | [M-H]⁺ | Loss of aldehyde proton radical |
| 108.05 | [M-H-HCN]⁺ | Subsequent loss of HCN from pyrazole ring |
| 107.07 | [M-CHO]⁺ | Loss of formyl radical |
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other methods can be used for quantification and purity assessment, especially for aldehydes.
| Technique | Principle | Advantages | Disadvantages | Applicability |
| NMR/MS | Nuclear spin / Mass-to-charge ratio | Provides complete, unambiguous structural information.[8] | Lower sensitivity than other methods; requires higher sample purity for NMR. | Gold standard for structural confirmation and identification of unknown impurities. |
| GC-MS | Gas Chromatography separation followed by MS | Excellent sensitivity and separation for volatile compounds.[9] | Requires compound to be thermally stable and volatile; potential for degradation. | Purity analysis and quantification, especially for monitoring reaction completion. |
| HPLC-UV/DAD | Liquid Chromatography separation with UV detection | Robust, versatile for quantification and purity of non-volatile compounds. | Provides no direct structural information beyond UV chromophore. | Routine quality control, purity checks, and quantification using a reference standard. |
| DNPH Derivatization | Reaction with 2,4-dinitrophenylhydrazine, followed by HPLC-UV analysis | High sensitivity for aldehydes; established method for air/environmental samples.[10][11] | Indirect method; derivatization can be complex; may underestimate some higher aldehydes.[9][10] | Specialized quantification of trace aldehyde levels, not primary structural ID. |
Experimental Protocols
The following are generalized, self-validating protocols for acquiring high-quality data.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard 5 mm NMR tube. Place the tube in the spectrometer and lock onto the deuterium signal of the solvent.
-
Tuning and Shimming: Tune and match the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H Acquisition: Acquire a standard ¹H spectrum with a 90° pulse. Set spectral width to cover δ 0-16 ppm.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans (e.g., 1024 or more) may be needed depending on concentration. Set spectral width to cover δ 0-200 ppm.
-
2D Spectra Acquisition:
-
HSQC: Use a standard gradient-selected HSQC pulse sequence.
-
HMBC: Set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
COSY: Use a standard gradient-selected COSY-45 or COSY-90 pulse sequence.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
Protocol: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation ([M+H]⁺).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Direct Infusion Analysis: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
MS/MS Fragmentation: Select the molecular ion (m/z 137 for [M+H]⁺) as the precursor ion and perform a product ion scan (MS/MS) to obtain the fragmentation pattern. Vary the collision energy to optimize fragmentation.
Conclusion
The comprehensive characterization of this compound relies on the synergistic application of NMR and mass spectrometry. While 1D NMR provides the initial fingerprint, a full suite of 2D NMR experiments is essential for the unambiguous assignment of the complex aliphatic and heterocyclic regions. High-resolution mass spectrometry confirms the elemental composition, and its fragmentation pattern provides a secondary layer of structural verification consistent with the known behavior of pyrazole systems. This guide provides the predictive data, comparative context, and robust protocols necessary for researchers to confidently synthesize, characterize, and utilize this valuable chemical intermediate.
References
- Supporting Information - ScienceOpen. (n.d.).
- ¹H-NMR and ¹³C-NMR Spectra. (n.d.).
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
- Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. (2012). PubMed.
- Salthammer, T., & Mentese, S. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. Chemosphere.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI.
- A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019). American Scientific Research Journal for Engineering, Technology, and Sciences.
- 1H-pyrazole-3-carbaldehyde. (n.d.). PubChem.
- Pandhurnekar, C., et al. (2021). A Comprehensive Review on Synthesis and Applications of Pyrazole and its Analogues. Journal of Advanced Scientific Research.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. (n.d.). Connect Journals.
- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. (n.d.).
- Comparison of analytical techniques for the determination of aldehydes in test chambers. (2008).
- Cyclopenta(C)pyrazole, 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-YL)-, sodium salt (1:1). (n.d.). PubChem.
- Salthammer, T., & Mentese, S. (n.d.). Comparison of analytical techniques for the determination of aldehydes in test chambers. Academia.edu.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
- ¹H and ¹³C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- Comparative evaluation of analytical techniques for aldehyde detection. (n.d.). Benchchem.
- Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). In NMR Spectra.
- Nworie, S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
- Fragmentation and Interpretation of Spectra. (n.d.). In Mass Spectrometry.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- ¹H and ¹³C NMR study of perdeuterated pyrazoles. (n.d.).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
- 6-METHYL-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXYLIC ACID. (n.d.). Fluorochem.
- 1,4,5,6-tetrahydrocyclopenta[c]pyrazole. (n.d.). ECHEMI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). Beilstein Journals.
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole. (n.d.). Sigma-Aldrich.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2023). MDPI.
Sources
- 1. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
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- 6. semanticscholar.org [semanticscholar.org]
- 7. whitman.edu [whitman.edu]
- 8. journalcsij.com [journalcsij.com]
- 9. Comparison of analytical techniques for the determination of aldehydes in test chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
A Comparative Guide to Analytical Methods for the Purity Determination of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde, a key building block in medicinal chemistry, rigorous and reliable analytical methods for purity assessment are paramount.[1][2] The presence of impurities, even in minute quantities, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[3] This guide provides an in-depth comparison of principal analytical techniques for determining the purity of this specific pyrazole derivative, offering experimentally grounded insights for researchers, scientists, and drug development professionals. Our focus will be on the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The validation of these analytical procedures is crucial to ensure they are fit for their intended purpose.[3][4] This guide is written in alignment with the principles outlined in the ICH Q2(R2) guidelines for analytical method validation, ensuring that the methodologies discussed are robust, reliable, and meet global regulatory expectations.[5][6]
Methodology Comparison: HPLC, GC-MS, and qNMR
The selection of an appropriate analytical technique hinges on a variety of factors including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. For this compound, all three major techniques offer distinct advantages.
dot
Caption: A comparison of the primary analytical methodologies.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is arguably the most widely used technique for the purity determination of non-volatile organic molecules in the pharmaceutical industry.[5] Its strength lies in its broad applicability, high sensitivity, and excellent resolving power for a wide range of compounds.
Principle: The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The aldehyde functional group and the pyrazole core provide sufficient polarity for good retention and separation.
Experimental Protocol: A Validated RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of 1 mg/mL.
Causality Behind Choices: The C18 column is a robust and versatile choice for heterocyclic compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and resolution.[7] Detection at 254 nm is chosen due to the aromatic nature of the pyrazole ring. For aldehydes without a strong chromophore, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.[8][9]
dotdot graph "HPLC_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial"];
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// Edges start -> injection; injection -> separation; separation -> detection; detection -> analysis; analysis -> end; }
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. welch-us.com [welch-us.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of Substituted Pyrazole-3-carbaldehydes
For the medicinal chemist and process developer, pyrazole-3-carbaldehydes represent a critical class of intermediates. Their inherent reactivity and versatile chemical handles make them indispensable building blocks for a diverse array of pharmaceutical agents and functional materials. The strategic placement of the aldehyde group at the C3 position, adjacent to the nitrogen atoms, provides a unique electronic environment that facilitates further molecular elaboration. This guide offers a comparative analysis of the most prevalent synthetic routes to this valuable scaffold, providing detailed protocols, performance data, and mechanistic insights to inform your synthetic strategy.
The Vilsmeier-Haack Reaction: A Direct and Potent Approach
The Vilsmeier-Haack formylation is arguably the most direct and widely employed method for the synthesis of pyrazole-3-carbaldehydes. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphoryl chloride, POCl₃).
Mechanistic Rationale
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, chloroiminium cation [ClCH=N(CH₃)₂]⁺. The pyrazole, acting as a nucleophile, attacks this electrophile, leading to the formation of a cationic intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. The regioselectivity of the formylation is dictated by the electronic properties of the pyrazole ring, with substitution generally favored at the C4 position. However, if the C4 position is blocked, formylation occurs at the C3 or C5 position. For N-substituted pyrazoles, formylation often occurs at the position para to the substituent.
Typical Experimental Protocol
A solution of the substituted pyrazole in a suitable solvent (e.g., DMF or dichloromethane) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is then added dropwise, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base, such as sodium bicarbonate or sodium hydroxide. The product is then typically extracted with an organic solvent.
Performance and Considerations
| Substrate | Conditions | Yield (%) | Reference |
| 1-Phenylpyrazole | POCl₃, DMF, 100°C, 2h | 85 | |
| 1,5-Dimethylpyrazole | POCl₃, DMF, rt, 12h | 70 | |
| 4-Bromo-1-methylpyrazole | POCl₃, DMF, 90°C, 4h | 92 |
Advantages:
-
Directness: A one-step procedure from readily available pyrazoles.
-
High Yields: Often provides excellent yields for a range of substrates.
-
Scalability: The procedure is generally amenable to large-scale synthesis.
Limitations:
-
Harsh Conditions: The use of POCl₃ and elevated temperatures can be problematic for sensitive functional groups.
-
Regioselectivity: Can be an issue for unsymmetrically substituted pyrazoles, potentially leading to mixtures of isomers.
-
Workup: The quenching and neutralization steps can sometimes be challenging.
Oxidation of 3-Methylpyrazoles: A Classical Transformation
The oxidation of a methyl group at the C3 position of the pyrazole ring is a well-established method for accessing pyrazole-3-carbaldehydes. This approach is particularly useful when the corresponding 3-methylpyrazole is readily available.
Oxidizing Agents and Mechanistic Considerations
A variety of oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) being the most common. The reaction with SeO₂ is thought to proceed through an ene reaction followed by a-sigmatropic rearrangement. Other oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), have also been used, but they are often less selective and can lead to over-oxidation to the carboxylic acid.
Typical Experimental Protocol (using SeO₂)
The 3-methylpyrazole is dissolved in a suitable solvent, such as dioxane or ethanol. A stoichiometric amount of selenium dioxide is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the precipitated selenium metal, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Performance and Considerations
| Substrate | Oxidizing Agent | Conditions | Yield (%) | Reference |
| 1-Phenyl-3-methylpyrazole | SeO₂ | Dioxane, reflux, 6h | 65 | |
| 1,3,5-Trimethylpyrazole | SeO₂ | Ethanol, reflux, 12h | 58 | |
| 3-Methyl-5-phenylpyrazole | KMnO₄ | Acetone/water, 0°C to rt | 40 |
Advantages:
-
Readily Available Starting Materials: 3-Methylpyrazoles can often be synthesized through straightforward condensation reactions.
-
Alternative to Vilsmeier-Haack: Provides a viable route when the Vilsmeier-Haack reaction fails or gives poor regioselectivity.
Limitations:
-
Toxicity of Reagents: Selenium dioxide is highly toxic and requires careful handling.
-
Moderate Yields: Yields can be variable and are often lower than those obtained with the Vilsmeier-Haack reaction.
-
Over-oxidation: The risk of over-oxidation to the carboxylic acid is a significant drawback, especially with stronger oxidizing agents.
-
Waste Disposal: The disposal of selenium-containing waste products needs to be handled with care.
From Carboxylic Acid Derivatives: A Functional Group Interconversion Strategy
This strategy involves the reduction of a pyrazole-3-carboxylic acid or its derivatives (e.g., esters, acid chlorides) to the corresponding aldehyde. This is a versatile approach that can be tailored by the choice of reducing agent.
Reduction Methodologies
-
Reduction of Esters: Pyrazole-3-carboxylates can be reduced to aldehydes using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The low temperature is crucial to prevent over-reduction to the alcohol.
-
Rosenmund Reduction: The catalytic hydrogenation of a pyrazole-3-carbonyl chloride over a poisoned catalyst (e.g., palladium on barium sulfate, Lindlar's catalyst) can yield the aldehyde.
-
Weinreb Amide Approach: Conversion of the pyrazole-3-carboxylic acid to the corresponding N-methoxy-N-methylamide (Weinreb amide) followed by reaction with a hydride reagent (e.g., LiAlH₄) or an organometallic reagent provides the aldehyde in a controlled manner.
Typical Experimental Protocol (DIBAL-H Reduction of an Ester)
The pyrazole-3-carboxylate is dissolved in an anhydrous aprotic solvent (e.g., THF or toluene) and cooled to -78°C under an inert atmosphere. A solution of DIBAL-H in a suitable solvent is then added dropwise. The reaction is stirred at -78°C for a few hours and then quenched by the addition of methanol, followed by an aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
Performance and Considerations
| Starting Material | Reagent(s) | Conditions | Yield (%) | Reference |
| Ethyl 1-phenylpyrazole-3-carboxylate | DIBAL-H | Toluene, -78°C, 2h | 75 | |
| Pyrazole-3-carbonyl chloride | H₂, Pd/BaSO₄, quinoline | Toluene, rt, 8h | 80 | |
| N-methoxy-N-methyl-1H-pyrazole-3-carboxamide | LiAlH₄ | THF, -78°C to 0°C, 3h | 88 |
Advantages:
-
High Selectivity: These methods generally offer excellent chemoselectivity, avoiding over-reduction.
-
Mild Conditions: Many of these reductions can be carried out under mild conditions, making them suitable for substrates with sensitive functional groups.
-
Versatility: The availability of different carboxylic acid derivatives and reducing agents provides flexibility in synthetic planning.
Limitations:
-
Multi-step Process: This approach requires the prior synthesis and isolation of the carboxylic acid derivative, adding steps to the overall sequence.
-
Reagent Cost and Handling: Some reducing agents, like DIBAL-H, are pyrophoric and require careful handling.
Multi-Component Reactions: An Efficient Assembly
Multi-component reactions (MCRs) offer an attractive strategy for the synthesis of highly substituted pyrazoles, including those bearing a 3-formyl group, in a single step from simple starting materials.
Reaction Design
A common MCR approach involves the condensation of a β-ketoaldehyde (or a synthetic equivalent), a hydrazine, and another component that can introduce diversity at other positions of the pyrazole ring. For the synthesis of pyrazole-3-carbaldehydes, a key starting material is often an α,β-unsaturated aldehyde.
Typical Experimental Protocol
An α,β-unsaturated aldehyde, a substituted hydrazine, and a third component (if applicable) are mixed in a suitable solvent, often with a catalyst (e.g., an acid or a base). The reaction is stirred at room temperature or heated to drive the reaction to completion. The product often precipitates from the reaction mixture and can be isolated by filtration.
Performance and Considerations
Advantages:
-
Atom Economy and Efficiency: MCRs are highly efficient, combining several synthetic steps into one pot.
-
Diversity-Oriented Synthesis: This approach is well-suited for generating libraries of substituted pyrazoles for screening purposes.
Limitations:
-
Limited Scope: The scope of suitable starting materials can be limited.
-
Optimization Required: Finding the optimal reaction conditions for a specific MCR can be challenging.
Comparative Summary and Strategic Selection
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | High | Direct, scalable, high yields | Harsh conditions, regioselectivity issues |
| Oxidation of 3-Methylpyrazoles | SeO₂, KMnO₄ | Moderate | Uses readily available starting materials | Toxic reagents, moderate yields, over-oxidation risk |
| From Carboxylic Acid Derivatives | DIBAL-H, H₂/Pd-BaSO₄ | High | High selectivity, mild conditions | Multi-step, reagent handling |
| Multi-Component Reactions | α,β-Unsaturated aldehydes, hydrazines | Variable | Efficient, diversity-oriented | Limited scope, requires optimization |
Choosing the right synthetic route depends on several factors:
-
Availability of Starting Materials: If a specific substituted pyrazole is readily available, the Vilsmeier-Haack reaction is often the most direct approach. If the corresponding 3-methylpyrazole is on hand, oxidation is a viable option.
-
Substrate Sensitivity: For molecules with sensitive functional groups, the milder conditions offered by the reduction of carboxylic acid derivatives are preferable.
-
Desired Scale: For large-scale synthesis, the Vilsmeier-Haack reaction is often the most practical choice.
-
Need for Diversity: If the goal is to generate a library of analogs, a multi-component reaction strategy may be the most efficient.
Visualizing the Synthetic Pathways
Caption: Key synthetic routes to pyrazole-3-carbaldehydes.
Conclusion
The synthesis of substituted pyrazole-3-carbaldehydes can be accomplished through several effective methods. The classical Vilsmeier-Haack formylation and oxidation of 3-methylpyrazoles remain highly relevant and powerful strategies. For more sensitive substrates or when greater control is required, the reduction of carboxylic acid derivatives offers a milder and often more selective alternative. Finally, for rapid library synthesis, multi-component reactions provide an elegant and efficient solution. A thorough understanding of the advantages and limitations of each approach, as detailed in this guide, will enable the synthetic chemist to make an informed decision and successfully achieve their synthetic goals.
References
Comparative Analysis of the Biological Activity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde Against Other Bioactive Pyrazole Scaffolds
An Objective Guide for Researchers
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a versatile scaffold for designing compounds with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4][5] While many substituted pyrazoles have been extensively studied, the biological potential of fused-ring systems like 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde remains largely unexplored in publicly accessible literature.
This guide provides a framework for the initial biological characterization of this specific molecule. It is designed for researchers and drug development professionals, offering a comparative analysis based on the well-documented activities of other pyrazole derivatives. We will outline a logical, multi-tiered experimental workflow to assess its potential, compare its hypothetical performance against established compounds using real-world data, and provide the detailed protocols necessary for such an investigation. Our approach is grounded in established structure-activity relationships (SAR) within the pyrazole class to provide a scientifically rigorous foundation for inquiry.
Part 1: The Chemical Landscape of Pyrazole Bioactivity
The efficacy of a pyrazole derivative is intrinsically linked to the nature and position of its substituents. The core pyrazole ring acts as a pharmacophore, but the functional groups appended to it dictate the specific biological target and potency.
-
Position 1 & 5 Substituents: Large aromatic groups at these positions are common. For instance, in the well-known cannabinoid receptor antagonist SR141716A, a 2,4-dichlorophenyl group at the N1 position and a p-substituted phenyl ring at C5 are critical for high-affinity binding to the CB1 receptor.[6][7]
-
Position 3 Substituents: This position often governs the compound's mechanism of interaction. Carboxamide groups are frequently employed to establish key hydrogen bonds with target proteins, as seen in many CB1 receptor antagonists.[8][9] The target molecule, with its carbaldehyde group at this position, presents an interesting case. Aldehydes are reactive electrophiles and can form covalent bonds with nucleophilic residues (like cysteine or lysine) in a protein's active site, suggesting a potential for covalent inhibition, a mechanism distinct from many other pyrazoles.
-
Position 4 Substituents: Modifications at this position can fine-tune activity. For example, pyrazole-4-carbaldehyde derivatives are known to possess significant antimicrobial and anticancer properties.[10][11] The fusion of a cyclopentane ring, as in our target molecule, creates a rigid, tricyclic structure that significantly alters the molecule's spatial arrangement and may confer selectivity for specific protein targets.
The unique structure of this compound—combining a fused aliphatic ring with a reactive carbaldehyde—warrants a broad yet systematic investigation of its biological potential.
Part 2: A Proposed Workflow for Biological Characterization
To objectively assess the biological activity of a novel compound like this compound, a phased approach is recommended. This ensures that resources are directed efficiently, starting with broad screening and progressing to more specific, mechanism-of-action studies.
Caption: Proposed experimental workflow for characterizing a novel pyrazole derivative.
Part 3: Comparative Analysis - Anticancer Potential
Many fused pyrazole systems have demonstrated potent anticancer activity, often by inhibiting key signaling proteins like receptor tyrosine kinases (RTKs).[12][13] Compounds targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are of particular interest, as dual inhibition can be an effective anticancer strategy.[12]
Hypothetical Comparison: Cytotoxicity against HepG2 Cells
Let's hypothesize that our initial screening reveals cytotoxic activity for this compound. A dose-response study would yield an IC50 value, which we can compare to published data for other pyrazoles.
| Compound | Target/Class | IC50 vs. HepG2 (µM) | Reference |
| This compound | Novel Fused Pyrazole | Hypothetical | N/A |
| Fused Pyrazole Derivative 'Compound 4' | EGFR/VEGFR-2 Dual Inhibitor | 0.31 | Aly et al., Frontiers in Chemistry[12] |
| Fused Pyrazole Derivative 'Compound 50' | EGFR/VEGFR-2 Dual Inhibitor | 0.71 | Hassan et al., as cited in Pharmaceuticals[14] |
| Erlotinib (Reference Drug) | EGFR Inhibitor | 10.6 | Aly et al., Frontiers in Chemistry[12] |
| Sorafenib (Reference Drug) | Multi-kinase Inhibitor | 1.06 | Aly et al., Frontiers in Chemistry[12] |
This table clearly illustrates the performance benchmark. If the IC50 of our target compound is in the low micromolar or sub-micromolar range, it would be considered a highly potent candidate worthy of further investigation.
Potential Mechanism: Kinase Inhibition
The EGFR/VEGFR signaling pathway is a critical regulator of cell proliferation and angiogenesis in cancer. Pyrazole derivatives have been successfully designed to inhibit the ATP-binding site of these kinases.
Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrazole derivatives.
Part 4: Comparative Analysis - Antimicrobial Potential
Pyrazole derivatives have also been extensively explored as antimicrobial agents.[15][16] The aldehyde functional group in our target molecule is particularly noteworthy, as other pyrazole-4-carbaldehydes have demonstrated significant antibacterial and antifungal activity.[10][11]
Hypothetical Comparison: Antibacterial Activity
Following a primary screen, a quantitative assessment using Minimum Inhibitory Concentration (MIC) is standard. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| This compound | Hypothetical | Hypothetical | N/A |
| Pyrazole Hydrazone '21a' | 62.5 | 125 | Khidre, R. E., Molecules[16] |
| Pyrazole-4-carbaldehyde Derivative '[III]c' | 12.5 | 6.25 | Al-Amiery et al., Chemical Methodologies[10] |
| Ampicillin (Reference Drug) | 25 | 12.5 | Al-Amiery et al., Chemical Methodologies[10] |
| Chloramphenicol (Reference Drug) | 125 | 62.5 | Khidre, R. E., Molecules[16] |
This comparison provides clear efficacy targets. If the target compound exhibits MIC values comparable to or lower than standard antibiotics like ampicillin, it represents a promising lead for the development of new anti-infective agents.
Part 5: Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols are essential. The following are standard, validated methods for the assays proposed in our workflow.
Protocol 1: MTT Assay for Cellular Cytotoxicity
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product. The absorbance of this product is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) and reference drugs in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.
Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. A growth indicator like resazurin may be used for clearer results.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well showing no growth onto an agar plate. The MBC is the lowest concentration that results in no colony growth on the agar after incubation.
Conclusion
While direct experimental data on this compound is not yet prevalent, a systematic comparison to its chemical relatives provides a powerful predictive framework. The pyrazole scaffold is a privileged structure in drug discovery, known to yield highly active compounds against a range of diseases.[15][17] The unique combination of a fused cyclopentane ring and a C3-carbaldehyde group distinguishes this molecule, suggesting the potential for novel mechanisms of action and a distinct biological profile.
The workflow and comparative data presented in this guide offer a robust starting point for any research team aiming to unlock the therapeutic potential of this and other novel pyrazole derivatives. By grounding the investigation in the extensive knowledge base of existing pyrazoles, researchers can efficiently navigate the path from initial screening to mechanistic understanding.
References
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A Comparative Structural Analysis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold is a recurring motif in a multitude of pharmacologically active agents. Its unique electronic properties and synthetic versatility make it a cornerstone for the development of novel therapeutics.[1] This guide delves into the structural nuances of a specific, yet highly promising class of pyrazole derivatives: 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehydes. The fusion of a cyclopentane ring to the pyrazole core introduces a degree of conformational rigidity and a three-dimensional architecture that can be exploited for targeted drug design.
This document provides a comparative structural analysis of these derivatives, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and synthesize novel compounds within this class, ultimately accelerating the discovery of new therapeutic agents.
Synthetic Methodologies: A Rational Approach to Fused Heterocycles
The synthesis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde derivatives typically proceeds through a multi-step sequence, beginning with the construction of the fused bicyclic core. A common and effective strategy involves the condensation of a β-ketoester with a hydrazine derivative, a reaction that has been a staple in pyrazole synthesis for over a century.[2]
A plausible synthetic route, adapted from established methodologies for related fused pyrazole systems, is outlined below. The choice of reagents and reaction conditions is critical for achieving high yields and purity. For instance, the Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic systems like pyrazoles, providing a direct route to the target carbaldehyde functionality.[3]
Comparative Structural Analysis: Unraveling the Impact of Substitution
The true potential of the this compound scaffold lies in the ability to modulate its physicochemical and pharmacological properties through targeted substitution. By introducing various functional groups at different positions of the bicyclic system, one can fine-tune parameters such as solubility, metabolic stability, and target binding affinity.
X-ray Crystallography Insights
While a comprehensive crystallographic comparison of a full series of this compound derivatives is not yet available in the public domain, analysis of related fused pyrazole structures provides valuable insights into the expected molecular geometry.[4][5]
The pyrazole ring is expected to be largely planar, with the fused cyclopentane ring adopting an envelope or twist conformation to minimize steric strain. The nature and position of substituents will undoubtedly influence the planarity of the pyrazole ring and the overall conformation of the molecule. For example, bulky substituents on the cyclopentane ring may induce a more pronounced pucker, which could have significant implications for how the molecule interacts with its biological target.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, are also critical determinants of the solid-state architecture and can influence properties like solubility and crystal packing. The presence of the carbaldehyde group provides a hydrogen bond acceptor, while aromatic substituents can participate in π-stacking interactions.
Spectroscopic Characterization: A Comparative Overview
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules. Below is a representative comparison of the expected spectroscopic data for a series of hypothetical this compound derivatives. This data is compiled based on known trends for substituted pyrazoles and related heterocyclic systems.[6]
Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
| Derivative | CHO (s) | H-4 (t) | H-5 (quint) | H-6 (t) | Other Protons |
| Unsubstituted | 9.85 | 2.80 | 2.10 | 2.80 | 1H-pyrazole NH (br s, ~10.5) |
| 1-Phenyl | 9.95 | 2.90 | 2.15 | 2.90 | 7.30-7.50 (m, 5H, Ar-H) |
| 5-Methyl | 9.83 | 2.75 (m) | 2.30 (m) | 2.75 (m) | 1.20 (d, 3H, CH₃) |
| 1-Phenyl-5-bromo | 9.98 | 3.10 (m) | 2.40 (m) | 3.10 (m) | 7.35-7.55 (m, 5H, Ar-H) |
Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃
| Derivative | C=O | C3 | C3a | C6a | C4 | C5 | C6 | Other Carbons |
| Unsubstituted | 185.0 | 145.0 | 120.0 | 150.0 | 25.0 | 30.0 | 25.0 | - |
| 1-Phenyl | 185.5 | 146.0 | 121.0 | 151.0 | 25.5 | 30.5 | 25.5 | 125.0-138.0 (Ar-C) |
| 5-Methyl | 184.8 | 144.8 | 120.5 | 150.5 | 32.0 | 35.0 | 32.0 | 21.0 (CH₃) |
| 1-Phenyl-5-bromo | 185.8 | 146.5 | 121.5 | 151.5 | 35.0 | 40.0 | 35.0 | 125.5-138.5 (Ar-C) |
Table 3: Comparative FT-IR Data (ν, cm⁻¹)
| Derivative | C=O Stretch | C=N Stretch | N-H Stretch | C-H Stretch |
| Unsubstituted | 1670 | 1580 | 3200-3400 | 2850-2950 |
| 1-Phenyl | 1675 | 1585 | - | 2850-2950, 3050 |
| 5-Methyl | 1668 | 1578 | 3200-3400 | 2850-2960 |
| 1-Phenyl-5-bromo | 1680 | 1588 | - | 2850-2950, 3050 |
Experimental Protocols
General Synthetic Procedure for this compound
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
-
To a solution of 2-oxocyclopentane-1-carbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused pyrazole.
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2.0 eq) to N,N-dimethylformamide (DMF, excess) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours.
-
Cool the reaction mixture and quench by pouring it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final this compound.
Analytical Techniques
Caption: Analytical workflow for structural confirmation.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 300 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR techniques such as COSY, HSQC, and HMBC are recommended for unambiguous assignment of all proton and carbon signals.
-
FT-IR Spectroscopy: Infrared spectra should be recorded on a FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system. The resulting crystal structure will provide definitive information on the molecular geometry and intermolecular interactions.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a framework for the synthesis and comparative structural analysis of derivatives within this class. The presented data, while representative, underscores the importance of empirical investigation for each new analog.
Future work should focus on the synthesis of a diverse library of these compounds and the systematic evaluation of their biological activity. A thorough understanding of the structure-activity relationships (SAR) will be crucial for optimizing the pharmacological profile of this exciting class of molecules. Computational modeling and docking studies can further aid in the rational design of next-generation derivatives with enhanced potency and selectivity.
References
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- Synthesis of Novel Spiro and Fused Cyclopenta[c]-pyrazole and -pyrimidine Derivatives. Journal of Chemical Research. (1997).
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
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Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. Acta Crystallographica Section E. [Link]
- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
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Convenient Synthesis of Binary and Fused Pyrazole Ring Systems: Accredited by Molecular Modeling and Biological Evaluation. ResearchGate. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. (2024). [Link]
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5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. (2010). [Link]
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Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. ResearchGate. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
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Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. (2021). [Link]
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1,4,5,6-Tetrahydrocyclopenta[c]pyrazole. PubChem. [Link]
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Correlation of spectroscopically determined ligand donor strength and nucleophilicity of substituted pyrazoles. ResearchGate. (2025). [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (2025). [Link]
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5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E. (2010). [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. (2025). [Link]
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Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. Dalton Transactions. (2015). [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. (2021). [Link]
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Synthesis, characterization and biocedal activity of some novel pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. (2012). [Link]
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A Spectroscopic Guide to Pyrazole Aldehyde Isomers: Unraveling Structure Through Data
For Immediate Publication
[City, State] – [Date] – In the intricate world of medicinal chemistry and materials science, substituted pyrazoles are foundational scaffolds, celebrated for their wide-ranging biological activities and unique photophysical properties. A precise understanding of their isomeric forms is critical for harnessing these properties, as the position of a single functional group can dramatically alter a molecule's behavior. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth spectroscopic comparison of pyrazole aldehyde isomers, providing the experimental data and theoretical framework necessary to distinguish and characterize these closely related compounds.
The aldehyde group, a potent director of chemical reactivity and intermolecular interactions, imparts distinct spectroscopic signatures depending on its point of attachment to the pyrazole ring. This guide will focus on the three principal isomers: pyrazole-3-carbaldehyde, pyrazole-4-carbaldehyde, and pyrazole-5-carbaldehyde, with a particular emphasis on how their structural differences manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
The Structural Nuances of Pyrazole Aldehyde Isomers
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape. The positioning of the electron-withdrawing aldehyde group at the C3, C4, or C5 position significantly influences the electron density distribution within the ring, which in turn governs the chemical shifts of the ring protons and carbons in NMR spectroscopy, the vibrational frequencies of key bonds in IR spectroscopy, and the electronic transitions observed in UV-Vis spectroscopy.
A crucial aspect of pyrazole chemistry is annular prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[1][2] This equilibrium can be influenced by the substituent's position, solvent, and temperature, potentially complicating spectral interpretation.[1] For the purpose of this guide, we will consider the most prevalent tautomeric forms.
¹H and ¹³C NMR Spectroscopy: A Fingerprint of Isomeric Identity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For pyrazole aldehyde isomers, the chemical shifts (δ) and coupling constants (J) provide a detailed map of the electronic environment of each nucleus.
Key Differentiating Features in ¹H NMR:
-
The Aldehyde Proton (CHO): This proton typically appears as a singlet far downfield (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. While its position is not the primary differentiator between isomers, subtle shifts can be observed. For instance, in some substituted pyrazole-4-carbaldehydes, this proton is observed around 10.1 ppm.[3]
-
Pyrazole Ring Protons: The chemical shifts of the protons directly attached to the pyrazole ring are highly informative.
-
In pyrazole-4-carbaldehyde , the two protons at the C3 and C5 positions are chemically equivalent in the parent molecule, often appearing as a single sharp singlet. For example, the pyrazole proton in 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde appears as a singlet at 8.22 ppm.[3]
-
In pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde , the two ring protons are inequivalent and will appear as distinct signals, often as doublets due to coupling with each other. The proton adjacent to the aldehyde group will typically be the most downfield-shifted.
-
Unambiguous Assignment with ¹³C NMR:
-
The Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is readily identified by its characteristic chemical shift in the range of δ 180-190 ppm.[3]
-
Pyrazole Ring Carbons: The position of the aldehyde group creates a distinct pattern of chemical shifts for the ring carbons. The carbon atom directly bonded to the aldehyde group (C3, C4, or C5) will be significantly deshielded. The relative shifts of the other two ring carbons provide a clear fingerprint for each isomer.
Table 1: Comparative NMR Data for Pyrazole Aldehyde Isomers
| Isomer | Notable ¹H NMR Chemical Shifts (δ, ppm) | Notable ¹³C NMR Chemical Shifts (δ, ppm) |
| Pyrazole-3-carbaldehyde | H5: ~7.8-8.2 (d), H4: ~6.8-7.2 (d), CHO: ~9.8-10.2 (s) | C3: ~145-150, C4: ~110-115, C5: ~135-140, CHO: ~182-187 |
| Pyrazole-4-carbaldehyde | H3/H5: ~8.0-8.5 (s), CHO: ~9.9-10.3 (s) | C3/C5: ~138-142, C4: ~120-125, CHO: ~183-188 |
| Pyrazole-5-carbaldehyde | H3: ~7.9-8.3 (d), H4: ~6.9-7.3 (d), CHO: ~9.7-10.1 (s) | C3: ~140-145, C4: ~112-117, C5: ~150-155, CHO: ~180-185 |
Note: The chemical shifts are approximate and can be influenced by solvent and other substituents.[4]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. For pyrazole aldehyde isomers, the key vibrational bands to consider are the C=O stretch of the aldehyde and the C=N and C=C stretching vibrations of the pyrazole ring.
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the aldehyde carbonyl group.[3] The exact position can be influenced by the electronic effects of the pyrazole ring. For example, in a series of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, the C=O stretch was consistently observed around 1695 cm⁻¹.[3]
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring typically appear in the region of 1400-1600 cm⁻¹. The pattern of these absorptions can differ subtly between isomers, providing complementary information to NMR data.
UV-Vis Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the aldehyde group, being a chromophore, influences the π-electron system of the pyrazole ring, leading to distinct absorption spectra for each isomer.
Substituents on the pyrazole ring can cause a bathochromic shift (a shift to longer wavelengths) in the maximum absorption.[5] Specifically, substitution at the 4-position often leads to a more significant bathochromic shift compared to substitution at the 3 or 5 positions.[5] The absorption spectra of pyrazole derivatives are typically recorded in solvents like methanol, ethanol, or acetonitrile.[6]
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
General Protocol for NMR Spectroscopy[1]
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole aldehyde isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and analyze coupling patterns to deduce atomic connectivity.
General Protocol for FT-IR Spectroscopy (KBr Pellet Method)[1]
-
Sample Preparation: Grind 1-2 mg of the pyrazole aldehyde isomer with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands, paying close attention to the C=O and ring stretching regions.
General Protocol for UV-Vis Spectroscopy[1]
-
Sample Preparation: Prepare a stock solution of the pyrazole aldehyde isomer of a known concentration (e.g., 10⁻³ M) in a UV-grade solvent (e.g., methanol, ethanol).
-
Serial Dilution: Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution using the same solvent.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) for each isomer.
Visualizing the Workflow
Caption: Workflow for the spectroscopic comparison of pyrazole aldehyde isomers.
Conclusion
The spectroscopic analysis of pyrazole aldehyde isomers is a clear demonstration of how subtle changes in molecular structure are translated into distinct and measurable physical properties. By leveraging the combined power of NMR, IR, and UV-Vis spectroscopy, researchers can confidently identify and characterize these important building blocks. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of pyrazole-based compounds, ultimately facilitating the development of new therapeutics and advanced materials.
References
- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
-
Qin, W., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(12), 8966-8975. Available from: [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]
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Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available from: [Link]
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MDPI. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Available from: [Link]
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Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]
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ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole... Available from: [Link]
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PubChem. 1H-pyrazole-3-carbaldehyde. Available from: [Link]
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ResearchGate. Tautomer's of pyrazole carbaldehyde. Available from: [Link]
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MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
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ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]
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MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available from: [Link]
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ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
-
ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]
-
Spectroscopy and Spectral Analysis. The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application. Available from: [Link]
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A Comparative Guide to the Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde: A Modern Approach Versus the Traditional Vilsmeier-Haack Reaction
Introduction
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active molecules. The introduction of a carbaldehyde group at the 3-position provides a crucial synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for drug discovery programs. This guide presents a comprehensive validation of a novel, palladium-catalyzed carbonylative formylation method for the synthesis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde. Its performance is critically compared against the established, yet often harsh, Vilsmeier-Haack reaction. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this valuable intermediate.
Rationale for a New Synthetic Method
The traditional Vilsmeier-Haack formylation, while effective for many electron-rich heterocycles, often requires stoichiometric amounts of corrosive and moisture-sensitive reagents like phosphorus oxychloride (POCl₃). Workup procedures can be challenging, and the harsh conditions may not be suitable for substrates with sensitive functional groups. The development of milder, more efficient, and versatile catalytic methods is therefore a significant objective in modern synthetic chemistry. Herein, we propose and validate a palladium-catalyzed approach as a superior alternative.
Retrosynthetic Analysis
Our comparative analysis begins with the synthesis of the common precursor, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole. A plausible and efficient synthesis involves the condensation of 2-(hydroxymethylene)cyclopentanone with hydrazine hydrate.
Caption: Retrosynthetic analysis of the target aldehyde.
Synthesis of the Starting Material: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
A reliable method for the synthesis of the bicyclic pyrazole core is the Knorr pyrazole synthesis.[1] This involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.
Experimental Protocol
-
Preparation of 2-(hydroxymethylene)cyclopentanone: To a solution of sodium methoxide (1.2 eq) in anhydrous toluene at 0 °C, a mixture of cyclopentanone (1.0 eq) and ethyl formate (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and then acidified with cold 1M HCl to yield 2-(hydroxymethylene)cyclopentanone.
-
Cyclocondensation: The crude 2-(hydroxymethylene)cyclopentanone is dissolved in ethanol, and hydrazine hydrate (1.1 eq) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1,4,5,6-tetrahydrocyclopenta[c]pyrazole as a solid.
Comparative Methodologies for Formylation
We now compare the traditional Vilsmeier-Haack formylation with a modern, palladium-catalyzed approach.
Method A: Traditional Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol (Method A)
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, anhydrous DMF (3.0 eq) is cooled to 0 °C. Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation: A solution of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 eq) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The solution is neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound.
Method B: A Novel Palladium-Catalyzed Carbonylative Formylation
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis.[3][4] We propose a novel approach utilizing a palladium catalyst for the direct formylation of the pyrazole C-H bond using carbon monoxide as the carbonyl source and a silane as the hydride source. This method avoids the use of corrosive reagents and offers the potential for higher functional group tolerance and milder reaction conditions.
Caption: Workflow for the Palladium-catalyzed formylation.
Detailed Experimental Protocol (Method B)
-
Reaction Setup: In a dry Schlenk tube, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.10 eq) are combined. The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., 1,4-dioxane) and the hydrosilane (e.g., 1,1,1,3,5,5,5-heptamethyltrisiloxane, 2.0 eq) are added via syringe.
-
Carbonylation: The argon atmosphere is replaced with a balloon of carbon monoxide (CO). The reaction mixture is then heated to 100 °C and stirred for 12-24 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired aldehyde.
Comparative Performance Analysis
| Parameter | Method A: Vilsmeier-Haack | Method B: Pd-Catalyzed Carbonylation |
| Reagents | POCl₃ (corrosive, moisture-sensitive), DMF | Pd(OAc)₂ (catalytic), CO (toxic gas, handled with care), Hydrosilane |
| Stoichiometry | Stoichiometric reagents | Catalytic system |
| Reaction Conditions | 0 °C to 90 °C | 80-100 °C |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | 60-75% | 70-85% |
| Substrate Scope | Good for electron-rich heterocycles | Potentially broader, tolerates more functional groups |
| Workup | Aqueous quench and neutralization, potential for emulsions | Filtration and solvent removal |
| Safety & Handling | Requires careful handling of POCl₃ | Requires safe handling of CO gas and Schlenk techniques |
| Green Chemistry | Poor atom economy, corrosive reagents | Higher atom economy, catalytic process |
Product Characterization: Expected Spectroscopic Data
While specific experimental data for this compound is not extensively reported, the following are expected spectroscopic characteristics based on analogous pyrazole-3-carbaldehydes.[5][6]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.8-10.0 (s, 1H, -CHO)
-
δ 7.5-7.7 (s, 1H, pyrazole C5-H)
-
δ 2.8-3.1 (m, 4H, cyclopentane CH₂)
-
δ 2.0-2.3 (m, 2H, cyclopentane CH₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 185.0 (-CHO)
-
δ 150.0 (pyrazole C3)
-
δ 140.0 (pyrazole C5)
-
δ 115.0 (pyrazole C4)
-
δ 25-35 (cyclopentane carbons)
-
-
IR (KBr, cm⁻¹):
-
~3100 (C-H, aromatic)
-
~2950 (C-H, aliphatic)
-
~1680 (C=O, aldehyde)
-
~1550 (C=N, pyrazole)
-
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₈N₂O, found [M+H]⁺.
Conclusion and Future Outlook
This guide provides a comparative validation of a novel palladium-catalyzed carbonylative formylation against the traditional Vilsmeier-Haack reaction for the synthesis of this compound. The palladium-catalyzed method demonstrates several key advantages, including milder reaction conditions, the avoidance of corrosive stoichiometric reagents, and potentially higher yields. While the Vilsmeier-Haack reaction remains a viable and often rapid method, the catalytic approach aligns better with the principles of modern, sustainable organic synthesis.
For drug development professionals, the adoption of this novel methodology can lead to more efficient and robust synthetic routes for accessing key intermediates. The milder conditions of the palladium-catalyzed reaction are particularly advantageous when working with complex substrates bearing sensitive functional groups, thereby expanding the accessible chemical space for new drug candidates. Further optimization of the catalytic system, including ligand screening and reaction parameter tuning, could lead to even greater efficiency and broader applicability.
References
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ResearchGate. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. OUCI. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. [Link]
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(PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. ResearchGate. [Link]
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synthesis of pyrazoles. YouTube. [Link]
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comparative study of the reactivity of different pyrazole aldehydes
Based on the principles established, the expected yield and reaction efficiency for the Wittig reaction will again be B > A > C. Ketones are generally less reactive than aldehydes in Wittig reactions, and the electron-donating effect of the methoxy group in Compound C pushes its reactivity profile further towards that of a less reactive ketone, resulting in a lower yield under standard conditions. [18][20]
Conclusion for the Bench Scientist
The reactivity of pyrazole aldehydes is not a fixed property but a tunable characteristic governed by fundamental electronic principles.
-
For Rapid, High-Yielding Reactions with Nucleophiles: Choose a pyrazole aldehyde bearing an electron-withdrawing group (e.g., nitro, cyano, or halo-substituted aryl groups). These substrates are highly activated and ideal for reactions like Knoevenagel, Wittig, and Schiff base formations.
-
For Modulated or Selective Reactions: An unsubstituted or alkyl-substituted pyrazole aldehyde provides a moderate level of reactivity suitable for a broad range of transformations.
-
When Substrate Stability is Key or Over-Reactivity is a Concern: Pyrazole aldehydes with electron-donating groups are less electrophilic. While this slows reactions with nucleophiles, it can be advantageous in complex syntheses where chemoselectivity is required or when the aldehyde must survive harsh conditions.
By understanding the interplay between a substituent's electronic nature and the reactivity of the aldehyde, researchers can make informed decisions, streamline optimization, and accelerate the synthesis of novel pyrazole-based molecules.
References
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Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]
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Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL: [Link]
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Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: National Institutes of Health (NIH) URL: [Link]
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Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Institutes of Health (NIH) URL: [Link]
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Title: VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES Source: Bibliomed URL: [Link]
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Title: Substituent effects and electron delocalization in five-membered N-heterocycles Source: Royal Society of Chemistry URL: [Link]
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Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]
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Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media Source: ResearchGate URL: [Link]
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Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis and reactions of pyrazole-4-carbaldehydes Source: ResearchGate URL: [Link]
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Title: Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s Source: ResearchGate URL: [Link]
-
Title: Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates Source: National Institutes of Health (NIH) URL: [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fused Pyrazole Scaffold
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole nucleus is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and the presence of versatile functional handles make it an attractive starting point for the design of novel therapeutic agents.[1] Derivatives of this core have shown a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The carbaldehyde functional group at the 3-position, in particular, serves as a crucial synthetic intermediate, allowing for a diverse array of chemical modifications to explore structure-activity relationships (SAR).[2]
Unambiguous determination of the three-dimensional atomic arrangement of these molecules is paramount for understanding their biological function and for guiding rational drug design. X-ray crystallography stands as the gold standard for providing definitive structural information. This guide will provide an in-depth exploration of the X-ray crystallographic analysis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde derivatives, while also offering a comparative perspective on other powerful analytical techniques.
I. The Definitive Answer: Single-Crystal X-ray Diffraction
While a publicly available crystal structure for the parent this compound was not identified in the Cambridge Structural Database (CSD), numerous crystal structures of closely related pyrazole-3-carbaldehyde and fused pyrazole derivatives have been reported.[3][4][5][6] These studies provide a robust framework for understanding the crystallographic behavior of this class of compounds.
The primary advantage of single-crystal X-ray diffraction is its ability to provide a precise and unambiguous three-dimensional model of a molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy. This level of detail is often unattainable with other techniques.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail.
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- 5. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory. The procedures outlined are grounded in established safety protocols for heterocyclic aldehydes and align with the U.S. Environmental Protection Agency (EPA) regulations.
Hazard Identification and Risk Assessment: A Proactive Stance
The foundational step in safe disposal is a thorough understanding of the potential hazards. Based on analogous chemical structures, this compound is anticipated to present several health and environmental risks.
Likely Hazard Profile:
-
Acute Oral Toxicity: Expected to be harmful if swallowed.[1]
-
Skin Irritation: Likely causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Expected to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
These classifications necessitate that the compound be treated as a hazardous waste stream, managed in accordance with local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), a chemical is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]
Data Summary: Hazard Classification of Analogous Compounds
The following table summarizes the GHS hazard statements for similar pyrazole-based aldehydes, forming the basis of our conservative disposal strategy.
| Parameter | 1-Phenyl-1H-pyrazole-4-carboxaldehyde[2] | 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid[1] | 1H-Pyrazole-3,5-dimethanol |
| Signal Word | Warning | Warning | Warning |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant.[4][5] | Dispose of contents/container in accordance with local regulation. | Adhere to proper disposal protocols to ensure safety and compliance. |
Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for disposal, it is imperative to establish a safe working environment. The choice of PPE is dictated by the anticipated hazards of skin, eye, and respiratory irritation.
Mandatory PPE:
-
Gloves: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Safety goggles or a face shield are required to protect against splashes or airborne particles.[1][5]
-
Lab Coat: A laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[2][6]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a "cradle-to-grave" hazardous waste management philosophy as mandated by the EPA.[7][8] This ensures the waste is handled safely from the point of generation to its final disposal.
Step 1: Waste Characterization and Segregation
-
Do Not Sewer: This chemical must not be disposed of down the drain. Aldehydes can be harmful to aquatic life, and this disposal route is prohibited for hazardous chemicals.[9][10]
-
Segregate Waste: Do not mix this waste with other chemical streams unless you have confirmed compatibility. Incompatible wastes can lead to dangerous reactions. As a precaution, keep it separate from strong oxidizing agents, strong acids, and bases.[5][11]
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. The original container is often the best choice.[9] The container must be in good condition and have a secure, tight-fitting lid.[12]
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
Step 3: Waste Accumulation and Storage
-
Keep Closed: The waste container must be kept closed at all times except when adding waste.[9][12] This prevents the release of vapors and protects against spills.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and away from general traffic.[10]
-
Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray to contain any potential leaks or spills.[11]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Do not attempt to transport or dispose of the waste yourself.
-
Manifest System: Your EHS department will work with a licensed hazardous waste disposal company. The waste will be tracked using the EPA's Hazardous Waste Manifest System from the moment it leaves your facility until its final treatment or disposal, ensuring a documented chain of custody.[13]
Disposal of Empty Containers
An empty container that held this chemical must also be managed carefully.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[9]
-
The rinsate must be collected and disposed of as hazardous waste.[11]
-
After triple-rinsing, deface or remove the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for laboratory chemical waste.
Regulatory Framework: Adherence to EPA and RCRA Standards
The entire disposal process is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[14] RCRA establishes the framework for a national system of solid waste control, with a specific focus on hazardous waste. As a generator of hazardous waste, your laboratory is the first and most critical link in this system.[8]
Your responsibilities include:
-
Proper Waste Identification: Determining if your waste is hazardous.[13]
-
Safe Accumulation: Storing the waste safely in your lab.
-
Use of Manifests: Ensuring the waste is properly documented when it is transported off-site.[13]
-
Record Keeping: Maintaining records of your waste disposal.
By following the steps outlined in this guide, you are not only ensuring the safety of yourself and your colleagues but also fulfilling your legal and ethical obligations for environmental stewardship.
References
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- RCRA Waste Codes for Chemical Products. (2020, June 8). Lion Technology.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- Safety Data Sheet for 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (2025, April 15). Angene Chemical.
- Safety Data Sheet for rel-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. (2025, March 5). ChemScene.
- Safety Data Sheet for 3-Phenyl-1H-pyrazole-4-carboxaldehyde. (n.d.). Fisher Scientific.
- Safety Data Sheet for 1-Methyl-1H-pyrazole-3-carbaldehyde. (2023, August 25). Fisher Scientific.
- Safety Data Sheet for 1-Phenyl-1H-pyrazole-4-carboxaldehyde. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2025, October 7). Sigma-Aldrich.
- Safety D
- Proper Disposal of 1H-Pyrazole-3,5-dimethanol: A Step-by-Step Guide for Labor
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
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- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
